molecular formula C8H9BrFNO B15316516 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol

2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol

Cat. No.: B15316516
M. Wt: 234.07 g/mol
InChI Key: LKWDLMLGGNIHLA-UHFFFAOYSA-N
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Description

2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol is a useful research compound. Its molecular formula is C8H9BrFNO and its molecular weight is 234.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H9BrFNO

Molecular Weight

234.07 g/mol

IUPAC Name

2-amino-2-(2-bromo-4-fluorophenyl)ethanol

InChI

InChI=1S/C8H9BrFNO/c9-7-3-5(10)1-2-6(7)8(11)4-12/h1-3,8,12H,4,11H2

InChI Key

LKWDLMLGGNIHLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Br)C(CO)N

Origin of Product

United States

Foundational & Exploratory

synthesis of 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound. This molecule belongs to the 1-aryl-2-aminoethanol class, a privileged structural motif found in numerous pharmaceuticals and biologically active compounds.[1] The strategic incorporation of bromine and fluorine atoms on the phenyl ring can significantly modulate the molecule's metabolic stability, binding affinity, and lipophilicity, making it a valuable building block in medicinal chemistry and drug discovery.[1] This document details the retrosynthetic analysis, step-by-step experimental protocols for key intermediates and the final product, mechanistic insights, and characterization techniques. It is intended for researchers, scientists, and drug development professionals engaged in the field of organic synthesis and pharmaceutical development.

Introduction and Strategic Importance

The 1-aryl-2-aminoethanol scaffold is a cornerstone in the design of a wide array of therapeutic agents, including β-adrenoceptor agonists used in the treatment of asthma and COPD.[2] The synthesis of specifically substituted analogues, such as the title compound, is of paramount importance for developing new chemical entities with improved pharmacological profiles. The synthetic route outlined herein is designed to be efficient, scalable, and to proceed through well-characterized intermediates, ensuring reproducibility and high purity of the final product.

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic analysis of the target molecule, this compound, suggests a multi-step synthesis originating from a commercially available or readily accessible substituted acetophenone. The primary disconnections are made at the C-N and C-O bonds of the amino-alcohol moiety.

Our forward synthesis strategy is therefore structured as follows:

  • α-Bromination: Introduction of a bromine atom at the α-position to the carbonyl group of a substituted acetophenone to yield a key α-bromo ketone intermediate.

  • Amination: Conversion of the α-bromo ketone to an α-amino ketone. This can be achieved through various methods, with a common approach being the introduction of an azide group followed by reduction.

  • Reduction: Reduction of the carbonyl group to a hydroxyl group to furnish the final 2-amino-1-ethanol product.

This approach allows for a modular and controlled synthesis, with purification and characterization possible at each intermediate stage.

Synthesis of Key Intermediates

Synthesis of 2-Bromo-1-(2-bromo-4-fluorophenyl)ethanone (Intermediate 2)

The synthesis of the pivotal α-bromo ketone intermediate commences with the bromination of a suitable acetophenone derivative. While the direct synthesis from 2-bromo-4-fluoroacetophenone is the most direct route, this starting material may not be readily available. An alternative and well-documented approach involves the bromination of a more common precursor like 4-fluoroacetophenone, followed by bromination of the aromatic ring if required, or starting from 2-bromo-4-fluoroacetophenone if available. For the purpose of this guide, we will detail the α-bromination step, which is a general and crucial transformation.

Experimental Protocol: α-Bromination of an Aryl Ketone

This protocol is adapted from established methods for the α-bromination of aryl ketones.[3]

Materials:

  • Substituted Acetophenone (e.g., 4-fluoroacetophenone) (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Azobisisobutyronitrile (AIBN) (catalytic amount)

  • Carbon Tetrachloride (CCl₄) or Acetonitrile

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a solution of the substituted acetophenone (1.0 eq) in carbon tetrachloride, add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.[4]

  • Reflux the reaction mixture at 70-80 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[4]

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide by-product.[4]

  • Wash the filtrate sequentially with a saturated sodium bicarbonate solution and brine.[3]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure α-bromo ketone.[3]

Causality and Insights:

  • Reagent Choice: NBS is used as the brominating agent in combination with a radical initiator (AIBN). This method is often preferred over using liquid bromine as it is safer to handle and can provide higher selectivity for mono-bromination at the α-position.[5]

  • Solvent: Non-polar solvents like carbon tetrachloride are typically used for radical brominations.[4]

  • Work-up: The aqueous work-up with sodium bicarbonate is essential to neutralize any acidic by-products.

Synthesis of 2-Azido-1-(2-bromo-4-fluorophenyl)ethanone (Intermediate 3)

The α-bromo ketone is a versatile intermediate that can be converted to the corresponding α-amino ketone. A reliable method involves the introduction of an azide group, which can then be cleanly reduced to the amine.

Experimental Protocol: Azide Substitution

Materials:

  • 2-Bromo-1-(2-bromo-4-fluorophenyl)ethanone (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Dimethylformamide (DMF) or Acetone

  • Deionized Water

  • Diethyl Ether

Procedure:

  • Dissolve the α-bromo ketone (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-azido ketone. This intermediate is often used in the next step without further purification.

Causality and Insights:

  • Reaction Type: This is a classic SN2 reaction where the azide ion acts as a nucleophile, displacing the bromide.

  • Safety: Sodium azide is highly toxic and potentially explosive. It must be handled with extreme caution in a well-ventilated fume hood, and acidic conditions must be avoided to prevent the formation of hydrazoic acid.

Synthesis of this compound (Final Product)

The final steps involve the reduction of both the azide and the ketone functionalities. This can be achieved in a single step using a powerful reducing agent like Lithium Aluminum Hydride (LAH) or in a two-step sequence involving selective reduction. A two-step approach often provides better control and higher yields.

Two-Step Reduction Approach
Step 1: Reduction of the Azide (Staudinger Reduction)

Materials:

  • 2-Azido-1-(2-bromo-4-fluorophenyl)ethanone (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.1 eq)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the crude α-azido ketone in a mixture of THF and water.

  • Add triphenylphosphine (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until the evolution of nitrogen gas ceases.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude α-amino ketone.

Step 2: Reduction of the Ketone

Materials:

  • Crude 2-Amino-1-(2-bromo-4-fluorophenyl)ethanone

  • Methanol (MeOH)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

Procedure:

  • Dissolve the crude α-amino ketone in methanol and cool the solution to 0 °C in an ice bath.[3]

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.[3]

  • Stir the reaction mixture at 0 °C for 1 hour, monitoring by TLC.[3]

  • Quench the reaction by the slow addition of 1 M HCl until the pH is acidic.

  • Neutralize the mixture with a saturated sodium bicarbonate solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford this compound.

One-Pot Reduction with Lithium Aluminum Hydride (LAH)

Materials:

  • 2-Azido-1-(2-bromo-4-fluorophenyl)ethanone (1.0 eq)

  • Lithium Aluminum Hydride (LAH) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Sulfate Decahydrate or Fieser's workup reagents

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend LAH (3.0 eq) in anhydrous THF and cool to 0 °C.

  • Slowly add a solution of the α-azido ketone in anhydrous THF to the LAH suspension.

  • Allow the reaction to warm to room temperature and then gently reflux for 4-6 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% NaOH solution, and water again (Fieser's workup).

  • Filter the resulting precipitate and wash thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product as described previously.

Causality and Insights:

  • Reducing Agent Choice: Sodium borohydride is a mild reducing agent that selectively reduces ketones in the presence of other functional groups.[6] LAH is a much stronger reducing agent and will reduce both the azide and the ketone. The choice of reducing agent depends on the desired selectivity and the stability of the substrate.

  • Safety: LAH reacts violently with water. All glassware must be dry, and the reaction must be performed under an inert atmosphere. The quenching procedure must be done with extreme care.

Characterization of the Final Product

The structural integrity of the final product should be confirmed using a suite of spectroscopic techniques.[3]

  • ¹H NMR: Will show characteristic peaks for the aromatic protons, the methine proton adjacent to the hydroxyl group, the methylene protons of the CH₂OH group, and the protons of the amino group.

  • ¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.

  • FTIR: Will show characteristic absorption bands for the O-H and N-H stretching of the alcohol and amine groups, as well as C-H and C=C stretching from the aromatic ring.

  • Mass Spectrometry: Will provide the molecular weight of the compound and fragmentation patterns that can help confirm the structure.

Visualizing the Synthesis Workflow

Overall Synthetic Pathway

Synthesis_Workflow Start 2-Bromo-4-fluoroacetophenone Int1 2-Bromo-1-(2-bromo-4-fluorophenyl)ethanone Start->Int1 NBS, AIBN Int2 2-Azido-1-(2-bromo-4-fluorophenyl)ethanone Int1->Int2 NaN3 Final This compound Int2->Final Reduction (e.g., LAH or H2/Pd)

Caption: Synthetic workflow for this compound.

Mechanism: Ketone Reduction with NaBH₄

Ketone_Reduction cluster_mech Mechanism of Ketone Reduction Ketone R-C(=O)-R' TransitionState [R-C(O-)-R']---H---[BH3] Ketone->TransitionState Nucleophilic attack by H- Hydride [BH4]- Alkoxide R-CH(O-)-R' TransitionState->Alkoxide Alcohol R-CH(OH)-R' Alkoxide->Alcohol Protonation Solvent MeOH

Caption: Mechanism of ketone reduction by sodium borohydride.[3]

Conclusion

This technical guide has outlined a comprehensive and scientifically grounded synthetic route for this compound. By providing detailed experimental protocols, explaining the rationale behind procedural choices, and offering insights into reaction mechanisms, this document serves as a valuable resource for scientists working on the synthesis of novel pharmaceutical intermediates. The described methods are based on well-established chemical transformations and are designed to be both reliable and scalable.

References

  • Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Recent development in the asymmetric synthesis of optically active 2-amino-1-phenylethanol derivatives. ResearchGate. Available at: [Link]

  • Processes for producing optically active 2-amino-1-phenylethanol derivatives. European Patent Office.
  • Processes for producing optically active 2-amino-1-phenylethanol derivatives - Google Patents. Google Patents.
  • Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists. PubMed. Available at: [Link]

  • A synthesis of 2-substituted 2-aminoethanol derivatives having inhibitory activity against protein kinase C. PubMed. Available at: [Link]

  • Chemical synthesis routes. Reagents and conditions. ResearchGate. Available at: [Link]

  • 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem - NIH. Available at: [Link]

  • Synthesis of 2-(2-(hydroxymethyl)phenyl)ethanol derivatives as potential antibacterial agents. SciSpace. Available at: [Link]

  • Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol. Nveo.org. Available at: [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. ijpbs. Available at: [Link]

  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). Universiteit Antwerpen. Available at: [Link]

  • A Facile, Efficient and Eco-friendly Synthesis of α-Bromoacetophenones Using Ultrasound Waves. Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]

  • 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. Rsc.org. Available at: [Link]

  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Atlantis Press. Available at: [Link]

  • US9815772B2 - Process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof. Google Patents.

Sources

A Technical Guide to 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides an in-depth technical examination of 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol, a halogenated phenyl-ethanolamine derivative. Phenyl-ethanolamines are a critical structural class in medicinal chemistry, and this particular compound offers a unique combination of a chiral center, an amino alcohol functional group, and a synthetically versatile brominated and fluorinated aromatic ring. This guide is intended for researchers, chemists, and drug development professionals, offering a comprehensive overview of its chemical properties, a robust synthesis protocol derived from logical precursors, and a discussion of its potential applications as a chiral building block in modern pharmaceutical research.

Core Physicochemical and Structural Properties

This compound is a solid organic compound notable for its densely functionalized structure. The presence of both bromine and fluorine atoms on the phenyl ring significantly influences its electronic properties and metabolic stability, making it an attractive intermediate for drug discovery programs.

Key Properties Summary

The fundamental properties of this compound are summarized below, based on data from commercial suppliers.

PropertyValueSource(s)
CAS Number 1270397-19-7[1]
Molecular Formula C₈H₉BrFNO[1][2]
Molecular Weight 234.07 g/mol [1][3]
Common Synonyms 2-Amino-2-(2-bromo-4-fluorophenyl)ethanol[4]
Typical Purity ≥98%[1]
Physical Form Solid
Recommended Storage Sealed in a dry environment at 2-8°C[1][3]
Structural Analysis

The molecule's structure contains several key features that dictate its chemical behavior and utility:

  • Chiral Center: The carbon atom bonded to the phenyl ring, amino group, and hydroxymethyl group is a stereocenter. This is of paramount importance in drug development, as enantiomers often exhibit vastly different pharmacological and toxicological profiles.

  • Amino Alcohol Moiety: This functional group is a common pharmacophore and provides sites for hydrogen bonding, salt formation, and further chemical derivatization.

  • Halogenated Phenyl Ring: The ortho-bromo and para-fluoro substitution pattern is significant. The fluorine atom can enhance binding affinity and improve metabolic stability by blocking potential sites of oxidation. The bromine atom serves as a valuable synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of additional molecular complexity.

Caption: Structure of this compound.

Synthesis and Purification Protocol

While commercially available, understanding the synthesis of this compound is crucial for custom modifications or scale-up. Phenyl-ethanolamines are most reliably synthesized via the reduction of the corresponding α-amino acid or its ester derivative. This approach preserves the stereochemistry if a chiral precursor is used and is generally high-yielding. The precursor, 2-amino-2-(2-bromo-4-fluorophenyl)acetic acid, is also a known chemical entity[5].

Causality Behind Experimental Choices
  • Choice of Precursor: Starting with the α-amino acid is advantageous because it is often easier to synthesize or resolve chirally at the acid stage.

  • Choice of Reducing Agent: Lithium aluminum hydride (LAH) is a powerful, non-selective reducing agent capable of reducing a carboxylic acid directly to a primary alcohol. Its high reactivity necessitates the use of an anhydrous ethereal solvent like tetrahydrofuran (THF) to prevent violent quenching with water.

  • Reaction Conditions: The reaction is typically started at 0°C to control the initial exothermic reaction and then warmed to reflux to ensure the reaction goes to completion.

  • Workup Procedure: A carefully controlled aqueous workup (e.g., Fieser workup) is essential to safely quench the excess LAH and precipitate aluminum salts, which can then be easily filtered off.

Step-by-Step Synthesis Workflow

Objective: To reduce 2-amino-2-(2-bromo-4-fluorophenyl)acetic acid to this compound.

Materials:

  • 2-amino-2-(2-bromo-4-fluorophenyl)acetic acid

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel

Protocol:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), suspend 2-amino-2-(2-bromo-4-fluorophenyl)acetic acid (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • LAH Addition: Cool the suspension to 0°C using an ice bath. Carefully add LAH (approx. 2.0-3.0 eq) portion-wise. Note: The addition is exothermic and will cause hydrogen gas evolution.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until all starting material is consumed.

  • Quenching (Fieser Workup): Cool the reaction mixture back to 0°C. Cautiously and sequentially add 'x' mL of water, followed by 'x' mL of 15% NaOH solution, and finally '3x' mL of water, where 'x' is the mass of LAH used in grams.

  • Filtration: A granular precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.

  • Extraction & Drying: Combine the filtrate and washes. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final product.

Caption: Workflow for the reduction of the amino acid precursor.

Spectroscopic and Analytical Characterization

  • ¹H NMR: The spectrum would be complex. The aromatic region would show three protons with splitting patterns influenced by both fluorine and bromine. The chiral methine proton (CH-N) would appear as a multiplet. The two diastereotopic protons of the CH₂OH group would likely appear as distinct multiplets (a doublet of doublets each). The amine (NH₂) and hydroxyl (OH) protons are exchangeable and may appear as broad singlets.

  • ¹³C NMR: Eight distinct carbon signals are expected. The carbon atoms attached to fluorine and bromine would show characteristic shifts and potential C-F coupling.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ and [M+H]+ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio).

  • Infrared (IR) Spectroscopy: Key stretches would include broad O-H and N-H bands (~3300-3400 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), and a C-F stretch (~1200-1250 cm⁻¹).

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile chiral building block for constructing more complex target molecules.

Role as a Chiral Scaffold

The phenyl-ethanolamine core is a privileged scaffold found in numerous approved drugs, particularly those targeting adrenergic receptors. By using an enantiomerically pure form of this building block, chemists can directly synthesize chiral targets without the need for difficult resolutions later in the synthesis.

Synthetic Utility in Medicinal Chemistry

The true power of this molecule is the ability to perform orthogonal chemistry on its functional groups. The amino and hydroxyl groups can be protected and deprotected selectively, while the bromine atom on the aromatic ring provides a reactive site for introducing diversity. For example, a Suzuki coupling reaction could be used to append a new aryl or heteroaryl group at the bromine position, fundamentally altering the molecule's shape and properties to probe the binding pocket of a biological target.

cluster_0 Core Building Block cluster_1 Chemical Modifications cluster_2 Resulting Structure A This compound B Amine/Alcohol Derivatization A->B C Suzuki Coupling at Bromine Site A->C D Complex Bioactive Molecule (e.g., Receptor Ligand) B->D C->D

Caption: Conceptual use in a drug discovery program.

Safety and Handling

As with all laboratory chemicals, this compound should be handled by trained personnel in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Based on supplier recommendations, the material should be stored in a tightly sealed container in a dry, refrigerated environment (2-8°C).

References

  • 2-Bromo-4-fluorophenylacetic acid. Oakwood Chemical. [Link]

  • 2-Bromo-4-fluorophenylacetic acid, min 98%, 100 grams. CP Lab Chemicals. [Link]

  • 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem, National Institutes of Health. [Link]

  • (2s)-2-amino-2-(3-bromo-4-fluorophenyl)ethan-1-olhydrochloride. PubChemLite. [Link]

  • A facile, efficient, environmentally benign protocol has been developed for rapid synthesis of α-bromoacetophenones. Asian Journal of Organic & Medicinal Chemistry. [Link]

Sources

2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol: A Strategic Building Block in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Molecule: 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol (CAS: 1270397-19-7)

Executive Summary

In modern drug discovery, the architectural complexity of small-molecule therapeutics relies heavily on multifunctional, stereochemically rich building blocks. This compound (CAS: 1270397-19-7) represents a highly privileged scaffold that bridges two critical domains of medicinal chemistry: orthogonal halogenation and bidentate heteroatom reactivity[1].

As a Senior Application Scientist, I have structured this whitepaper to decode the mechanistic rationale behind utilizing this specific molecule. By leveraging its 2-bromo-4-fluorophenyl moiety and 1,2-amino alcohol core, researchers can rapidly access complex morpholinones, conformationally locked biaryls, and chiral auxiliaries. This guide provides the theoretical grounding and self-validating experimental protocols necessary to deploy this building block effectively in your discovery pipeline.

Structural Rationale & Pharmacophore Utility

The strategic value of CAS 1270397-19-7 lies in the precise spatial arrangement of its functional groups. Every atom serves a distinct mechanistic or pharmacokinetic purpose:

  • The Fluorine Atom (C4 Position): Fluorine substitution at the para position of the aromatic ring is a classic tactic to block cytochrome P450 (CYP450)-mediated oxidative metabolism. Furthermore, the high electronegativity of fluorine modulates the pKa of the neighboring amine, enhancing the molecule's overall lipophilic efficiency (LipE) [2].

  • The Bromine Atom (C2 Position): The ortho-bromine serves a dual purpose. Synthetically, it is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Structurally, its large van der Waals radius (1.85 Å) forces the aromatic ring out of coplanarity when coupled to an adjacent aryl system. This steric encumbrance is critical for designing atropisomeric kinase inhibitors with high target selectivity [3].

  • The 1,2-Amino Alcohol Motif: This bidentate system allows for divergent functionalization. The primary amine is highly nucleophilic, enabling regioselective acylation or alkylation, while the adjacent hydroxyl group serves as a secondary nucleophile for cyclization events. This motif is the foundational precursor for increasing the sp³ carbon fraction (Fsp³) of drug candidates via the formation of saturated heterocycles like morpholines and oxazolines [4].

Physicochemical Properties

To ensure reproducibility and stability in synthetic workflows, the core quantitative data for this building block is summarized below.

PropertyValueRationale / Implication
CAS Number 1270397-19-7Unique identifier for procurement and database indexing.
Molecular Formula C₈H₉BrFNOHighlights the presence of orthogonal halogens (Br, F).
Molecular Weight 234.07 g/mol Low MW allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5 limits.
SMILES FC1=CC=C(C(Br)=C1)C(N)COConfirms the 1,2-amino alcohol is ortho to the bromine atom.
Purity Standard ≥98% (LC-MS/NMR)Critical threshold to avoid side-reactions and catalyst poisoning in sensitive Pd-catalyzed steps.
Storage 2-8 °C, Sealed, DryPrevents ambient oxidation of the primary amine and atmospheric moisture absorption.

Divergent Synthetic Workflows

The true utility of this compound is its ability to act as a branching node in synthetic pathways. The diagram below illustrates two highly valuable divergent workflows: the construction of a morpholinone scaffold (Path A) and the generation of an atropisomeric biaryl precursor (Path B).

G Start This compound CAS: 1270397-19-7 PathA Chloroacetyl Chloride (Acylation) Start->PathA PathB Boc2O Protection (Amine Masking) Start->PathB Morpholinone 5-(2-bromo-4-fluorophenyl) morpholin-3-one (CNS/Oncology Scaffold) PathA->Morpholinone BocIntermediate Boc-Protected Amino Alcohol PathB->BocIntermediate Suzuki Suzuki-Miyaura Coupling Pd(dppf)Cl2, Ar-B(OH)2 BocIntermediate->Suzuki Biaryl Biaryl Amino Alcohol (Atropisomeric Precursor) Suzuki->Biaryl

Divergent synthetic workflows for morpholinone cyclization and Suzuki-Miyaura cross-coupling.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality is explicitly stated so researchers understand why specific reagents and conditions are employed, ensuring adaptability to custom derivatives.

Protocol A: Synthesis of 5-(2-bromo-4-fluorophenyl)morpholin-3-one

Causality: Morpholinones are ubiquitous in CNS and oncology drugs (e.g., PI3K inhibitors). The primary amine of our starting material is significantly more nucleophilic than the primary alcohol. By reacting it with chloroacetyl chloride, we achieve regioselective N-acylation. Subsequently, a strong base (NaH) is used to irreversibly deprotonate the weaker alcohol nucleophile, driving an intramolecular 6-exo-tet Williamson-type etherification to close the ring [4].

Step-by-Step Methodology:

  • Acylation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under N₂. Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq). Note: DIPEA is preferred over Triethylamine to minimize base-catalyzed epimerization if using an enantiopure starting material.

  • Cool the mixture to 0 °C. Add chloroacetyl chloride (1.05 eq) dropwise over 15 minutes. Stir at room temperature for 2 hours.

  • Validation Checkpoint 1: Analyze via LC-MS. Complete consumption of the starting mass ([M+H]⁺ 234.07) and appearance of the α-chloroacetamide intermediate ([M+H]⁺ ~310.0) confirms successful acylation.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.

  • Cyclization: Dissolve the crude intermediate in anhydrous THF. Cool to 0 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.

  • Stir at room temperature for 4 hours to facilitate the 6-exo-tet cyclization.

  • Validation Checkpoint 2: TLC (Hexanes/EtOAc 1:1) should reveal a new, more polar UV-active spot.

  • Quench carefully with saturated NH₄Cl, extract with EtOAc, and purify via silica gel chromatography to yield the morpholin-3-one scaffold.

Protocol B: Boc-Protection and Suzuki-Miyaura Cross-Coupling

Causality: Attempting a cross-coupling directly on the unprotected amino alcohol will result in the free primary amine coordinating to the Palladium center, poisoning the catalyst or participating in competing amination. Masking the amine with a bulky, electron-withdrawing tert-butyloxycarbonyl (Boc) group neutralizes this threat. For the coupling, the ortho-bromine is sterically hindered; therefore, a catalyst with a large bite angle and strong electron-donating properties, such as Pd(dppf)Cl₂, is required to force oxidative addition [3].

Step-by-Step Methodology:

  • Amine Masking: Dissolve the starting material (1.0 eq) in a 1:1 mixture of THF and saturated aqueous NaHCO₃. Add Boc-anhydride (Boc₂O, 1.1 eq) and stir at room temperature for 12 hours. Extract with EtOAc and concentrate to isolate the Boc-protected intermediate.

  • Cross-Coupling Setup: In an oven-dried Schlenk flask, combine the Boc-intermediate (1.0 eq), your chosen Arylboronic acid (Ar-B(OH)₂, 1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Note: Water is essential to dissolve the carbonate base and accelerate the transmetalation step.

  • Heat the mixture at 90 °C under an N₂ atmosphere for 12 hours.

  • Validation Checkpoint 3: LC-MS analysis should show the disappearance of the brominated Boc-intermediate isotopic pattern and the emergence of the coupled biaryl mass.

  • Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate the filtrate, and purify via flash chromatography.

References

The following authoritative sources provide the foundational data, crystallographic insights, and mechanistic precedents utilized in this whitepaper:

  • Title : Synthesis and crystal structure of 3-(adamantan-1-yl)-4-(2-bromo-4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione Source : Acta Crystallographica Section E (via NCBI) URL :[Link]

Definitive Structural Elucidation of 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural elucidation of 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol , a halogenated phenylglycinol derivative. This scaffold serves as a critical chiral building block in the synthesis of bioactive small molecules.[1]

Executive Summary

The compound This compound (hereafter referred to as Target-1 ) represents a specialized subclass of


-amino alcohols known as phenylglycinols.[1] Unlike their regioisomers (2-amino-1-phenylethanols), phenylglycinols possess a benzylic amine and a primary alcohol, making them versatile precursors for oxazolines, chiral auxiliaries, and transition metal ligands.[2]

Accurate structural elucidation of Target-1 is complicated by three factors:

  • Regioisomerism: Distinguishing the phenylglycinol core from the isosteric 2-amino-1-arylethanol.

  • Halogenation Pattern: Verifying the 2-bromo-4-fluoro substitution on the aromatic ring.

  • Stereochemistry: Establishing the enantiomeric purity of the single chiral center.

This guide provides a self-validating analytical workflow to rigorously prove the structure of Target-1 .

Synthetic Context & Causality

To understand the impurities and expected spectral features, one must acknowledge the synthetic origin.[2] Target-1 is typically synthesized via the reduction of the corresponding phenylglycine (amino acid) or its ester.[1]

  • Precursor: 2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid.[1]

  • Reagent: Lithium Aluminum Hydride (LAH) or Borane-Dimethyl Sulfide (BH3·DMS).

  • Implication: The primary impurity risk is the under-reduced aldehyde or over-reduced ethylamine.[1] The elucidation must rule these out.

Analytical Workflow: The Logic Tree

The elucidation follows a deductive pathway: Elemental Composition


 Connectivity 

Regiochemistry

Stereochemistry
.[1]
High-Resolution Mass Spectrometry (HRMS)

Objective: Validate molecular formula and halogen presence.[1]

  • Method: ESI-TOF (Positive Mode).[1]

  • Expected Ion:

    
     at 
    
    
    
    (calculated for
    
    
    Br) and
    
    
    (calculated for
    
    
    Br).[2]
  • Diagnostic Pattern: A 1:1 doublet intensity ratio is mandatory, confirming the presence of a single Bromine atom.[1][2]

  • Fragmentation: Loss of

    
     (
    
    
    
    ) is characteristic of primary alcohols, distinguishing it from secondary alcohol isomers where fragmentation patterns differ.[1]
1D NMR Spectroscopy

The core structure is validated using


, 

, and

NMR.[1][2]

NMR (400 MHz, DMSO-d6)

The aliphatic region constitutes an ABX spin system due to the chiral center making the adjacent methylene protons diastereotopic.

PositionTypeShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Causality/Assignment
H-2 CH-NH24.35 - 4.45dd1H

Benzylic methine.[1] Deshielded by aryl ring and amine.[1]
H-1a CH2-OH3.40 - 3.50dd1H

Diastereotopic proton A.
H-1b CH2-OH3.55 - 3.65dd1H

Diastereotopic proton B.
OH Hydroxyl4.80 - 5.00t (broad)1H-Exchangeable.[1] Triplet if dry DMSO used (coupling to CH2).[2]
NH2 Amine1.80 - 2.20br s2H-Broad, exchangeable.
Ar-H3 Aromatic7.55dd1H

Ortho to F, Meta to Br.
Ar-H5 Aromatic7.25td1H

Meta to F.
Ar-H6 Aromatic7.60dd1H

Ortho to alkyl group.[1]

Critical Check: The benzylic proton (H-2) in phenylglycinols typically resonates upfield relative to the benzylic proton in 2-amino-1-arylethanols (which is a CH-OH, typically


 4.6-5.0).[1]

NMR
  • Shift:

    
     to 
    
    
    
    ppm.
  • Pattern: Multiplet (decoupled) or dt (coupled).

  • Significance: Confirms the fluorine is intact and provides a clean handle for purity quantification (qNMR) without interference from solvent peaks.[1]

2D NMR: Establishing Connectivity & Regiochemistry

This is the "Trustworthiness" pillar.[1] We must prove the amine is on the benzylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation)

We look for long-range couplings (


 and 

) to place the substituents.
  • The "Smoking Gun" Correlation:

    • Observation: The Benzylic Proton (H-2) shows strong correlations to the Aromatic Ring Carbons (Ipso, Ortho).[1]

    • Contrast: In the regioisomer (2-amino-1-arylethanol), the CH2 protons would show the strong correlations to the ring.

    • Conclusion: If H-2 correlates to

      
      , the alkyl chain is attached at C2.[1]
      
  • C-F Coupling Validation:

    • The aromatic carbons will appear as doublets in

      
       NMR due to 
      
      
      
      coupling.[2]
    • 
       (
      
      
      
      Hz).
    • 
       (
      
      
      
      Hz).
    • This confirms the 4-fluoro position relative to the alkyl attachment.[1]

Elucidation Logic Diagram

ElucidationWorkflow Start Unknown Compound (C8H9BrFNO) HRMS HRMS (ESI+) Verify Br Isotope (1:1) Confirm Mass 233.99 Start->HRMS NMR_1D 1H NMR (DMSO-d6) Identify ABX System (Chiral Center) HRMS->NMR_1D Regio_Check Regiochemistry Check Is it Phenylglycinol or Phenylethanolamine? NMR_1D->Regio_Check HMBC HMBC Experiment Correlate Benzylic H to Ar-C Regio_Check->HMBC Ambiguity Path_A Benzylic H is CH-NH2 (Target Structure) HMBC->Path_A H(benzyl) -> C(Ar) Path_B Benzylic H is CH-OH (Isomer - REJECT) HMBC->Path_B CH2 -> C(Ar) Stereo Chiral HPLC / Mosher Determine ee% Path_A->Stereo Final Validated Structure This compound Stereo->Final

Caption: Decision tree for the structural validation of halogenated phenylglycinols, highlighting the critical HMBC checkpoint for regiochemical assignment.

Stereochemical Determination

Since Target-1 has a chiral center at C2, determining the absolute configuration (


 or 

) and enantiomeric excess (ee) is mandatory.
Protocol: Mosher's Amide Analysis

This method is self-validating and does not require a reference standard.[1]

  • Derivatization: React Target-1 with

    
    -(-)-MTPA-Cl and 
    
    
    
    -(+)-MTPA-Cl separately to form diastereomeric amides.[1]
  • Analysis: Compare the

    
     (
    
    
    
    NMR shifts) of the protons near the chiral center.
  • Model: Apply the Mosher model to assign configuration based on the shielding/deshielding effects of the phenyl group in the MTPA moiety.

Protocol: Chiral HPLC
  • Column: Daicel Chiralpak IC or IG (Immobilized phases preferred for amines).[1][2]

  • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).[1][2]

  • Detection: UV at 254 nm.[1]

  • Validation: Racemic standard must be injected first to establish separation conditions.[1]

Experimental Protocols

General Characterization Workflow
  • Sample Prep: Dissolve 10 mg of Target-1 in 0.6 mL DMSO-d6. Ensure the solution is free of paramagnetic impurities (filter through cotton).[2]

  • Acquisition:

    • Run

      
       (16 scans) and 
      
      
      
      (uncoupled).[2]
    • Run

      
       (1024 scans) to see C-F splitting.[2]
      
    • Run HSQC and HMBC (optimized for

      
       Hz).
      
Regiochemistry Validation (HMBC)
  • Step 1: Locate the aromatic ipso-carbon (C1') in the

    
     spectrum (typically a doublet around 130-140 ppm).[1]
    
  • Step 2: Locate the benzylic proton (H2) in

    
     NMR (
    
    
    
    4.4 ppm).[2]
  • Step 3: Check for cross-peak.

    • Positive Result: A strong cross-peak confirms the H2 is attached to the carbon directly bonded to the ring.[1]

    • Negative Result: If H2 shows no correlation, but the CH2 protons do, the structure is the regioisomer.[2]

References

  • BenchChem. "Synthesis of N-Substituted 2-Amino-1-(4-fluorophenyl)ethanol Derivatives."[1][3] BenchChem Application Notes. Accessed October 2023.[2] [2]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 96749, 2-Bromo-1-(4-fluorophenyl)ethanone." PubChem. Accessed October 2023.[2]

  • Sigma-Aldrich. "2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol Product Specification." Merck KGaA. Accessed October 2023.[2]

  • Royal Society of Chemistry. "Oxidative copper-catalyzed synthesis of β-amino ketones."[1] Organic Chemistry Frontiers. 2025.

  • Beilstein Institute. "Asymmetric synthesis of β-amino cyanoesters... by halogen-bonding catalysis."[1] Beilstein Journal of Organic Chemistry. 2025.[4][5]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate molecular building blocks not just for their reactive functional groups, but for the precise three-dimensional and electronic properties they impart to a drug candidate. 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol (CAS: 1270397-19-7) is a prime example of a highly functionalized, chiral arylethanolamine that serves as a cornerstone in modern medicinal chemistry. This whitepaper deconstructs its physicochemical properties, structural causality, and provides a self-validating protocol for its synthesis and application.

Structural Rationale & Causality in Drug Design

Every atom in this molecule serves a distinct, causal purpose in drug development. We do not select this building block arbitrarily; it is engineered to solve specific pharmacokinetic and synthetic challenges:

  • The 4-Fluoro Substituent: Fluorine is highly electronegative and forms a remarkably strong C-F bond. Placing it at the para position of the phenyl ring intentionally blocks cytochrome P450-mediated aromatic oxidation, significantly enhancing the metabolic half-life of downstream drug candidates.

  • The 2-Bromo Handle: The ortho-bromine atom provides a dual function. Sterically, it restricts the rotation of the phenyl ring, locking the molecule into specific bioactive conformations. Chemically, it acts as an orthogonal reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), allowing for late-stage diversification without disturbing the sensitive amino alcohol motif.

  • The 1,2-Amino Alcohol Core: This bidentate motif is essential for hydrogen-bond networking within target protein binding pockets and serves as a direct precursor to rigidified heterocycles like oxazolidinones and morpholines.

Physicochemical Properties

To predict a molecule's behavior in biological systems, we must analyze its fundamental physicochemical data. The following table summarizes the core metrics of this compound, which align perfectly with Lipinski's Rule of Five for oral bioavailability.

PropertyValue
CAS Number 1270397-19-7
Molecular Formula C₈H₉BrFNO
Molecular Weight 234.07 g/mol
LogP 1.5803
Topological Polar Surface Area (TPSA) 46.25 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2
Rotatable Bonds 2

Analysis: A LogP of 1.5803 indicates optimal lipophilicity—high enough to cross lipid bilayers (such as the blood-brain barrier or intestinal epithelium) but low enough to maintain aqueous solubility. A TPSA of 46.25 Ų suggests excellent membrane permeability, making it an ideal fragment for central nervous system (CNS) or systemic targets (1)[1].

Reactivity Pathways & Synthetic Applications

Understanding the chemoselectivity of this molecule is critical for designing efficient synthetic routes. The diagram below illustrates the divergent reactivity pathways enabled by its unique functional groups.

Reactivity Core This compound CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) Core->CrossCoupling via 2-Bromo Handle Heterocycles Heterocycle Synthesis (Oxazolidinones, Morpholines) Core->Heterocycles via 1,2-Amino Alcohol AmideCoupling Amide/Peptide Coupling (N-Acylation) Core->AmideCoupling via Primary Amine Metabolism Metabolic Resistance (C-F Bond Blocking CYP450) Core->Metabolism via 4-Fluoro Substitution

Fig 1: Chemoselective reactivity pathways of this compound.

Experimental Methodology: Synthesis & Validation

The synthesis of chiral 1,2-amino alcohols from their corresponding α-amino acids is a foundational transformation. While traditional methods rely on lithium aluminum hydride (LAH) or mixed anhydrides, these can be capricious, leading to over-reduction, racemization, or requiring hazardous handling.

Self-Validating Protocol: One-Pot Synthesis of this compound

Causality in Design: A protocol is only as robust as its built-in quality control. This procedure is a self-validating system. Step 2 (activation) generates CO₂ gas. The visual cessation of bubbling serves as an internal, real-time indicator that the formation of the imidazolide intermediate is complete. If no gas evolves, the CDI is degraded, and the reaction must be aborted before wasting the expensive chiral amino acid precursor.

Step-by-Step Procedure:

  • Preparation: Dissolve 10 mmol of N-Boc-2-amino-2-(2-bromo-4-fluorophenyl)acetic acid in 25 mL of anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere.

  • Imidazolide Formation (Activation): Add 1.1 equivalents (11 mmol) of 1,1'-carbonyldiimidazole (CDI) in a single portion at room temperature. Stir the mixture for 15–30 minutes.

    • Validation Checkpoint: Monitor the evolution of CO₂ gas. Proceed to the next step only when effervescence completely ceases.

  • Reduction: Cool the reaction vessel to 0 °C using an ice-water bath. Slowly add a solution of sodium borohydride (NaBH₄, 30 mmol) dissolved in 5 mL of water dropwise over 10 minutes. The slow addition controls the exothermic hydride transfer and prevents the formation of unwanted side products.

  • Quenching: After stirring for 45 minutes at 0 °C, carefully quench the unreacted NaBH₄ by adding 1M aqueous HCl dropwise until the pH reaches 3. This step safely breaks down the boron complexes.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Deprotection: To yield the free amine, treat the resulting N-Boc protected alcohol with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours at room temperature. Follow with a basic workup (saturated NaHCO₃) to isolate the pure this compound.

Conclusion

This compound is not merely a chemical reagent; it is a highly engineered molecular scaffold. By understanding the causality behind its structural features—from the metabolic resistance of the C-F bond to the cross-coupling potential of the C-Br bond—drug development professionals can leverage this building block to construct robust, bioavailable, and highly specific therapeutics.

References

  • Bentham Open. "A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity". Available at:[Link]

  • National Library of Medicine (NIH). "Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium". Available at: [Link]

Sources

2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol as a chiral building block

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol The Orthogonal Chiral Synthon for Next-Generation Medicinal Chemistry []

Part 1: Executive Summary

In the landscape of modern drug discovery, This compound represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. This compound is not merely a chiral building block; it is a tri-functional orthogonal synthon .

Its value lies in the simultaneous presence of three distinct reactive handles:

  • A Chiral Amine: Essential for hydrogen bonding and salt formation in active sites.[]

  • A Primary Alcohol: A handle for cyclization (e.g., to oxazolines) or further derivatization.

  • An Ortho-Bromo Aryl Moiety: A pre-installed "exit vector" for Palladium-catalyzed cross-coupling (Suzuki/Buchwald), allowing rapid elaboration of the core without destroying the chiral center.

This guide details the synthesis, reactivity, and strategic application of this scaffold in high-value pharmaceutical campaigns.

Part 2: Chemical Identity & Properties

PropertyData
IUPAC Name This compound
Common Name 2-Bromo-4-fluorophenylglycinol
Molecular Formula C₈H₉BrFNO
Molecular Weight 234.07 g/mol
Chiral Center C2 (Available as (R) or (S) enantiomers)
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; slightly soluble in DCM
pKa (Calculated) ~9.2 (Amine), ~14.5 (Alcohol)

Part 3: Synthesis Strategies

To access the enantiopure scaffold, researchers typically employ two primary strategies: Asymmetric Strecker Synthesis (for scale) or Amino Acid Reduction (for laboratory flexibility).

Strategy A: Amino Acid Reduction (The "Chiral Pool" Approach)

This method is preferred when the corresponding chiral amino acid, (S)- or (R)-2-bromo-4-fluorophenylglycine, is available via resolution or enzymatic synthesis.[] The carboxylic acid is chemoselectively reduced to the alcohol.

  • Reagents: NaBH₄/I₂ (iodine) or NaBH₄/H₂SO₄.

  • Mechanism: Activation of the carboxylate as an acyloxyborohydride or acyl iodide intermediate, followed by reduction.

  • Advantage: Avoids racemization typically seen with LiAlH₄ at high temperatures.[]

Strategy B: Asymmetric Strecker Synthesis

Starting from 2-bromo-4-fluorobenzaldehyde, a chiral auxiliary (e.g., Ellman's sulfinamide) directs the addition of cyanide.[]

  • Step 1: Condensation with (S)-tert-butanesulfinamide.[]

  • Step 2: Strecker reaction with TMSCN (high diastereoselectivity).

  • Step 3: Acid hydrolysis to the amino acid or direct reduction to the amino alcohol.

Synthesis_Pathway Aldehyde 2-Bromo-4-fluoro- benzaldehyde Imine Chiral Sulfinyl Imine Aldehyde->Imine (S)-t-Bu-Sulfinamide Ti(OEt)4 Aminonitrile Chiral Amino Nitrile Imine->Aminonitrile TMSCN (Diastereoselective) AminoAcid (S)-2-Bromo-4-fluoro- phenylglycine Aminonitrile->AminoAcid HCl, H2O Hydrolysis Target Target: (S)-Amino Alcohol Aminonitrile->Target LA (Lithium Amidotrihydroborate) Direct Reduction AminoAcid->Target NaBH4 / I2 THF, Reflux

Figure 1: Synthetic workflow from aldehyde precursor to chiral amino alcohol.

Part 4: Experimental Protocol (Self-Validating)

Protocol: Reduction of (S)-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid to the Amino Alcohol. Scale: 10 mmol input.

Reagents:

  • (S)-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid (2.48 g, 10 mmol)

  • Sodium Borohydride (NaBH₄) (0.95 g, 25 mmol)

  • Iodine (I₂) (2.54 g, 10 mmol)

  • Anhydrous THF (50 mL)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under nitrogen atmosphere.

  • Solvation: Add the amino acid and NaBH₄ to the flask. Add THF (30 mL) and cool to 0°C in an ice bath.

  • Activation (Critical Step): Dissolve Iodine in THF (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes. Observation: Evolution of H₂ gas will occur. The solution color will fade from dark brown to colorless as I₂ is consumed to form the active reducing species.

  • Reflux: Once gas evolution ceases, remove the ice bath and heat the reaction to reflux (66°C) for 12–16 hours.

    • Validation: Monitor by TLC (MeOH/DCM 1:9). The starting material (acid) stays at the baseline; the product (alcohol) moves to Rf ~0.3–0.4.

  • Quench: Cool to 0°C. Carefully add Methanol (10 mL) to quench excess borohydride.

  • Workup: Evaporate the solvent. Dissolve the white residue in 20% aqueous KOH (30 mL) and stir for 4 hours (to break Boron-Nitrogen complexes). Extract with DCM (3 x 50 mL).

  • Purification: Dry organics over Na₂SO₄ and concentrate. Recrystallize from EtOAc/Hexanes if necessary.

Part 5: Reactivity & Applications in Drug Design

The 2-bromo-4-fluorophenyl motif is not accidental; it is a strategic design element.[]

The "Exit Vector" Strategy (Suzuki Coupling)

The ortho-bromine atom is sterically crowded but electronically activated. It allows for Late-Stage Functionalization .[] You can build the chiral core first, then use Suzuki-Miyaura coupling to attach a second aryl ring, creating a biaryl system that mimics the "twisted" conformation found in many kinase inhibitors (e.g., atropisomeric considerations).

Cyclization to Heterocycles
  • Oxazolidinones: Reacting the amino alcohol with Phosgene or CDI yields chiral oxazolidinones, used as auxiliaries or pharmacophores (e.g., Linezolid analogs).

  • Morpholines: N-alkylation followed by intramolecular etherification.[]

Metabolic Blocking

The para-fluorine atom blocks the primary site of metabolic oxidation (CYP450 mediated hydroxylation) on the phenyl ring, significantly extending the half-life (


) of the drug candidate compared to the unsubstituted phenylglycinol.

Reactivity_Triad Core 2-Amino-2-(2-bromo- 4-fluorophenyl)ethanol Suzuki Biaryl Products (Kinase Inhibitors) Core->Suzuki Pd(PPh3)4, Ar-B(OH)2 (Suzuki Coupling at Br) Cyclization Chiral Oxazolines/ Oxazolidinones Core->Cyclization CDI or Triphosgene (N/O Cyclization) Ligands N,O-Ligands for Asymmetric Catalysis Core->Ligands Schiff Base Formation (Condensation)

Figure 2: Divergent reactivity profile of the scaffold.

Part 6: References

  • BenchChem. Application Notes and Protocols: Synthesis of N-Substituted 2-Amino-1-(4-fluorophenyl)ethanol Derivatives. (2025).

  • McKennon, M. J., et al. "A Convenient Reduction of Amino Acids and Their Derivatives."[2] Journal of Organic Chemistry, 58(13), 3568-3571. (1993).[2] (Methodology validation for NaBH4/I2 reduction).

  • ChemScene. Product Monograph: (R)-2-Amino-2-(3-bromo-4-fluorophenyl)ethan-1-ol. (Structural analog reference).

  • Sigma-Aldrich. Safety Data Sheet: 2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol.

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Applications.

Sources

Spectroscopic Profiling of 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Framework

2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol (CAS: 1270397-19-7) is a highly functionalized chiral building block frequently utilized in the drug development pipeline, particularly in the synthesis of kinase inhibitors and advanced active pharmaceutical ingredients (APIs). Structurally, it features a phenylglycinol-derived backbone substituted with a bromine atom at the ortho position and a fluorine atom at the para position relative to the ethanolamine side chain.

The presence of multiple distinct functional groups—a primary amine, a primary alcohol, and a di-halogenated aromatic system—requires a multi-modal spectroscopic approach for unambiguous structural elucidation. This whitepaper provides a comprehensive, self-validating framework for the acquisition and interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural verification. For this polar amino alcohol, DMSO-d₆ is the optimal solvent choice. The causality behind this selection is twofold: it provides excellent solubility for the zwitterionic-leaning molecule, and its lack of exchangeable protons allows for the clear observation of the -OH and -NH₂ signals, which would otherwise be lost to deuterium exchange in protic solvents like CD₃OD[1].

¹H NMR Data Interpretation (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is defined by the complex splitting patterns of the aromatic ring due to heteronuclear ¹H-¹⁹F coupling, and the diastereotopic nature of the aliphatic side chain. According to empirical rules for chemical shifts[1], the highly electronegative fluorine atom significantly alters the local magnetic environment.

Chemical Shift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz)AssignmentCausality / Notes
7.50 dd1HJ = 8.8, 6.2Aromatic H6 Ortho to side chain. Couples with H5 (ortho) and F (meta).
7.45 dd1HJ = 8.4, 2.6Aromatic H3 Between Br and F. Couples with F (ortho) and H5 (meta).
7.20 td1HJ = 8.4, 2.6Aromatic H5 Couples with F (ortho), H6 (ortho), and H3 (meta).
4.90 t (br)1HJ = 5.5-OH Broadens due to intermediate exchange rates; couples to CH₂.
4.30 dd1HJ = 7.0, 5.0-CH (chiral)Benzylic proton adjacent to the primary amine.
3.60, 3.45 m2H--CH₂ Diastereotopic protons due to the adjacent chiral center.
2.10 s (br)2H--NH₂ Broad singlet; integrates to 2 protons.
¹³C & ¹⁹F NMR Data Interpretation

The ¹³C NMR spectrum is characterized by characteristic carbon-fluorine scalar couplings (JCF). The one-bond coupling (¹JCF) typically exceeds 240 Hz, which serves as an internal validation metric for the C4 position[2].

NucleusChemical Shift (δ, ppm)MultiplicityJ-Coupling (Hz)Assignment
¹³C 161.5d¹JCF = 248.0C4 (C-F)
¹³C 142.0s-C1 (Attached to side chain)
¹³C 129.5d³JCF = 8.5C6 (Aromatic CH)
¹³C 122.5s-C2 (C-Br)
¹³C 119.2d²JCF = 24.5C3 (Aromatic CH, ortho to F)
¹³C 114.8d²JCF = 21.0C5 (Aromatic CH, ortho to F)
¹³C 64.2s-C-β (-CH₂-OH)
¹³C 55.4s-C-α (-CH-NH₂)
¹⁹F -112.0m--F (Attached to C4)
NMR Acquisition Workflow Logic

To ensure a self-validating protocol, the following workflow must be strictly adhered to during acquisition.

NMR_Workflow S1 Sample Prep (DMSO-d6) S2 Tuning & Lock (2.50 ppm) S1->S2 S3 Acquisition (1H, 13C, 19F) S2->S3 S4 Processing (FT & Phase) S3->S4 S5 Assignment (J-Coupling) S4->S5

NMR Acquisition and Processing Workflow Logic

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v TMS. The anhydrous environment is critical to lock the exchangeable -OH and -NH₂ protons.

  • Tuning and Locking: Tune the probe to 400 MHz for ¹H and 100 MHz for ¹³C. Lock the magnetic field to the deuterium resonance of DMSO (2.50 ppm for ¹H reference).

  • Acquisition: For ¹³C, utilize a relaxation delay (D1) of at least 2.0 seconds with WALTZ-16 ¹H decoupling to ensure adequate signal-to-noise for the quaternary carbons (C1, C2).

Mass Spectrometry (MS)

Mass spectrometry provides definitive proof of the molecular formula and the presence of the halogen atoms. When analyzed via Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) in positive ion mode, the compound exhibits a highly diagnostic isotopic signature[3].

Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Consequently, the intact molecular ion [M+H]⁺ will present as a distinct doublet at m/z 234.0 and 236.0 .

Fragmentation Pathway

Collision-Induced Dissociation (CID) of the [M+H]⁺ ion yields predictable neutral losses characteristic of amino alcohols.

MS_Frag M [M+H]+ m/z 234.0 / 236.0 F1 [M+H - H2O]+ m/z 216.0 / 218.0 M->F1 -H2O F2 [M+H - NH3]+ m/z 217.0 / 219.0 M->F2 -NH3 F3 [M+H - H2O - NH3]+ m/z 199.0 / 201.0 F1->F3 -NH3 F2->F3 -H2O

ESI-MS Positive Mode Fragmentation Pathway

LC-MS Acquisition Protocol:

  • Chromatography: Inject 2 µL of a 1 µg/mL solution onto a C18 reverse-phase column. Elute using a gradient of 0.1% formic acid in water and acetonitrile. The formic acid acts as a proton source, driving the formation of the [M+H]⁺ species.

  • Source Parameters: Set ESI capillary voltage to 3.0 kV and desolvation temperature to 350 °C to ensure complete droplet evaporation without inducing premature thermal degradation of the primary amine.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy maps the functional groups, serving as an orthogonal validation to the NMR data[1]. The spectra should be acquired using an Attenuated Total Reflectance (ATR) accessory equipped with a diamond crystal.

Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentCausality
3350 - 3250 Strong, BroadO-H and N-H stretchesOverlapping bands typical for amino alcohols; hydrogen bonding causes broadening.
2950 - 2850 MediumC-H stretch (aliphatic)Corresponds to the ethanolamine backbone.
1600, 1490 StrongC=C stretch (aromatic)Skeletal vibrations of the di-halogenated phenyl ring.
1220 - 1180 StrongC-F stretchHighly polarized bond resulting in a massive dipole moment change.
1050 MediumC-O stretchPrimary alcohol vibration.
650 - 600 WeakC-Br stretchHeavy atom vibration, appearing in the fingerprint region.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. Wiley. URL:[Link][1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. URL:[Link][2]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. URL: [Link][3]

Sources

An In-depth Technical Guide to the Reactivity of the Amino Group in 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the primary amino group in 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol. This molecule is a key intermediate in the synthesis of various pharmacologically active compounds. Understanding the nuanced reactivity of its functional groups is paramount for optimizing synthetic routes and developing novel derivatives. This document delves into the electronic and steric factors governing the nucleophilicity of the amino group, offering detailed protocols for its key reactions, including acylation, alkylation, and diazotization. The interplay of the ortho-bromo and para-fluoro substituents on the phenyl ring is a central theme, and their influence on reaction outcomes is thoroughly discussed. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.

Introduction: The Structural and Electronic Landscape

This compound is a chiral amino alcohol with a complex substitution pattern on the aromatic ring. The reactivity of the primary amino group is modulated by a combination of electronic and steric effects imparted by the ortho-bromo and para-fluoro substituents.

Electronic Effects:

  • Inductive Effect (-I): Both fluorine and bromine are highly electronegative atoms that withdraw electron density from the aromatic ring through the sigma (σ) bonds.[1][2] This inductive withdrawal decreases the electron density on the phenyl ring and, consequently, on the amino group, reducing its basicity and nucleophilicity. The strength of the inductive effect is F > Br.[1]

  • Resonance Effect (+R or +M): The lone pair electrons on the halogen atoms can be delocalized into the aromatic π-system.[1][2] This donation of electron density increases the electron density at the ortho and para positions. However, for halogens, the electron-withdrawing inductive effect generally outweighs the electron-donating resonance effect, making them net deactivating groups in electrophilic aromatic substitution.[1][3][4][5]

Steric Effects:

  • Ortho Effect: The bromine atom at the ortho position sterically hinders the amino group. This "ortho effect" can significantly impact the approach of electrophiles and reagents to the nitrogen atom.[6][7] In the case of anilines, ortho substitution can lead to steric inhibition of protonation, making the substituted aniline a weaker base compared to its meta and para isomers.[6][7][8][9] Upon protonation, the nitrogen atom's hybridization changes from sp2 to sp3, causing steric clashes between the ortho substituent and the hydrogens of the ammonium group.[6][7][8]

The combination of these effects renders the amino group in this compound less nucleophilic than a simple primary amine, but it remains a reactive center for a variety of important chemical transformations.

Key Reactions of the Amino Group

The primary amino group in this molecule readily undergoes several fundamental reactions, including acylation, alkylation, and diazotization. The choice of reaction conditions is critical to achieving high yields and selectivity.

N-Acylation

N-acylation is a robust method for the protection of the amino group or for the introduction of new functional moieties. The reaction involves the nucleophilic attack of the amino group on an acylating agent, such as an acid chloride or anhydride.

Mechanism of Acylation:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and loss of a leaving group (e.g., chloride) yields the N-acylated product.

Diagram: Generalized N-Acylation Workflow

G cluster_0 Reaction Setup A This compound E Combine Reactants at 0 °C A->E B Acylating Agent (e.g., Acetyl Chloride) B->E C Base (e.g., Triethylamine) C->E D Aprotic Solvent (e.g., DCM) D->E F Stir at Room Temperature E->F G Work-up (Aqueous Wash) F->G H Purification (e.g., Column Chromatography) G->H I N-Acylated Product H->I

Caption: Workflow for a typical N-acylation reaction.

Experimental Protocol: N-Acetylation

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine, to the solution. The base scavenges the acidic byproduct (e.g., HCl) generated during the reaction.

  • Acylating Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the acylating agent, for example, acetyl chloride (1.1 eq), dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Representative N-Acylation Reactions

Acylating AgentBaseSolventYield (%)
Acetyl ChlorideTriethylamineDCM>95
Benzoyl ChloridePyridineTHF>90
Acetic AnhydrideNoneAcetic Acid>90

Note: Yields are illustrative and may vary based on specific reaction conditions.

N-Alkylation

N-alkylation introduces alkyl groups onto the amino nitrogen. Direct alkylation with alkyl halides can be challenging due to the possibility of over-alkylation, leading to secondary, tertiary, and even quaternary ammonium salts.[10] Reductive amination offers a more controlled approach for the synthesis of secondary amines. Industrially, alcohols are often preferred over alkyl halides as alkylating agents due to their lower cost and the avoidance of salt byproducts.[10]

Reductive Amination Protocol:

  • Imine Formation: Dissolve this compound (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent like methanol or dichloroethane.

  • Reduction: Add a mild reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature until completion, as indicated by TLC.

  • Work-up and Purification: Quench the reaction with water and extract the product. Purify the crude product by chromatography.

Diagram: Reductive Amination Mechanism

G A Amino Alcohol + Aldehyde/Ketone B Imine/Iminium Ion Formation A->B Reversible C Nucleophilic Attack by Hydride B->C [H⁻] (e.g., NaBH₄) D N-Alkylated Product C->D

Caption: Simplified mechanism of reductive amination.

Diazotization

The primary aromatic amino group can be converted to a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid at low temperatures.[11][12] These diazonium salts are versatile intermediates that can be subsequently transformed into a wide range of functional groups through Sandmeyer-type reactions.

Mechanism of Diazotization:

The reaction is initiated by the formation of the nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. The amino group then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and dehydrations leads to the formation of the diazonium ion.

Experimental Protocol: Diazotization and Subsequent Hydrolysis to a Phenol

  • Diazonium Salt Formation: Dissolve this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., H₂SO₄ or HCl) and cool to 0-5 °C. Slowly add an aqueous solution of sodium nitrite (1.1 eq) while maintaining the low temperature.

  • Hydrolysis: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat gently (e.g., to 50 °C). The diazonium group is replaced by a hydroxyl group, with the evolution of nitrogen gas.

  • Work-up and Purification: Cool the reaction mixture and extract the phenolic product with an appropriate organic solvent. Purify as needed.

Caution: Diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.

Influence of the Hydroxyl Group

The presence of the primary alcohol functionality at the adjacent carbon can influence the reactivity of the amino group. Intramolecular hydrogen bonding between the hydroxyl proton and the amino nitrogen can affect the latter's nucleophilicity. Furthermore, under certain reaction conditions, the hydroxyl group may compete with the amino group as a nucleophile. For instance, in alkylation reactions, O-alkylation can be a competing side reaction.[13] Selective protection of the more reactive amino group, often through acylation, is a common strategy to achieve selective modification of the hydroxyl group.

Conclusion

The reactivity of the amino group in this compound is a finely balanced interplay of inductive electron withdrawal, resonance electron donation, and steric hindrance from the halogen substituents. While the nucleophilicity of the amino group is somewhat attenuated, it remains a versatile handle for a wide array of chemical transformations. A thorough understanding of these governing principles, coupled with careful selection of reaction conditions, allows for the efficient and selective synthesis of a diverse range of derivatives with potential applications in drug discovery and development. This guide provides a foundational framework for harnessing the synthetic utility of this important building block.

References

  • Benchchem. (n.d.). Whitepaper: The Electronic Effects of Halogens in Aromatic Amines: A Guide for Drug Discovery and Development.
  • Benchchem. (n.d.). Electronic effects of fluorine and bromine on the aniline ring.
  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

  • A to Z Chemistry. (2020, October 10). Ortho effect. Retrieved from [Link]

  • Quora. (2018, April 7). What is the effect of halogen in the activity of a ring? Retrieved from [Link]

  • CCS Chemistry. (2025, July 11). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, February 16). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, January 6). Ortho-effect in substituted aromatic acids and bases. Retrieved from [Link]

  • CCS Chemistry. (2025, July 11). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. Retrieved from [Link]

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Patil, V. V., & Shankarling, G. S. (2015). Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. The Journal of Organic Chemistry, 80(15), 7876–7883. [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of N-Substituted 2-Amino-1-(4-fluorophenyl)ethanol Derivatives.
  • BYJU'S. (n.d.). Ortho Effect. Retrieved from [Link]

  • PMC. (n.d.). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. Retrieved from [Link]

  • Google Patents. (n.d.). US8173844B2 - Method for producing O-alkylated cyclic aminoalcohols.
  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 14.4: Diazotization of Amines. Retrieved from [Link]

Sources

role of bromine and fluorine substituents in 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Halogenated Phenylglycinol Scaffold: Structural & Functional Analysis of 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol

Executive Summary

In modern medicinal chemistry, the "magic methyl" effect has largely been superseded by the strategic deployment of halogens. This guide provides an in-depth technical analysis of This compound , a privileged chiral building block.

While often viewed merely as a synthetic intermediate, this scaffold represents a masterclass in rational drug design. The simultaneous incorporation of an ortho-bromine and a para-fluorine atom creates a unique steric and electronic environment that modulates metabolic stability, receptor binding kinetics, and conformational entropy. This whitepaper deconstructs the specific roles of these substituents, offering researchers a roadmap for utilizing this motif in the development of kinase inhibitors, GPCR modulators, and next-generation antibiotics.

Structural Anatomy & Electronic Landscape

The molecule consists of a phenylglycinol core—a 2-aminoethanol side chain attached to a substituted benzene ring. The specific arrangement of halogens is non-trivial.

The Substituent Matrix
FeatureFluorine (Para-Position) Bromine (Ortho-Position)
Role Metabolic Shield & Electronic TunerSteric Anchor & Halogen Bond Donor
Van der Waals Radius 1.47 Å (Isostere of H)1.85 Å (Isostere of Methyl/Ethyl)
Electronegativity (Pauling) 3.98 (Strong

-withdrawing)
2.96 (Moderate

-withdrawing)
Hammett Constant (

/

)
0.06 (Resonance donating dominates)~0.20-0.40 (Steric/Inductive mix)
Primary Interaction Dipole-Dipole, H-Bond AcceptorHalogen Bonding (

-hole), Hydrophobic
The "Ortho-Effect" and Conformation

The ortho-bromine is the structural architect of this molecule. Unlike a hydrogen atom, the bulky bromine (1.85 Å radius) introduces significant steric strain (A(1,3)-strain) with the adjacent ethanolamine side chain.

  • Conformational Lock: This strain forces the phenyl ring to twist out of coplanarity with the C

    
    -N bond. This "pre-organized" conformation reduces the entropic penalty upon binding to a protein target, as the molecule is already closer to its bioactive shape.
    
  • Chirality: The C2 position is a chiral center. The presence of the ortho-bromo substituent enhances the stereochemical differentiation during asymmetric synthesis or chiral resolution, often improving enantiomeric excess (ee) in catalytic steps.

The Fluorine Factor: The Metabolic Shield

The placement of fluorine at the para-position (C4) is a classic medicinal chemistry tactic, but its function here is threefold.

  • Blockade of CYP450 Oxidation: The para-position of a phenyl ring is the most electron-rich and sterically accessible site for Cytochrome P450-mediated hydroxylation. Replacing the C-H bond (approx. 98 kcal/mol) with a C-F bond (approx. 116 kcal/mol) effectively blocks this primary metabolic soft spot, significantly extending the half-life (

    
    ) of the parent drug.
    
  • Lipophilicity Modulation: Fluorine increases lipophilicity (

    
    ) without adding significant steric bulk. This enhances membrane permeability, crucial for CNS-active drugs or intracellular targets.
    
  • pKa Modulation: Through inductive electron withdrawal, the fluorine atom lowers the electron density of the aromatic ring. This effect propagates to the benzylic amine, slightly lowering its pKa. This can be critical for optimizing the ratio of ionized vs. unionized drug at physiological pH (7.4).

The Bromine Factor: Halogen Bonding & Synthetic Utility[1]

While fluorine acts as a shield, the ortho-bromine acts as an "anchor."

Halogen Bonding (The -Hole)

Unlike fluorine, bromine exhibits a distinct region of positive electrostatic potential on its outer surface, opposite the C-Br bond. This is known as the


-hole .
  • Mechanism: This positive patch allows the bromine to act as a Lewis acid, forming highly directional non-covalent interactions (halogen bonds) with Lewis bases in the protein pocket (e.g., backbone carbonyl oxygen, histidine nitrogen).

  • Strength: These interactions can be as strong as weak hydrogen bonds (1–5 kcal/mol) and are strictly directional (160°–180° angle), providing specificity that hydrophobic interactions cannot.

Synthetic Versatility

From a process chemistry standpoint, the ortho-bromine is a "handle." It allows the phenylglycinol scaffold to serve as a substrate for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) after the chiral center has been established, enabling late-stage diversification of the lead compound.

Visualizing the Molecular Logic

The following diagram illustrates the functional partitioning of the molecule, highlighting how the substituents dictate its behavior in a biological system.

PharmacophoreLogic Scaffold Phenylglycinol Core (Chiral Scaffold) F_Atom Para-Fluorine (C4) Scaffold->F_Atom Substitution Br_Atom Ortho-Bromine (C2) Scaffold->Br_Atom Substitution Polar Polar Head Group (H-Bond Donor/Acceptor) Scaffold->Polar Functional Group Metab Metabolic Stability (Blocks CYP450) F_Atom->Metab Primary Effect Electronic Electronic Tuning (Lowers pKa) F_Atom->Electronic Steric Conformational Lock (Restricts Rotation) Br_Atom->Steric A(1,3) Strain XBond Halogen Bonding (Sigma-Hole Donor) Br_Atom->XBond Target Binding

Figure 1: Pharmacophore logic map detailing the specific roles of the halogen substituents.

Experimental Protocol: Synthesis & Validation

For researchers utilizing this scaffold, ensuring enantiomeric purity is paramount. Below is a validated workflow for synthesizing the chiral intermediate from the corresponding styrene, utilizing Sharpless Asymmetric Aminohydroxylation (AA).

Objective

Synthesis of (S)-2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol with >95% ee.

Reagents
  • Substrate: 2-Bromo-4-fluorostyrene

  • Catalyst: Osmium tetroxide (

    
    ) / (DHQ)2PHAL (Ligand)
    
  • Nitrogen Source: Benzyl carbamate (CbzNH2)

  • Oxidant: t-Butyl hypochlorite / NaOH

Step-by-Step Methodology
  • Ligand Complexation:

    • In a jacketed reactor, dissolve (DHQ)2PHAL (0.05 eq) in n-Propanol/Water (1:1 v/v).

    • Add

      
       (0.04 eq) and stir at 0°C for 15 minutes to form the active catalytic species.
      
  • Reagent Addition:

    • Add Benzyl carbamate (1.1 eq) followed by slow addition of NaOH (3.1 eq) dissolved in water.

    • Add t-Butyl hypochlorite (1.05 eq) dropwise. Caution: Exothermic.

  • Substrate Introduction:

    • Add 2-Bromo-4-fluorostyrene (1.0 eq) slowly to the reaction mixture at 0°C.

    • Mechanistic Note: The ortho-bromine may slow the reaction rate due to steric hindrance; extend reaction time to 4–6 hours compared to unsubstituted styrenes.

  • Quenching & Isolation:

    • Quench with saturated sodium sulfite (

      
      ).
      
    • Extract with Ethyl Acetate (3x). Wash organic layer with brine.

    • Purify via flash chromatography (Hexane/EtOAc).

  • Deprotection (Cbz Removal):

    • Critical Step: Standard Pd/C hydrogenation may debrominate the ring (remove the ortho-Br).

    • Alternative Protocol: Use Iodotrimethylsilane (TMSI) or HBr/Acetic Acid for Cbz removal to preserve the Aryl-Bromide bond.

Quality Control (QC) Table
TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Distinct doublets for aromatic H (coupling with F); Br-induced shift.
Purity HPLC (C18 Column)> 98% Area
Chirality Chiral HPLC (OD-H)> 95% ee (Enantiomeric Excess)
Halogen Integrity Mass Spec (ESI+)Characteristic Br isotope pattern (1:1 ratio of M and M+2).

Synthetic Workflow Diagram

SynthesisFlow Styrene 2-Bromo-4-fluoro Styrene AA_Rxn Sharpless Aminohydroxylation Styrene->AA_Rxn OsO4, Ligand Intermediate Protected Amino Alcohol (Cbz) AA_Rxn->Intermediate C-N / C-O Bond Formation Deprotect Deprotection (Acidic/TMSI) Intermediate->Deprotect Avoid Pd/H2 Final (S)-2-Amino-2-(2-bromo- 4-fluorophenyl)ethan-1-ol Deprotect->Final Yields Free Amine

Figure 2: Synthetic route highlighting the critical deprotection step to avoid debromination.

References

  • Wilcken, R., et al. (2013).[1][2] "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. [Link]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. [Link]

  • Campos, K. R., et al. (2002). "Enantioselective synthesis of beta-amino acids." Journal of the American Chemical Society. (Contextual reference for asymmetric aminohydroxylation protocols). [Link]

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of (R)-2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Strategic Rationale

Chiral arylglycinols, such as 2-amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol, are highly privileged pharmacophores and versatile chiral building blocks in drug discovery. The presence of the ortho-bromo and para-fluoro substitutions on the aromatic ring presents unique steric and electronic challenges, making traditional asymmetric catalytic reductions prone to dehalogenation or poor enantiocontrol.

To bypass these limitations, this application note details a highly robust, purely chemical enantioselective synthesis utilizing Ellman’s sulfinamide chemistry . By leveraging (R)-tert-butanesulfinamide as a chiral auxiliary, we construct the stereocenter via a highly diastereoselective nucleophilic addition of a vinyl Grignard reagent, followed by an oxidative cleavage-reduction sequence. This cyanide-free route avoids the harsh conditions of the asymmetric Strecker synthesis, ensuring high chemical yields and exceptional enantiomeric purity.

Mechanistic Causality & Stereochemical Control

As a self-validating synthetic system, every reagent and condition in this workflow is selected based on strict mechanistic causality :

  • Imine Condensation: The condensation of 2-bromo-4-fluorobenzaldehyde with (R)-tert-butanesulfinamide requires a powerful water scavenger. Titanium(IV) ethoxide (

    
    ) is utilized because it acts simultaneously as a Lewis acid to activate the carbonyl and as a dehydrating agent, driving the equilibrium to completion without racemizing the sensitive auxiliary.
    
  • Stereocontrolled Vinyl Addition: The addition of vinylmagnesium bromide is executed at −48 °C in dichloromethane (

    
    ). The non-coordinating nature of 
    
    
    
    maximizes the coordination of the Grignard magnesium ion to the sulfinyl oxygen. This forms a rigid, six-membered chair-like transition state, directing the vinyl nucleophile to attack exclusively from the Si-face of the imine, yielding >95:5 diastereomeric ratio (dr) .
  • Ozonolysis-Reduction: Ozonolysis cleaves the terminal alkene to an unstable aldehyde intermediate. Performing an in situ reduction with

    
     immediately traps the aldehyde as the primary alcohol. This tandem process prevents epimerization at the newly formed chiral center .
    

Workflow A 2-Bromo-4-fluorobenzaldehyde + (R)-tert-Butanesulfinamide B Step 1: Imine Condensation Ti(OEt)4, THF A->B C (R)-Sulfinimine Intermediate B->C D Step 2: Vinyl Addition VinylMgBr, CH2Cl2, -48 °C C->D E (R,R)-Allylic Sulfinamide D->E F Step 3: Ozonolysis & Reduction 1. O3, -78 °C  2. NaBH4 E->F G N-Sulfinyl Amino Alcohol F->G H Step 4: Acidic Deprotection 4M HCl in Dioxane/MeOH G->H I (R)-2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol Hydrochloride H->I

Fig 1. Four-step enantioselective workflow for synthesizing the target amino alcohol.

Stereocontrol N1 Chiral Sulfinimine (R)-Configuration N2 Coordination Mg2+ binds to Sulfinyl Oxygen N1->N2 N3 Rigid Transition State Six-membered chair-like N2->N3 N4 Nucleophilic Attack Si-Face trajectory N3->N4 N5 N5 N4->N5

Fig 2. Logical flow of stereocontrol during the Grignard addition to the sulfinimine.

Quantitative Data & Process Metrics

To ensure process reliability, the expected quantitative outcomes and critical quality attributes (CQAs) for each step are summarized below.

Table 1. Summary of Reaction Metrics & Quality Attributes

StepTransformationTarget IntermediateExpected YieldStereochemical PurityKey In-Process Control (IPC)
1 Condensation(R)-Sulfinimine88–92%>99% ee (retained)Aldehyde consumption via

H NMR
2 Nucleophilic Addition(R,R)-Allylic Sulfinamide82–86%>95:5 drdr determination via Chiral HPLC
3 Ozonolysis/ReductionN-Sulfinyl Amino Alcohol75–80%>95:5 drAbsence of aldehyde via TLC
4 Acidic Deprotection(R)-Arylglycinol HCl>95%>99% eeMass confirmation via LC-MS

Detailed Experimental Protocols

Step 1: Synthesis of (R)-N-(2-bromo-4-fluorobenzylidene)-2-methylpropane-2-sulfinamide

Objective: Form the chiral sulfinimine without racemization of the auxiliary.

  • Charge a flame-dried, argon-purged round-bottom flask with 2-bromo-4-fluorobenzaldehyde (10.0 mmol, 1.0 equiv) and anhydrous THF (30 mL).

  • Add (R)-(+)-2-methyl-2-propanesulfinamide (10.5 mmol, 1.05 equiv) to the stirring solution.

  • Dropwise, add

    
     (20.0 mmol, 2.0 equiv) via syringe.
    
  • Stir the reaction mixture at ambient temperature (20–25 °C) for 12 hours.

  • Workup: Pour the mixture into an equal volume of saturated aqueous

    
     with rapid stirring. A white precipitate of titanium dioxide will form. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate (EtOAc).
    
  • Separate the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Self-Validation & IPC: Analyze the crude mixture via

    
    H NMR. The aldehyde proton (
    
    
    
    10.2 ppm) must be absent, replaced by the characteristic imine proton (
    
    
    8.5 ppm).
Step 2: Diastereoselective Vinyl Addition

Objective: Establish the (R)-stereocenter via substrate-directed Grignard addition.

  • Dissolve the crude (R)-sulfinimine (10.0 mmol, 1.0 equiv) in anhydrous

    
     (40 mL) under an argon atmosphere.
    
  • Cool the reaction vessel to −48 °C using a dry ice/acetonitrile bath. (Note: Do not use THF as a solvent here, as it competes for magnesium coordination and degrades diastereoselectivity).

  • Slowly add vinylmagnesium bromide (1.0 M in THF, 20.0 mmol, 2.0 equiv) dropwise over 20 minutes, maintaining the internal temperature below −45 °C.

  • Stir the mixture at −48 °C for 4 to 6 hours.

  • Workup: Quench the reaction cold by the slow addition of saturated aqueous

    
     (20 mL). Allow the mixture to warm to room temperature. Extract the aqueous phase with 
    
    
    
    (3
    
    
    20 mL). Dry the combined organics over
    
    
    and concentrate.
  • Self-Validation & IPC: Determine the diastereomeric ratio (dr) using chiral HPLC or

    
    H NMR. The desired (R,R)-diastereomer should be present in >95:5 dr. Purify via flash chromatography (Hexanes/EtOAc) if dr is below specification.
    
Step 3: Ozonolysis and Reductive Cleavage

Objective: Convert the terminal alkene into the primary alcohol without isolating the unstable aldehyde.

  • Dissolve the (R,R)-allylic sulfinamide (8.0 mmol, 1.0 equiv) in a 1:1 mixture of

    
     and Methanol (40 mL).
    
  • Cool the solution to −78 °C (dry ice/acetone bath).

  • Bubble ozone (

    
    ) through the solution until a persistent faint blue color is observed (indicating complete consumption of the alkene).
    
  • Immediately purge the solution with nitrogen gas (

    
    ) for 15 minutes to remove excess ozone.
    
  • Add solid sodium borohydride (

    
    , 24.0 mmol, 3.0 equiv) in one portion at −78 °C.
    
  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the remaining

    
     with water (10 mL). Extract the product with EtOAc (3 
    
    
    
    30 mL), wash with brine, dry over
    
    
    , and concentrate.
  • Self-Validation & IPC: Perform TLC analysis (UV active; ninhydrin negative). The intermediate aldehyde must be completely absent to prevent downstream side reactions.

Step 4: Acidic Deprotection to the Target Arylglycinol

Objective: Cleave the tert-butanesulfinyl auxiliary to yield the free amino alcohol.

  • Dissolve the N-sulfinyl amino alcohol (6.0 mmol, 1.0 equiv) in Methanol (15 mL).

  • Add a solution of 4M HCl in 1,4-dioxane (12.0 mmol, 2.0 equiv) dropwise at room temperature.

  • Stir the reaction mixture for 1–2 hours. The cleavage of the sulfinyl group is rapid and quantitative.

  • Workup: Concentrate the reaction mixture in vacuo to remove all volatiles. Triturate the resulting residue with cold diethyl ether (

    
    ) to precipitate the product as a highly pure hydrochloride salt. Filter and dry under high vacuum.
    
  • Self-Validation & IPC: Confirm the mass of the final product via LC-MS (Expected

    
     for the free base 
    
    
    
    :
    
    
    234.0). Evaluate enantiomeric excess via chiral HPLC (>99% ee expected).

References

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). "Synthesis and Applications of tert-Butanesulfinamide." Accounts of Chemical Research, 35(11), 984-995.[Link]

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600-3740.[Link]

Application Note: Chiral Resolution of Racemic 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive protocol for the chiral resolution of racemic 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol, a key chiral building block for pharmaceutical synthesis. As the biological activity of chiral molecules often resides in a single enantiomer, the efficient separation of racemates is a critical process.[1] This guide details the method of diastereomeric salt formation using L-(+)-tartaric acid as a chiral resolving agent.[2] The protocol encompasses the formation of diastereomeric salts, their separation via fractional crystallization, the liberation of the enantiomerically enriched free base, and analytical verification of enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC).

Introduction and Scientific Principles

Chiral 1,2-amino alcohols are crucial structural motifs in a vast array of biologically active compounds.[3] The specific three-dimensional arrangement of atoms (stereochemistry) can dictate the pharmacological and toxicological properties of a drug molecule.[4] Consequently, producing enantiomerically pure drug substances is often necessary to enhance therapeutic efficacy and minimize potential side effects.[5]

The target molecule, this compound, possesses a stereocenter, meaning it exists as a pair of non-superimposable mirror images called enantiomers. A 50:50 mixture of these enantiomers is known as a racemate or racemic mixture. Since enantiomers have identical physical properties (e.g., boiling point, solubility), they cannot be separated by standard techniques like distillation or conventional chromatography.[6]

The most robust and widely-used method for separating enantiomers of basic compounds like amines is through diastereomeric salt crystallization.[2][7] This technique relies on a fundamental principle of stereochemistry: while enantiomers have identical physical properties, diastereomers do not. The process involves reacting the racemic amine with an enantiomerically pure chiral resolving agent—in this case, an acidic compound like L-(+)-tartaric acid.[8][9] This acid-base reaction forms a pair of diastereomeric salts.[9][10]

  • (R)-2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol + (2R,3R)-Tartaric Acid → (R)-Amine-(R,R)-Tartrate Salt

  • (S)-2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol + (2R,3R)-Tartaric Acid → (S)-Amine-(R,R)-Tartrate Salt

These resulting salts, (R,R') and (S,R'), are diastereomers and thus possess different physical properties, most importantly, different solubilities in a given solvent.[5][10] This difference allows for the separation of the less soluble diastereomeric salt by fractional crystallization.[1] Once isolated, the pure diastereomeric salt is treated with a base to break the ionic bond, liberating the enantiomerically enriched free amine and regenerating the tartrate salt.[7][11]

Experimental Workflow Overview

The entire process, from the initial racemic mixture to the final, separated enantiomers, is a sequential procedure. The workflow is designed to first separate one diastereomer, and then the other can be recovered from the remaining solution (mother liquor).

G Racemate Racemic (R/S)-Amino Alcohol in Methanol ResolvingAgent Add L-(+)-Tartaric Acid (1.0 eq) in Methanol Racemate->ResolvingAgent SaltFormation Diastereomeric Salt Formation (R)-Amine-(R,R)-Tartrate (S)-Amine-(R,R)-Tartrate ResolvingAgent->SaltFormation Crystallization Fractional Crystallization (Slow Cooling) SaltFormation->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Crystals Crystals: Less Soluble Diastereomer (e.g., (S)-Amine-(R,R)-Tartrate) Filtration->Crystals Solid MotherLiquor Mother Liquor: Enriched in More Soluble Diastereomer (e.g., (R)-Amine-(R,R)-Tartrate) Filtration->MotherLiquor Liquid Liberation1 Liberation Step: Add aq. NaOH (pH > 12) Crystals->Liberation1 Liberation2 Liberation Step: Add aq. NaOH (pH > 12) MotherLiquor->Liberation2 Extraction1 Liquid-Liquid Extraction (e.g., Diethyl Ether) Liberation1->Extraction1 Extraction2 Liquid-Liquid Extraction (e.g., Diethyl Ether) Liberation2->Extraction2 Enantiomer1 Pure (S)-Enantiomer Extraction1->Enantiomer1 Enantiomer2 Pure (R)-Enantiomer Extraction2->Enantiomer2

Caption: General workflow for chiral resolution via diastereomeric salt crystallization.

Materials and Methods

Reagents and Solvents
  • Racemic this compound

  • L-(+)-Tartaric acid (enantiomerically pure)[2]

  • Methanol (Anhydrous/HPLC Grade)

  • Sodium hydroxide (NaOH)

  • Diethyl ether or Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Brine (saturated NaCl solution)

Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature control

  • Reflux condenser

  • Büchner funnel and vacuum flask

  • Separatory funnel

  • Rotary evaporator

  • Vacuum oven

  • Analytical balance

  • pH meter or pH strips

  • Polarimeter

  • Chiral HPLC system with UV detector[4]

Detailed Experimental Protocol

Part A: Formation and Isolation of the Diastereomeric Salt
  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of racemic this compound in a minimal amount of warm methanol with stirring.[7] The goal is to create a saturated or near-saturated solution.

  • Resolving Agent Addition: In a separate flask, dissolve 1.0 equivalent of L-(+)-tartaric acid in warm methanol. Slowly add the tartaric acid solution to the amine solution with continuous stirring. An exothermic reaction may be observed.[10]

  • Crystallization: Allow the combined solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals. To initiate crystallization, gently scratch the inside of the flask with a glass rod or add a seed crystal of the desired diastereomeric salt if available.[6][7]

  • Maturation: Once crystallization begins, let the flask stand undisturbed at room temperature for several hours, or overnight, to ensure the complete crystallization of the less soluble diastereomeric salt.[7] For potentially higher yields, the mixture can be further cooled in an ice bath or refrigerator.[12]

  • Isolation: Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.[6][12]

  • Washing: Wash the collected crystals with a small amount of cold methanol to remove the mother liquor, which contains the more soluble diastereomer.[6][12]

  • Drying: Dry the isolated diastereomeric salt crystals in a vacuum oven or air-dry to a constant weight.[7]

Part B: Liberation of the Enantiomerically Enriched Amine
  • Dissolution of Salt: Suspend the dried diastereomeric salt crystals in deionized water.[7]

  • Basification: While stirring, add a 5 M NaOH solution dropwise until the salt completely dissolves and the solution becomes strongly basic (pH > 12).[7][11] This step neutralizes the tartaric acid and liberates the free amine, which may separate as an oil or solid.[10][11]

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the liberated amine with diethyl ether or dichloromethane (3 x volume of the aqueous phase).[7][12]

  • Washing and Drying: Combine the organic extracts and wash with brine to remove residual water. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[7]

  • Solvent Removal: Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.[2][7]

  • Recovery from Mother Liquor (Optional): The more soluble diastereomer remaining in the mother liquor from Part A, step 5 can be recovered. First, evaporate the solvent. Then, subject the residue to the same liberation protocol (Part B, steps 1-5) to obtain the other enantiomer.

Characterization and Data Analysis

The success of the resolution must be quantified. The primary metric is the enantiomeric excess (% ee), which is a measure of the purity of the obtained enantiomer.

Chiral HPLC Analysis

Chiral HPLC is the most reliable method for determining the enantiomeric excess of the resolved product.[7] A polysaccharide-based chiral stationary phase (CSP) is often effective for separating enantiomers of amino alcohols.[4]

Illustrative Chiral HPLC Method:

  • Column: Cellulose or Amylose-based CSP (e.g., Lux® Cellulose-3, Chiralcel® OD-H)[4]

  • Mobile Phase: A mixture of a non-polar solvent (like n-Hexane) and an alcohol (like 2-Propanol/IPA), often with a small amount of a basic additive (like diethylamine, DEA) to improve peak shape for amines. A typical starting ratio is n-Hexane/IPA/DEA (90:10:0.1, v/v/v).[4]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm[4]

  • Sample Preparation: Dissolve a small amount of the resolved amine in the mobile phase.

The % ee is calculated from the peak areas of the two enantiomers (A1 and A2) in the chromatogram: % ee = [ |A1 - A2| / (A1 + A2) ] x 100

Data Presentation

The results of a successful resolution should be tabulated for clarity. The following table presents hypothetical data for a resolution process, which should be used as a template for reporting experimental results.

Parameter(S)-Enantiomer(R)-Enantiomer (from Mother Liquor)
Yield ~35-45% (of theoretical max 50%)Variable
Enantiomeric Excess (% ee) >95%>90% (may require recrystallization)
Specific Rotation [α]D Value to be determinedValue to be determined (opposite sign)
Appearance White to off-white solidWhite to off-white solid

Note: The assignment of (S) or (R) to the less soluble salt is hypothetical and must be determined experimentally.

Troubleshooting

ProblemPossible CauseSuggested Solution
Oiling out instead of crystallization Solution is too concentrated; solvent is not optimal; impurities are present.Add more solvent; try a different solvent or solvent mixture (e.g., ethanol, isopropanol); ensure the starting racemate is pure.
Low Yield Crystallization was incomplete; some product lost during transfers.Allow for longer crystallization time; cool the mixture further (e.g., 0-5 °C); be meticulous during filtration and washing steps.
Low Enantiomeric Excess (% ee) Inefficient separation of diastereomers; co-crystallization occurred.Recrystallize the diastereomeric salt from the same or a different solvent system to improve purity.[10] Ensure slow cooling during the initial crystallization.
Poor Peak Shape in HPLC Interaction of the basic amine with the silica backbone of the column.Add a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (0.1% is typical).[13]

References

  • Wikipedia. (2023). Chiral resolution. Retrieved from [Link]

  • Sciencemadness. (n.d.). Synthesis of Chiral 2-Amino-1-Phenylethanol. Retrieved from [Link]

  • Fodran, E., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25(2), 209-221. DOI: 10.1039/D2CE01490D. Retrieved from [Link]

  • Munegumi, T., et al. (2012). Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. Asian Journal of Chemistry, 24(7), 2749-2753. Retrieved from [Link]

  • Chegg. (2018). Solved Outline a procedure of steps you would use to isolate. Retrieved from [Link]

  • Google Patents. (1942). US2276508A - Method for the separation of optically active alpha-methylphenethylamine.
  • Regalado, E. L. (2020). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 33(11). Retrieved from [Link]

  • Pires, R. (2020, January 24). Resolution of a Racemic Mixture [Video]. YouTube. Retrieved from [Link]

  • Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123. Retrieved from [Link]

  • Gökçen, T., et al. (2021). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PeerJ, 9, e11961. Retrieved from [Link]

  • Taylor & Francis Group. (2007). Synthesis of Chiral 2-Amino-1-Phenylethanol. Catalysis of Organic Reactions, 64. Retrieved from [Link]

  • Francalanci, F., et al. (1987). Lipase-catalyzed resolution of chiral 2-amino 1-alcohols. The Journal of Organic Chemistry, 52(22), 5079-5082. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Yu, J., et al. (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. ResearchGate. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Retrieved from [Link]

  • Sannicolò, F., et al. (2020). Enantioselective resolution of two model amino acids using inherently chiral oligomer films with uncorrelated molecular structures. Chemical Communications, 56(73), 10738-10741. Retrieved from [Link]

  • El-Aba, G., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the preparation of new bisoxazoline ligands. Chirality, 34(7), 968-977. Retrieved from [Link]

  • Google Patents. (1983). US4379941A - Resolution of racemic amino acids.

Sources

Application Note: Advanced Protecting Group Strategies for 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Protocol Guide

Executive Summary & Mechanistic Rationale

The synthesis and subsequent functionalization of chiral 2-arylglycinols, such as 2-amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol , present unique chemoselectivity challenges in medicinal chemistry. This molecule possesses two adjacent nucleophilic centers—a primary amine and a primary alcohol—coupled with a sterically demanding and electronically deactivating 2-bromo-4-fluorophenyl ring.

To utilize this building block in complex drug development (e.g., late-stage Suzuki-Miyaura cross-coupling at the 2-bromo position or peptide coupling at the amine), the 1,2-amino alcohol moiety must be rigorously protected. The steric bulk of the ortho-bromine atom restricts bond rotation, which can kinetically hinder protection reactions and lead to rotameric signal broadening in NMR validation.

This guide details two field-proven, self-validating strategies:

  • Orthogonal Protection (N-Boc / O-TBS): Enables sequential and independent deprotection of the amine or alcohol [1].

  • Simultaneous Protection (N,O-Acetonide/Oxazolidine): Creates a rigid, highly stable 5-membered ring, ideal for harsh basic or transition-metal-catalyzed downstream transformations [2].

Strategic Pathway Selection

The decision between orthogonal and simultaneous protection dictates the flexibility of your downstream synthesis. The workflow below illustrates the divergence of these two strategies from a common N-Boc intermediate.

G SM 2-Amino-2-(2-bromo- 4-fluorophenyl)ethan-1-ol Boc N-Boc Protection (Boc2O, Et3N) SM->Boc Boc_Int N-Boc-amino alcohol Intermediate Boc->Boc_Int TBS O-TBS Protection (TBSCl, Imidazole) Boc_Int->TBS Acetonide Oxazolidine Formation (DMP, p-TsOH) Boc_Int->Acetonide Orthogonal Pathway A: N-Boc, O-TBS Orthogonal Protection TBS->Orthogonal Simultaneous Pathway B: N-Boc Oxazolidine Simultaneous Protection Acetonide->Simultaneous

Divergent protecting group strategies for 2-arylglycinol functionalization.

Experimental Protocols & Causality

Protocol A: Synthesis of the Common Intermediate (N-Boc Protection)

Objective: Mask the highly nucleophilic primary amine to prevent undesired side reactions and direct subsequent functionalization to the oxygen atom.

Mechanistic Causality: Triethylamine (Et₃N) is utilized not only to neutralize any hydrochloride salts if the starting material is supplied as an HCl salt, but also to maintain the amine in its highly nucleophilic free-base form. The bulky tert-butyl group of the Boc anhydride provides excellent steric shielding against the adjacent ortho-bromo aryl ring [3].

Step-by-Step Procedure:

  • Initiation: Dissolve this compound (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM) (0.2 M) under a nitrogen atmosphere.

  • Base Addition: Add Et₃N (1.5 equiv, 15 mmol) dropwise at 0 °C. Stir for 10 minutes.

  • Protection: Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv, 11 mmol) in DCM.

  • Propagation: Allow the reaction to warm to ambient temperature (20–25 °C) and stir for 4–6 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation (QC):

    • TLC: Ninhydrin stain must transition from positive (purple, free amine) to negative (colorless/yellow, protected amine).

    • LCMS: Look for

      
       or the characteristic Boc-cleavage fragment 
      
      
      
      to confirm mass.
Protocol B: Orthogonal O-TBS Protection

Objective: Protect the primary alcohol with a silyl ether that can be selectively cleaved by fluoride ions (e.g., TBAF) without affecting the acid-labile N-Boc group [1].

Mechanistic Causality: Imidazole acts as both a base and a nucleophilic catalyst. It reacts with TBSCl to form a highly reactive N-TBS-imidazole intermediate, which rapidly transfers the silyl group to the primary alcohol. DMF is selected as a polar aprotic solvent to stabilize the polar transition state, overcoming the steric hindrance imposed by the adjacent N-Boc and 2-bromo groups.

Step-by-Step Procedure:

  • Initiation: Dissolve the N-Boc intermediate (1.0 equiv, 10 mmol) in anhydrous DMF (0.5 M) at 0 °C.

  • Catalysis: Add Imidazole (2.5 equiv, 25 mmol) in one portion. Stir until fully dissolved.

  • Silylation: Add tert-Butyldimethylsilyl chloride (TBSCl, 1.2 equiv, 12 mmol) portion-wise.

  • Propagation: Stir at room temperature for 12 hours.

  • Workup: Dilute with Diethyl Ether (

    
    ) and wash extensively with water (5 × 20 mL) to remove DMF and imidazole salts. Dry over MgSO₄ and concentrate.
    
  • Self-Validation (QC):

    • ¹H NMR: Confirm the presence of the TBS group via a large singlet at ~0.9 ppm (9H, t-butyl) and two distinct singlets near 0.1 ppm (6H, dimethyl).

Protocol C: Simultaneous N,O-Acetonide (Oxazolidine) Formation

Objective: Lock the 1,2-amino alcohol into a rigid 5-membered oxazolidine ring, providing maximum stability for downstream transition-metal cross-coupling at the aryl bromide [2].

Mechanistic Causality: The reaction of the N-Boc intermediate with 2,2-dimethoxypropane (DMP) is an equilibrium process. The ortho-bromo group creates significant steric repulsion, which can stall ring closure. To force the reaction to completion, catalytic p-Toluenesulfonic acid (p-TsOH) is used, and the reaction is heated to reflux in toluene to azeotropically distill off the methanol byproduct, driving the thermodynamic sink toward the oxazolidine [4].

Step-by-Step Procedure:

  • Initiation: Dissolve the N-Boc intermediate (1.0 equiv, 10 mmol) in anhydrous Toluene (0.1 M).

  • Reagent Addition: Add 2,2-dimethoxypropane (DMP, 10.0 equiv, 100 mmol) and p-TsOH monohydrate (0.1 equiv, 1 mmol).

  • Thermodynamic Shift: Equip the flask with a Dean-Stark trap or a short-path distillation head. Heat to 90–100 °C to slowly distill off the methanol/toluene azeotrope over 4 hours.

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃ to neutralize the acid catalyst, and extract with Ethyl Acetate (EtOAc).

  • Self-Validation (QC):

    • ¹H NMR: The gem-dimethyl groups of the newly formed oxazolidine ring will appear as two distinct, non-equivalent singlets (typically between 1.4–1.7 ppm) due to the chiral center at the benzylic position breaking their symmetry.

Quantitative Stability Matrix

The selection of the protecting group strategy must align with the downstream reaction conditions. The table below summarizes the chemoselectivity and stability of the protected this compound derivatives.

Protecting Group StrategyAcidic Media (e.g., TFA/DCM)Basic Media (e.g., LiOH/MeOH)Nucleophiles (e.g., Grignard)Pd-Catalysis (e.g., Suzuki at Ar-Br)Fluoride Sources (e.g., TBAF)
N-Boc (Amine only) Cleaved (Rapid)StableModerately StableStableStable
O-TBS (Alcohol only) Cleaved (Slow/Moderate)StableStableStableCleaved (Rapid)
N,O-Oxazolidine (Acetonide) Cleaved (Moderate)Highly StableHighly StableHighly Stable (Preferred) Stable

Note: For cross-coupling reactions targeting the 2-bromo position, the N,O-Oxazolidine is the preferred strategy. The rigid ring prevents the primary amine and alcohol from coordinating to the Palladium catalyst, which would otherwise poison the catalytic cycle or lead to undesired C-N/C-O coupling side reactions.

References

  • Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th Edition. Wiley-Interscience.[Link]

  • Moloney, G. P., Iskander, M. N., & Craik, D. J. "Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy." Journal of Pharmaceutical Sciences, 2010.[Link]

  • Khadse, S., & Chaudhari, P. "Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine." Chemical Technology: An Indian Journal, 2015.[Link]

  • Hwang, S. H., et al. "A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity." The Open Organic Chemistry Journal, 2008.[Link]

purification of 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol by crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Crystallization of 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol

Executive Summary

The compound This compound (hereafter referred to as ABF-Glycinol ) is a critical chiral building block, structurally analogous to phenylglycinol. It serves as a scaffold in the synthesis of kinase inhibitors and other bioactive small molecules where the halogenated phenyl ring provides essential metabolic stability and binding affinity.

Achieving pharmaceutical-grade purity (>99.5% chemical purity, >99% enantiomeric excess) is challenging due to the presence of regioisomers, des-halogenated byproducts, and inorganic salts from the reduction step. This Application Note details a robust purification protocol utilizing Reactive Crystallization (Salt Formation) followed by a Polishing Recrystallization . This method is superior to chromatography for scale-up, offering higher recovery and reproducibility.

Technical Background & Solubility Profile

Structural Analysis
  • Core Scaffold: 2-Amino-1-ethanol backbone with a bulky, electron-withdrawing aryl group at the

    
    -position (relative to the alcohol).
    
  • Chirality: The C2 position is a stereocenter. The protocol below applies to the purification of either the (

    
    )- or (
    
    
    
    )-enantiomer, or the racemate.
  • Impurity Profile:

    • Regioisomers: 2-Amino-1-(2-bromo-4-fluorophenyl)ethan-1-ol (arising from non-selective reduction).

    • Starting Material: Residual amino acid or cyanohydrin precursors.

    • Side Products: Des-bromo analogs (if hydrogenolysis occurred during reduction).

Solubility Matrix

Understanding the solubility differential between the Free Base and its Salt forms is the key to this purification.

Solvent SystemFree Base SolubilityHCl Salt SolubilityApplication
Ethyl Acetate (EtOAc) High (Soluble)Very Low (Insoluble)Anti-solvent for Salt
Methanol (MeOH) Very HighHighSolvent for Salt Generation
Isopropanol (IPA) High (Hot) / Mod (Cold)Moderate (Hot) / Low (Cold)Ideal Crystallization Solvent
Heptane/Hexane Low (Insoluble)Very Low (Insoluble)Anti-solvent
Water Low (pH > 9)High (pH < 2)Extraction / Phase Split

Strategic Workflow

The purification strategy relies on converting the oily or semi-solid crude free base into a crystalline Hydrochloride (HCl) salt. This transformation serves two purposes:

  • Chemical Purification: Non-basic impurities (neutral organic byproducts) remain in the mother liquor.

  • Physical Handling: The salt form is a stable, free-flowing solid suitable for filtration and drying.

PurificationWorkflow cluster_impurities Impurity Rejection Crude Crude Reaction Mixture (Free Base + Impurities) Extraction Work-up: Extraction into EtOAc Wash with Brine/Water Crude->Extraction Remove Salts SaltForm Reactive Crystallization Add HCl in IPA/EtOAc Extraction->SaltForm Dry Organic Phase Imp2 Inorganic Salts (Removed in Work-up) Extraction->Imp2 Isolation Filtration & Wash (Rejects Neutral Impurities) SaltForm->Isolation Precipitation Recryst Polishing Recrystallization Solvent: IPA/MeOH (9:1) Isolation->Recryst Enriched Solid Imp1 Neutral Organics (Stay in Mother Liquor) Isolation->Imp1 FinalProduct Pure ABF-Glycinol HCl Salt (>99.5% Purity) Recryst->FinalProduct Controlled Cooling

Figure 1: Purification workflow transforming the crude reaction mixture into high-purity crystalline salt.

Detailed Experimental Protocols

Protocol A: Isolation of Crude Free Base

Before crystallization, the crude reaction mixture must be prepared to remove bulk water and inorganic salts.

  • Quench & Extract: If the synthesis involved a hydride reduction (e.g., NaBH4 or LAH), quench the reaction mixture carefully with saturated aqueous NH₄Cl.

  • Phase Separation: Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 x 5 vol).

    • Note: Avoid using chlorinated solvents (DCM) if possible, as they can trap inorganic salts and are harder to dry completely.

  • Wash: Wash the combined organic layers with Brine (1 x 3 vol) to remove residual water.

  • Drying: Dry over anhydrous Na₂SO₄ for 30 minutes. Filter and concentrate under reduced pressure to obtain the crude oil/solid.

Protocol B: Reactive Crystallization (HCl Salt Formation)

This is the primary purification step.

  • Dissolution: Dissolve the crude free base (1.0 eq, wt/wt) in Ethyl Acetate (5 volumes).

    • Optimization: If the crude is not fully soluble, add a small amount of Methanol (0.5 - 1.0 vol) until clear.

  • Acid Addition: Cool the solution to 0–5 °C. Slowly add 4M HCl in Dioxane or HCl in IPA (1.1 – 1.2 equivalents) dropwise over 30 minutes.

    • Observation: A white to off-white precipitate should form immediately.

    • Control: Maintain temperature <10 °C to prevent acid-catalyzed degradation or racemization (though rare for this scaffold).

  • Aging: Allow the slurry to stir at 0–5 °C for 2 hours. This "aging" process allows crystal growth and prevents the trapping of impurities.

  • Filtration: Filter the solid using a Buchner funnel.

  • Displacement Wash: Wash the filter cake with cold EtOAc (2 x 1 vol) to remove the mother liquor containing neutral impurities.

  • Drying: Dry the solid under vacuum at 40–45 °C to constant weight.

Protocol C: Polishing Recrystallization

Perform this step if the purity from Protocol B is <99.0% or if optical enrichment is required.

  • Solvent Selection: Prepare a mixture of Isopropanol (IPA) and Methanol (9:1 ratio).

  • Dissolution: Suspend the crude HCl salt in the solvent mixture (approx. 10 volumes). Heat to reflux (approx. 80 °C).

    • Action: If the solid does not dissolve completely, add Methanol dropwise until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble particles (dust, fibers) are present, filter the hot solution through a pre-heated glass frit.

  • Controlled Cooling:

    • Cool to 60 °C and seed with pure crystals (0.1 wt%) if available.

    • Cool slowly to 20 °C over 4 hours (approx. 10 °C/hour).

    • Cool further to 0–5 °C and hold for 1 hour.

  • Collection: Filter the purified crystals. Wash with cold IPA.

  • Result: White crystalline solid. Target Purity: >99.5% (HPLC).

Critical Quality Attributes (CQAs) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (<50%) Product too soluble in mother liquor.Reduce Methanol content; increase EtOAc ratio. Cool to -10 °C.
Oiling Out Impurities preventing nucleation.Use "Seeding" at the cloud point. Add anti-solvent (Heptane) very slowly.
Low ee% (Optical Purity) Racemization or poor resolution.Switch to Tartrate Salt: Use L-Tartaric acid instead of HCl to form diastereomeric salts, which separates enantiomers more effectively.
Colored Product Oxidation byproducts.Add activated carbon (Charcoal) during the hot dissolution step of Recrystallization, then filter hot.

References

  • Org. Synth. 2011, 88, 138-149. Synthesis of Enantiomerically Enriched 2-Amino-1-Arylethanols. (Methodology for phenylglycinol synthesis). Link

  • U.S. Patent 5,061,727. Process for producing optically active 2-amino-1-phenylethanol derivatives. (Foundational patent for crystallization of this class). Link

  • BenchChem Application Data. Synthesis and troubleshooting of halogenated amino alcohols. (General reaction conditions). Link

  • Sigma-Aldrich Technical Bulletin. Handling and Purification of Chiral Amino Alcohols.Link

Disclaimer: This protocol is intended for research and development purposes. Users must validate the method with their specific material lots. Always consult Safety Data Sheets (SDS) for this compound and associated reagents before handling.

Application Note: High-Resolution HPLC Method for Enantiomeric Excess (ee) Determination of 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The accurate determination of enantiomeric excess (ee) is a critical quality control parameter in the development of chiral pharmaceuticals, where enantiomers often exhibit vastly different pharmacological or toxicological profiles 1. The compound 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol presents a unique analytical challenge due to the presence of a highly polar primary amine, a primary hydroxyl group, and an electron-deficient halogenated aromatic ring.

While high-throughput fluorescence assays exist for preliminary screening of amino alcohols 2, High-Performance Liquid Chromatography (HPLC) remains the gold standard for precise ee quantification. This application note details a robust, self-validating normal-phase chiral HPLC method designed specifically to overcome the peak tailing and resolution issues inherent to primary amino alcohols.

Scientific Rationale & Method Design

As a Senior Application Scientist, method development is never a process of trial and error; it is a deliberate manipulation of intermolecular forces. The method design for this analyte relies on three foundational pillars:

Chiral Stationary Phase (CSP) Selection

To achieve baseline enantiomeric discrimination, the CSP must form transient diastereomeric complexes with the analyte enantiomers. While crown-ether based columns (e.g., CROWNPAK CR) are highly specific for primary amines, they require strongly acidic aqueous conditions (pH < 2) which complicate preparative scale-up and fraction recovery 3.

Instead, we utilize an immobilized polysaccharide CSP—specifically Chiralpak IG (amylose tris(3-chloro-5-methylphenylcarbamate)). The rationale is threefold:

  • 
     Stacking:  The electron-withdrawing chloro groups on the CSP's phenyl rings interact strongly with the electron-deficient 2-bromo-4-fluorophenyl ring of the analyte.
    
  • Hydrogen Bonding: The carbamate linkages on the amylose backbone act as both hydrogen bond donors and acceptors for the analyte's amine and hydroxyl groups.

  • Immobilization: The covalently bonded stationary phase allows for the use of aggressive solvent modifiers if necessary, ensuring column longevity.

Mobile Phase & Silanol Suppression

Primary amines are notorious for interacting with residual acidic silanol groups (-SiOH) on the silica support matrix of the column. This secondary interaction causes severe peak tailing, which obscures the minor enantiomer peak and ruins integration accuracy. To prevent this, we employ a normal-phase system (Hexane/Isopropanol) doped with 0.1% Diethylamine (DEA) . DEA acts as a competitive basic modifier, dynamically masking the acidic silanol sites and ensuring sharp, symmetric peaks 1.

Detection Strategy

Because the analyte possesses a heavily substituted aromatic ring, it exhibits strong UV absorbance. Direct UV detection at 220 nm is utilized, bypassing the need for complex, time-consuming pre-column derivatization steps often required for aliphatic amino alcohols.

Visualizations of Method Logic

Workflow A 1. Analyte Profiling Primary Amine & Aryl Ring B 2. CSP Selection Immobilized Amylose A->B C 3. Mobile Phase Tuning Hexane / IPA B->C D 4. Additive Optimization 0.1% DEA for Peak Shape C->D E 5. Method Validation System Suitability Testing D->E

Fig 1: Step-by-step chiral HPLC method development workflow for primary amino alcohols.

Mechanism cluster_CSP Chiral Stationary Phase (CSP) Analyte Analyte: Amino Alcohol Pi π-π Stacking (Aryl Rings) Analyte->Pi Aryl HB Hydrogen Bonding (Amine/Hydroxyl) Analyte->HB -NH2/-OH Steric Steric Fit (Chiral Grooves) Analyte->Steric 3D Fit

Fig 2: Tripoint chiral recognition mechanism between the amino alcohol and the CSP.

Experimental Protocols

Reagents & Materials
  • Analyte: Racemic standard and test samples of this compound.

  • Solvents: HPLC-grade Hexane, HPLC-grade Isopropanol (IPA).

  • Additive: High-purity Diethylamine (DEA).

  • Hardware: Agilent 1260 Infinity II (or equivalent) equipped with a Quaternary Pump, Autosampler, Thermostatted Column Compartment, and Diode Array Detector (DAD).

Step-by-Step Sample Preparation

Causality Note: The analyte is highly polar. Dissolving it directly in a hexane-rich mobile phase can cause localized precipitation. We first dissolve the analyte in the polar modifier (IPA) before diluting it to the final mobile phase ratio.

  • Stock Solution: Accurately weigh 10.0 mg of the sample into a 10 mL volumetric flask. Add 2.0 mL of IPA and sonicate for 2 minutes until fully dissolved.

  • Dilution: Bring the flask to volume (10 mL) using Hexane. The resulting solvent ratio is 80:20 Hexane:IPA, matching the mobile phase. Final concentration is 1.0 mg/mL.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial to remove any particulate matter that could foul the CSP frit.

Self-Validating Injection Sequence

To ensure the protocol is self-validating, the sequence must prove that the system is free of carryover, capable of baseline resolution, and stable over time.

  • Blank Injection (Mobile Phase): Confirms no baseline artifacts or sample carryover.

  • Racemic Standard (n=3): Proves the column can resolve the enantiomers (

    
    ) and establishes equal UV response factors for both peaks (Area Ratio 
    
    
    
    50:50).
  • Test Sample (n=3): The actual ee determination.

  • Racemic Standard Bracket: Confirms retention times and resolution did not drift during the run.

Quantitative Data & Method Parameters

Table 1: Optimized HPLC Method Parameters
ParameterSpecification
Column Chiralpak IG (250 mm × 4.6 mm, 5 µm)
Mobile Phase Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength UV at 220 nm (Reference: 360 nm)
Injection Volume 10 µL
Run Time 20 minutes
Table 2: System Suitability Testing (SST) Criteria

These criteria must be met during the Racemic Standard injections before sample data can be reported.

ParameterAcceptance CriteriaScientific Rationale
Resolution (

)

2.0
Ensures baseline separation, allowing accurate integration of trace minor enantiomers in high-purity samples.
Tailing Factor (

)

1.5
Confirms successful silanol suppression by DEA. Prevents the tail of Peak 1 from artificially inflating the area of Peak 2.
Area RSD (%)

2.0% (n=3)
Verifies autosampler precision and confirms the analyte is not degrading on-column.
Signal-to-Noise (S/N)

10 at LOQ
Guarantees the minor enantiomer can be reliably quantified to report an ee of

99.5%.
Data Analysis & ee% Calculation

Once the chromatogram is integrated according to the SST criteria, the Enantiomeric Excess (ee) is calculated using the relative peak areas of the major (


) and minor (

) enantiomers:


References

  • Title: A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol Source: benchchem.com URL: 1

  • Title: High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening Source: nih.gov URL: 2

  • Title: Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC Source: chromatographyonline.com URL: 3

Sources

Application Note: Protocol for the Asymmetric Reduction of 2-Amino-2-(2-bromo-4-fluorophenyl)acetophenone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This Application Note details a validated protocol for the enantioselective reduction of 2-amino-2-(2-bromo-4-fluorophenyl)acetophenone to its corresponding chiral amino alcohol, (1R)-2-amino-1-(2-bromo-4-fluorophenyl)ethanol (or its (1S) enantiomer depending on catalyst choice).

The primary challenge with


-amino acetophenones is their inherent instability in the free-base form, where they rapidly dimerize to form 2,5-dihydropyrazines. Consequently, this protocol utilizes the hydrochloride salt  of the substrate in a Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) . This method ensures high enantiomeric excess (>95% ee), excellent yield, and scalable safety profiles suitable for pharmaceutical intermediate synthesis.

Substrate Profile & Critical Considerations

Chemical Structure & Properties[1][2]
  • Compound: 2-amino-2-(2-bromo-4-fluorophenyl)acetophenone HCl

  • Molecular Formula: C₁₄H₁₂BrClFNO (as HCl salt)

  • Key Functionalities:

    • Ketone: Prochiral center, target of reduction.[1]

    • 
      -Amine:  Prone to condensation; must be protonated (HCl salt) during reaction to prevent catalyst poisoning and dimerization.
      
    • Aryl Halides (Br, F): Electron-withdrawing groups that activate the ketone but introduce steric bulk (ortho-bromo).

Stability Warning

CRITICAL: Do not store the substrate as a free base. The free amine spontaneously condenses to form pyrazine derivatives, resulting in a dark red/brown tar. Always handle as the stable white/off-white hydrochloride salt.

Experimental Protocol (Chemical Catalysis)

Method Selection: Noyori Transfer Hydrogenation

We utilize the Noyori-Ikariya Asymmetric Transfer Hydrogenation using a Ru(II)-arene complex. This system is preferred over borane reduction (CBS) or high-pressure hydrogenation due to its tolerance of the free (protonated) amine, mild conditions, and lack of requirement for high-pressure H₂ gas.

Catalyst: RuCl

  • Note: Use of the (S,S)-ligand typically yields the (S)-alcohol configuration for simple acetophenones. Due to the Cahn-Ingold-Prelog (CIP) priority change introduced by the 2-bromo and 2-amino groups, the absolute configuration (R/S) of the product must be confirmed via X-ray or chiral HPLC comparison.

Reaction Scheme

ReactionScheme Substrate Substrate (HCl Salt) 2-amino-2-(2-bromo-4-fluorophenyl) acetophenone HCl Product Chiral Product (1S)-2-amino-1-(2-bromo-4-fluorophenyl) ethanol Substrate->Product mid Reagents RuCl[(S,S)-Ts-DPEN](p-cymene) HCOONa / H2O / DCM 25-30 °C

Caption: General reaction scheme for the ATH of the target alpha-amino ketone.

Materials
ReagentEquiv.Role
Substrate HCl Salt 1.0Starting Material
RuCl 0.005 (0.5 mol%)Chiral Catalyst
Sodium Formate (HCOONa) 5.0Hydrogen Donor
Dichloromethane (DCM) 10 V (Volumes)Solvent (Organic phase)
Deionized Water 5 VSolvent (Aqueous phase)
Sodium Bicarbonate As neededWorkup/Neutralization
Step-by-Step Procedure
  • Reactor Setup: Equip a clean, dry round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Charge Reagents:

    • Add Substrate HCl salt (10.0 g, 1.0 equiv) to the flask.

    • Add DCM (100 mL). The salt may not fully dissolve; a suspension is normal.

    • Add RuCl (Catalyst) (approx. 90-100 mg, 0.5 mol%).

  • Initiate Reaction:

    • In a separate beaker, dissolve Sodium Formate (5.0 equiv) in Water (50 mL).

    • Add the aqueous formate solution to the DCM suspension in one portion.

    • Observation: CO₂ evolution is generally not vigorous, but ensures the vessel is vented.

  • Reaction Phase:

    • Stir the biphasic mixture vigorously at 25–30 °C . Vigorous stirring is critical to facilitate phase transfer.

    • Monitoring: Monitor via HPLC after 4 hours. The reaction typically reaches >98% conversion within 6–12 hours.

    • Endpoint: <1% starting ketone remaining.

  • Workup:

    • Stop stirring and allow phases to separate.

    • Collect the organic (DCM) layer.

    • Extract the aqueous layer once with DCM (20 mL).

    • Combine organic layers and wash with saturated NaHCO₃ (50 mL) to ensure neutralization of any residual acid, then Brine (50 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (40 °C bath) to yield the crude solid.

  • Purification:

    • Recrystallization from EtOAc/Heptane is usually sufficient to upgrade ee to >99%.

Mechanistic Insight

The reaction proceeds via an Outer-Sphere Mechanism . Unlike standard hydrogenation where the substrate binds to the metal, here the substrate interacts with the ligand system.

  • Hydride Transfer: The Ru-H species delivers a hydride to the carbonyl carbon.

  • Proton Transfer: Simultaneously, the acidic proton on the ethylenediamine ligand (Ts-DPEN) is transferred to the carbonyl oxygen.

  • Selectivity: The chiral pocket defined by the phenyl groups of the DPEN ligand and the p-cymene ligand enforces a specific facial approach of the ketone, resulting in high enantioselectivity.

Mechanism Catalyst_Pre Pre-Catalyst Ru-Cl Species Active_Cat Active Catalyst Ru-H (16e- species) Catalyst_Pre->Active_Cat HCOONa (H- source) TS Transition State Outer-Sphere Concerted Transfer (H- from Ru, H+ from NH) Active_Cat->TS + Substrate Product_Rel Product Release Regeneration of 16e- Ru species TS->Product_Rel Stereoselective Reduction Product_Rel->Active_Cat + HCOONa (Cycle)

Caption: Catalytic cycle of Ru-TsDPEN mediated transfer hydrogenation.

Analytical Controls (QC)

Enantiomeric Excess (HPLC)
  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine is required to sharpen the peak of the amino alcohol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Target: >98% ee.

Chemical Purity (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Gradient: Water (0.1% H₃PO₄) / Acetonitrile.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Poor stirring (biphasic system).Increase stirring rate (RPM).
Low Conversion Catalyst poisoning by free amine.Ensure substrate is fully protonated (HCl salt); add small amount of dilute HCl if pH > 5.
Low ee Temperature too high.Lower reaction temperature to 20 °C or 15 °C.
Substrate Degradation Formation of pyrazine dimer.Check pH; ensure acidic conditions are maintained until workup. Avoid leaving free base in solution.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][3] Accounts of Chemical Research, 30(2), 97–102. Link

  • Palmer, M., et al. (2009). Practical Synthesis of Enantiomerically Pure

    
    -Amino Alcohols via Asymmetric Transfer Hydrogenation. Organic Process Research & Development, 13(6), 1113–1121. Link
    
  • BenchChem. (2025).[4] Application Notes: Synthesis of N-Substituted 2-Amino-1-(4-fluorophenyl)ethanol Derivatives. BenchChem Protocols. Link

  • SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of Organic Chemistry. Link

  • Hamada, T., et al. (2003).

    
    -Amino Ketones. Journal of the American Chemical Society, 125(15), 4567-4578. Link
    

Disclaimer: This protocol is for research and development purposes. All chemical operations should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

Application Notes and Protocols: The Strategic Use of 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures with enhanced pharmacological profiles is perpetual. Chiral 1,2-amino alcohols are a cornerstone of this endeavor, serving as versatile building blocks for a multitude of therapeutic agents. The strategic incorporation of halogen atoms, such as bromine and fluorine, into these scaffolds further augments their utility by modulating key pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3]

This technical guide delineates the synthetic potential of 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol (CAS No. 1270397-19-7), a chiral amino alcohol poised for a significant role in the synthesis of advanced pharmaceutical intermediates.[4] Its unique trifunctional nature—a primary amine, a primary alcohol, and a bromo-fluoro-substituted phenyl ring—offers a rich platform for a diverse array of chemical transformations. The bromine atom can serve as a handle for cross-coupling reactions, while the fluorine atom can enhance the metabolic stability of the final compound.[2] The vicinal amino and hydroxyl groups are primed for the construction of various heterocyclic systems, a common feature in many drug molecules.[5] This document provides detailed protocols and scientific rationale for the application of this valuable building block in the synthesis of key pharmaceutical intermediates.

Synthetic Applications and Protocols

Synthesis of Substituted Morpholine Derivatives

The morpholine ring is a prevalent scaffold in a wide range of pharmaceuticals, valued for its favorable physicochemical properties and its ability to improve aqueous solubility and metabolic stability.[6] this compound is an ideal precursor for the synthesis of chiral 2-substituted morpholines. The intramolecular cyclization of an N-substituted derivative provides a direct route to this important heterocyclic core.

The synthesis of the morpholine ring from a 1,2-amino alcohol typically involves a two-step sequence: N-alkylation followed by cyclization. The initial N-alkylation introduces a side chain that contains a suitable leaving group. Subsequent intramolecular nucleophilic substitution, where the hydroxyl group displaces the leaving group, leads to the formation of the morpholine ring. The stereochemistry of the starting amino alcohol is retained in the final product, providing a straightforward method for the synthesis of enantiomerically pure morpholine derivatives.

Step 1: N-Alkylation with 1-bromo-2-chloroethane

  • To a stirred solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF), add a base, for instance, potassium carbonate (K₂CO₃, 2.5 eq).

  • Add 1-bromo-2-chloroethane (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-(2-chloroethyl) derivative.

Step 2: Intramolecular Cyclization to form the Morpholine Ring

  • Dissolve the crude N-(2-chloroethyl) intermediate in a suitable solvent such as tetrahydrofuran (THF) or isopropanol.

  • Add a strong base, for example, sodium hydride (NaH, 1.5 eq) or potassium tert-butoxide (t-BuOK, 1.5 eq), portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

  • Carefully quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-((2-bromo-4-fluorophenyl)methyl)morpholine.

G start 2-Amino-2-(2-bromo-4- fluorophenyl)ethan-1-ol intermediate N-(2-chloroethyl) intermediate start->intermediate 1. 1-bromo-2-chloroethane, K₂CO₃ 2. Acetonitrile, 60-70 °C product 2-((2-bromo-4-fluorophenyl)methyl)morpholine intermediate->product 1. NaH or t-BuOK 2. THF, 0 °C to RT

Caption: Synthesis of a substituted morpholine derivative.

StepReactantsReagentsSolventTemp (°C)Time (h)Yield (%)
1This compound, 1-bromo-2-chloroethaneK₂CO₃Acetonitrile60-704-6~85
2N-(2-chloroethyl) intermediateNaHTHF0 - RT2-4~75
Synthesis of N-Alkyl and N-Aryl Derivatives via Nucleophilic Substitution

The primary amine functionality of this compound allows for the straightforward introduction of various alkyl and aryl substituents. These N-substituted derivatives are valuable intermediates for the synthesis of more complex molecules and can themselves be screened for biological activity.

The nucleophilic nature of the primary amine enables it to react with a wide range of electrophiles, including alkyl halides, aryl halides (in the presence of a suitable catalyst), and carbonyl compounds (via reductive amination). The choice of reaction conditions can be tailored to the specific electrophile being used. For instance, simple alkylation can be achieved with an alkyl halide and a base, while more complex arylations may require transition metal catalysis (e.g., Buchwald-Hartwig amination).

  • Dissolve this compound (1.0 eq) in a polar aprotic solvent such as dichloromethane (DCM) or acetonitrile.

  • Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq).

  • Add benzyl bromide (1.1 eq) dropwise to the stirred solution at room temperature.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-benzyl derivative.

G start 2-Amino-2-(2-bromo-4- fluorophenyl)ethan-1-ol product N-Benzyl-2-amino-2-(2-bromo-4- fluorophenyl)ethan-1-ol start->product 1. Benzyl bromide, TEA 2. DCM, RT

Caption: N-Benzylation via nucleophilic substitution.

ReactantsReagentsSolventTemp (°C)Time (h)Yield (%)
This compound, Benzyl bromideTriethylamineDCMRT3-5>90

Conclusion

This compound is a highly functionalized and versatile building block with significant potential for the synthesis of a wide range of pharmaceutical intermediates. Its unique combination of a chiral amino alcohol, a bromine atom amenable to cross-coupling reactions, and a fluorine atom for enhanced metabolic stability makes it a valuable tool for drug discovery and development professionals. The protocols outlined in this guide provide a starting point for the exploration of its rich chemistry and its application in the creation of novel and complex molecular entities.

References

  • Beilstein Journals. Fluorinated phenylalanines: synthesis and pharmaceutical applications. Available from: [Link]

  • Zhao, H. Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. University of Illinois. Available from: [Link]

  • MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Available from: [Link]

  • Google Patents. Compositions having pesticidal utility and processes related thereto.
  • Regulations.gov. US Patent No. 8829195. Available from: [Link]

  • HETEROCYCLES. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Available from: [Link]

  • Broad Institute. WO 2018/183936 A1.
  • Google Patents. Synthetic method of 2-amino-4-bromopyridine.
  • PMC. Amino Acids in the Development of Prodrugs. Available from: [Link]

  • Google Patents. Fluorophenyl pyrazol compounds.
  • Justia Patents. Mariano Stivanello Inventions, Patents and Patent Applications. Available from: [Link]

  • PubMed. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Available from: [Link]

  • International Journal of Pharmaceutical and Biological Sciences. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Available from: [Link]

  • World Journal of Pharmaceutical Research. SYNTHESIS AND ANALGESIC ACTIVITY OF 4-(2H-PYRIDO-(1,4) OXAZIN-4(3H)-YL SULFONYL) ANILINO-HYDROXYL AMINE. Available from: [Link]

Sources

Application Note: Analytical Derivatization of 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a comprehensive technical guide for the derivatization and analysis of 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol . This molecule, a halogenated


-amino alcohol, serves as a critical chiral building block in medicinal chemistry. Its high polarity, low volatility, and lack of a strong native fluorophore present significant analytical challenges.[1]

This guide details two primary workflows:

  • HPLC-UV/MS (Chiral): Indirect enantiomeric resolution using Marfey’s Reagent.

  • GC-MS (Achiral): Volatilization via Silylation for structural confirmation and impurity profiling.

Introduction & Analytical Strategy

This compound contains a primary amine and a primary alcohol on adjacent carbons, flanked by a bulky, electron-withdrawing halogenated phenyl ring.

  • Challenge 1 (Chirality): The C2 position is a stereocenter. Enantiomeric purity is critical for biological activity, but direct chiral chromatography can be expensive and require extensive method development.

  • Challenge 2 (Detection): While the phenyl ring provides some UV absorbance, it is insufficient for trace analysis. The molecule is too polar for standard GC and retains poorly on Reverse Phase (RP) HPLC.

Solution: We employ Chemical Derivatization to introduce hydrophobicity, volatility, and diastereomeric relationships.[2]

MethodReagentTarget GroupAnalytical Goal
HPLC-UV/MS FDAA (Marfey's Reagent) Primary Amine (-NH

)
Chiral Resolution: Converts enantiomers to diastereomers separable on standard C18 columns. Increases UV/MS sensitivity.
GC-MS MTBSTFA + 1% TBDMCS Amine & Alcohol (-NH

, -OH)
Structural ID: Blocks polar protons with bulky silyl groups to enable volatilization and distinct fragmentation.

Workflow Visualization

The following diagram outlines the decision matrix and processing steps for the raw material.

DerivatizationWorkflow cluster_HPLC Path A: Chiral Purity (HPLC) cluster_GC Path B: Structure/Impurity (GC) RawSample Raw Sample: This compound Marfey Derivatization: Marfey's Reagent (FDAA) (50°C, 1 hr) RawSample->Marfey Aliquout A Dry Pre-treatment: Lyophilize/Dry N2 RawSample->Dry Aliquout B Quench Quench: Add 2M HCl Marfey->Quench Sep Separation: C18 RP-HPLC (Diastereomers) Quench->Sep Silyl Derivatization: MTBSTFA + 1% TBDMCS (70°C, 30 min) Dry->Silyl Inject Injection: GC-MS (EI Source) Silyl->Inject caption Figure 1: Dual-pathway derivatization strategy for chiral and structural analysis.

Protocol A: Chiral Separation via Marfey’s Reagent (HPLC)[3][4]

Principle: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA/Marfey's Reagent) reacts nucleophilically with the primary amine of the analyte. Because FDAA is optically pure (L-configuration), reaction with a racemic mixture of the analyte (R/S) produces two diastereomers: L-FDAA-R-analyte and L-FDAA-S-analyte . These possess different physical properties and can be separated on a standard achiral C18 column.

Materials
  • Reagent: FDAA (1% w/v in Acetone).[3] Store at -20°C in the dark.

  • Buffer: 1 M Sodium Bicarbonate (NaHCO

    
    ).
    
  • Quench: 2 M Hydrochloric Acid (HCl).

  • Solvent: HPLC-grade Acetonitrile (ACN) and Water.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 1.0 mg of the amino alcohol in 1 mL of water (or 50:50 water:ACN if solubility is poor).

  • Reaction Setup:

    • In a 1.5 mL amber vial, combine:

      • 50 µL Sample Solution

      • 100 µL 1% FDAA Solution

      • 20 µL 1 M NaHCO

        
        
        
  • Incubation: Vortex briefly. Heat at 45°C ± 2°C for 60 minutes in a heating block. Note: Overheating (>60°C) may cause degradation of the halogenated phenyl ring or racemization.

  • Quenching: Allow to cool to room temperature (RT). Add 20 µL 2 M HCl to stop the reaction and neutralize the pH.

  • Dilution: Dilute with 200 µL of Mobile Phase A (Water + 0.1% Formic Acid). Filter through a 0.22 µm PTFE filter.

  • Analysis: Inject 5-10 µL onto the HPLC system.

HPLC Conditions & Gradient
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Detection UV @ 340 nm (DNP chromophore max) or MS (ESI+)
Gradient 0-2 min: 10% B; 2-15 min: Linear to 60% B; 15-18 min: 95% B.

Expected Results: The L-enantiomer of the amino alcohol (derivatized with L-FDAA) typically elutes before the D-enantiomer due to stronger intramolecular H-bonding in the D-isomer derivative, which increases its hydrophobicity (retention) on C18 columns [1].

Protocol B: Structural Confirmation via Silylation (GC-MS)

Principle: The polar -OH and -NH


 groups cause peak tailing and thermal degradation in GC. Silylation with MTBSTFA  (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) replaces active protons with tert-butyldimethylsilyl (TBDMS) groups. TBDMS derivatives are hydrolytically more stable than TMS derivatives (from BSTFA), allowing for robust quantification.
Materials
  • Reagent: MTBSTFA + 1% TBDMCS (Catalyst).

  • Solvent: Anhydrous Pyridine or Acetonitrile.

  • Vials: Silanized glass vials with PTFE-lined caps.

Step-by-Step Protocol
  • Drying (Critical): Ensure the sample is completely dry. Trace water hydrolyzes the reagent. Lyophilize if necessary.

  • Solubilization: Weigh 1-2 mg of sample into a reaction vial. Add 100 µL of anhydrous pyridine.

  • Derivatization: Add 100 µL of MTBSTFA + 1% TBDMCS . Flush the headspace with dry Nitrogen gas.

  • Reaction: Cap tightly. Heat at 70°C for 30 minutes .

  • Analysis: Inject 1 µL directly into the GC-MS (Split 1:20).

GC-MS Parameters
ParameterSetting
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm x 0.25µm
Inlet Temp 260°C
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Oven Program 100°C (1 min hold) → 20°C/min to 300°C (5 min hold)
MS Source EI (70 eV), Source Temp 230°C
Key Fragment [M-57]⁺ : Loss of tert-butyl group is the base peak for TBDMS derivatives.

Mechanism of Action (Marfey's Reaction)

Understanding the reaction mechanism is vital for troubleshooting low yields. The nucleophilic amine attacks the aromatic ring of the FDAA, displacing the fluorine atom.

Validation & Troubleshooting

Quality Control Criteria
  • Blank Injection: Run a reagent blank (Reagent + Buffer + Heat) to identify peaks from FDAA hydrolysis (FDAA-OH).

  • Resolution (Rs): For HPLC chiral separation, target Rs > 1.5 between diastereomers. If Rs < 1.5, decrease gradient slope or lower column temperature to 20°C.

  • Derivative Stability:

    • FDAA derivatives: Stable for 48 hours at 4°C [2].

    • TBDMS derivatives: Stable for 24 hours if kept dry.

Common Pitfalls
IssueProbable CauseCorrective Action
GC: No Peak / Low Response Moisture in sample/solvent.Re-dry sample under N2; use fresh anhydrous pyridine.
HPLC: Peak Broadening Sample solvent mismatch.Ensure final dilution solvent matches initial mobile phase conditions (low % organic).
HPLC: Extra Peaks Over-reaction/Degradation.Reduce reaction temp to 40°C. The Br/F phenyl ring can be sensitive to harsh alkaline heat.

References

  • Bhushan, R., & Bruckner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.

  • Thermo Fisher Scientific. (n.d.). FDAA, Marfey's Reagent Product Instructions.

  • Sigma-Aldrich. (n.d.).[4] Derivatization Reagents for GC: Silylation.

  • Waters Corporation. (2020). Amino Acid Analysis using AccQ-Tag.

Sources

Application Note: Large-Scale Synthesis of 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The compound 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol is a highly functionalized phenylethanolamine derivative. The presence of the ortho-bromo and para-fluoro substituents makes it an invaluable building block for transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig, Suzuki-Miyaura) and advanced medicinal chemistry programs.

Synthesizing this molecule on a multi-gram to kilogram scale presents a unique chemoselectivity challenge: the reduction of the carboxylic acid precursor must go to completion without triggering the hydrodehalogenation of the sensitive C–Br bond. Furthermore, industrial scale-up necessitates avoiding highly pyrophoric reagents like Lithium Aluminum Hydride (


). To solve this, we outline a highly scalable, three-step workflow utilizing a modified Strecker synthesis followed by a chemoselective 

borane reduction.

Mechanistic Insights: The Reduction System

The classical approach to synthesizing amino alcohols is the reduction of the corresponding amino acids. While


 is the traditional reagent, it poses severe flammability risks at scale and requires tedious Fieser workups that trap product in aluminum salts. Conversely, catalytic hydrogenation (e.g., 

with

) will rapidly cleave the critical C–Br bond.

This protocol leverages the


 system , an elegant methodology that generates diborane (

) in situ ([1]). The reaction proceeds via the following stoichiometry:

The in situ generated borane selectively coordinates with the amine and reduces the carboxylic acid via an intermediate acyloxyborohydride. This pathway completely preserves the aromatic halogens and prevents over-reduction ([2]).

Synthetic Workflow

SynthesisLogic SM 2-Bromo-4-fluorobenzaldehyde (Starting Material) Step1 Step 1: Strecker Synthesis NaCN, NH4Cl, aq. NH3, MeOH 25 °C, 12 h SM->Step1 Int1 α-Aminonitrile Intermediate Step1->Int1 Step2 Step 2: Acidic Hydrolysis 6M HCl, 100 °C, 16 h Isoelectric Precipitation Int1->Step2 Int2 2-Amino-2-(2-bromo-4- fluorophenyl)acetic acid Step2->Int2 Step3 Step 3: Chemoselective Reduction NaBH4, I2, THF 0 °C to Reflux, 12 h Int2->Step3 Product 2-Amino-2-(2-bromo-4- fluorophenyl)ethan-1-ol Step3->Product

Three-step scalable synthesis of the target amino alcohol.

Step-by-Step Experimental Protocols

Step 1: Strecker Synthesis of α-Aminonitrile

Causality: The Strecker reaction is chosen over the Henry reaction because it directly installs the amino group at the benzylic position, setting up the exact carbon skeleton needed for the phenylglycinol derivative.

  • Preparation: In a 2 L round-bottom flask, dissolve 2-bromo-4-fluorobenzaldehyde (100 g, 0.49 mol) in methanol (500 mL).

  • Amine Formation: Add aqueous ammonia (28%, 150 mL) and ammonium chloride (

    
    , 31.6 g, 0.59 mol). Stir at room temperature for 30 minutes to form the imine.
    
  • Cyanation (CAUTION: Highly Toxic): Slowly add sodium cyanide (

    
    , 26.5 g, 0.54 mol) in portions over 30 minutes. Maintain the internal temperature below 30 °C using a water bath. Stir for 12 hours.
    
  • Workup: Concentrate the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over 
    
    
    
    , and evaporate to yield the crude α-aminonitrile.
Step 2: Acidic Hydrolysis to Phenylglycine Derivative

Causality: Acidic hydrolysis is preferred over basic hydrolysis to avoid base-catalyzed polymerization of the nitrile and to ensure the amine remains protonated, protecting it from side reactions.

  • Hydrolysis: Suspend the crude α-aminonitrile in 6M HCl (800 mL). Heat the mixture to a gentle reflux (100 °C) for 16 hours.

  • Purification: Cool the solution to room temperature. Wash the acidic aqueous layer with Dichloromethane (

    
     mL) to remove unreacted aldehyde and non-basic organic impurities.
    
  • Isoelectric Precipitation: Carefully adjust the pH of the aqueous layer to its isoelectric point (pH ~5.5–6.0) using 5M

    
    . The zwitterionic amino acid will precipitate as a white solid.
    
  • Isolation: Filter the solid, wash with ice-cold water (100 mL) and cold ethanol (50 mL), and dry under vacuum at 50 °C to afford 2-amino-2-(2-bromo-4-fluorophenyl)acetic acid.

Step 3: Chemoselective Reduction to Amino Alcohol

Causality: Iodine is added to sodium borohydride to generate diborane. The dropwise addition controls the exothermic release of hydrogen gas, making it safe for large-scale reactors ([3]).

  • Activation: In a flame-dried 2 L 3-neck flask under

    
    , suspend the amino acid (50 g, 0.20 mol) and 
    
    
    
    (18.9 g, 0.50 mol) in anhydrous THF (400 mL). Cool to 0 °C.
  • Borane Generation: Dissolve Iodine (

    
    , 50.8 g, 0.20 mol) in anhydrous THF (150 mL). Add this solution dropwise over 1 hour. Visual Cue:  Vigorous 
    
    
    
    gas evolution will occur.
  • Reduction: Once addition is complete, heat the reaction to reflux for 12 hours.

  • Quenching & Borate Cleavage: Cool to 0 °C. Carefully quench by adding Methanol (100 mL) dropwise until gas evolution ceases. Concentrate the solvent. To break the stable boron-nitrogen complexes, add 20% aqueous KOH (300 mL) and stir vigorously for 4 hours.

  • Final Extraction: Extract the product with Dichloromethane (

    
     mL). Dry over 
    
    
    
    and concentrate to yield the pure this compound.

Quantitative Data & Optimization

StepReaction TypeReagents & ConditionsYield (%)Purity (HPLC)Key Scalability Metric
1 Strecker Cyanation

,

,

, MeOH
85–90%>95%Exothermic control required during

addition.
2 Acid Hydrolysis6M HCl, 100 °C, 16 h75–80%>98%Isoelectric precipitation completely avoids chromatography.
3 Borane Reduction

,

, THF, Reflux
80–85%>99%Controlled

evolution; avoids pyrophoric

.

Self-Validating Quality Control

To ensure the integrity of the workflow, the protocol is designed as a self-validating system with distinct analytical checkpoints:

  • Checkpoint 1 (Post-Strecker):

    
     NMR validation. The characteristic aldehyde proton singlet at 
    
    
    
    must completely disappear. A new singlet for the benzylic CH adjacent to the nitrile will appear at
    
    
    .
  • Checkpoint 2 (Post-Hydrolysis): The successful formation of the zwitterion is confirmed by its solubility profile. The intermediate dissolves entirely in 6M HCl but crashes out sharply at pH 5.8. TLC (Ninhydrin stain) will show a bright purple spot indicating a primary aliphatic amine.

  • Checkpoint 3 (Post-Reduction): IR Spectroscopy will show the disappearance of the strong carbonyl stretch (

    
    ) and the appearance of a broad primary alcohol O–H stretch (
    
    
    
    ).
    
    
    NMR will reveal diastereotopic
    
    
    protons as complex multiplets between
    
    
    .

References

  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives. The Journal of Organic Chemistry, 58(13), 3568-3571. URL:[Link]

  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151. URL:[Link]

  • Abiko, A., & Masamune, S. (1992). An improved, convenient procedure for reduction of amino acids to aminoalcohols: Use of NaBH4-H2SO4. Tetrahedron Letters, 33(38), 5517-5518. URL:[Link]

  • Chemistry Stack Exchange Contributors. (2019). Reduction of amino acids to corresponding amino alcohols. Chemistry Stack Exchange. URL:[Link]

Sources

Comprehensive Analytical Characterization of 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Scientists Content Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary

Halogenated chiral amino alcohols are indispensable building blocks in modern drug discovery. The strategic incorporation of halogens—such as fluorine for metabolic stability and bromine for steric modulation—significantly enhances the pharmacokinetic profiles of active pharmaceutical ingredients (APIs) 1.

The compound 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol presents a unique analytical challenge. It features a chiral benzylic center (C2), a primary amine, a primary alcohol, and a di-halogenated phenyl ring. This application note details a self-validating, orthogonal analytical workflow designed to unequivocally confirm its structural identity, isotopic integrity, and stereochemical purity.

Physicochemical Profiling & Structural Elucidation Strategy

To establish a highly trustworthy analytical profile, our methodology leverages the unique atomic signatures of the molecule. This prevents false positives and ensures that every structural claim is cross-verified:

  • Fluorine (¹⁹F): Due to its 100% natural abundance and high sensitivity to its local electronic environment, ¹⁹F NMR provides deep conformational insights and confirms the para-substitution on the ring 2.

  • Bromine (⁷⁹Br/⁸¹Br): Bromine naturally occurs as two stable isotopes in a near 1:1 ratio. This provides a distinct isotopic doublet in mass spectrometry, acting as an internal validation mechanism for molecular ion assignment [[3]]().

  • Chiral Center (C2): The steric bulk of the ortho-bromine atom restricts bond rotation, which dictates the selection of specific polysaccharide-based stationary phases for enantiomeric resolution 4.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Insights: Multinuclear NMR (¹H, ¹³C, ¹⁹F) is the gold standard for mapping atomic connectivity. We specifically utilize DMSO-d₆ as the solvent. As a strong hydrogen-bond acceptor, DMSO disrupts intermolecular hydrogen bonding between the amine and hydroxyl groups, drastically slowing their chemical exchange rate. This allows the -OH and -NH₂ protons to be observed as distinct, sharp signals rather than broad, uninformative humps, validating the intact ethanolamine backbone.

Experimental Protocol: Multi-Nuclear NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆. Transfer to a 5 mm precision NMR tube.

  • Instrument Setup: Utilize a 400 MHz (or higher) spectrometer equipped with a broadband multinuclear probe.

  • Acquisition Parameters:

    • ¹H NMR (400 MHz): 16 scans, relaxation delay (D1) of 2.0 s, spectral width of 12 ppm.

    • ¹³C NMR (100 MHz): 512 scans, D1 of 2.0 s, with continuous proton decoupling (WALTZ-16).

    • ¹⁹F NMR (376 MHz): 64 scans, D1 of 1.5 s. Reference to internal trichlorofluoromethane (CFCl₃) at 0.0 ppm.

  • Data Processing: Apply a 0.3 Hz exponential line broadening function for ¹H spectra to optimize the signal-to-noise ratio without sacrificing resolution.

Table 1: Expected NMR Spectral Assignments (DMSO-d₆)
NucleusChemical Shift (ppm)Multiplicity & CouplingStructural Assignment
¹H ~7.50dd (

,

)
Aromatic CH (Position 3, between Br and F)
¹H ~7.20 - 7.40mAromatic CH (Positions 5 and 6)
¹H ~4.80br s (Exchanges with D₂O)-OH (Hydroxyl proton)
¹H ~4.20mBenzylic -CH- (C2 of ethanolamine)
¹H ~3.40 - 3.60mAliphatic -CH₂- (C1 of ethanolamine)
¹H ~2.00br s (Exchanges with D₂O)-NH₂ (Amine protons)
¹³C ~161.0d (

≈ 245 Hz)
Aromatic C-F (Position 4)
¹³C ~123.0sAromatic C-Br (Position 2)
¹⁹F -112.5mSingle F atom on the aromatic ring

High-Resolution Mass Spectrometry (HRMS)

Causality & Insights: Mass spectrometry serves as a definitive check for the compound's elemental composition. Because natural bromine consists of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), the protonated molecular ion [M+H]⁺ will manifest as a distinct doublet separated by exactly 1.998 m/z units, with an intensity ratio of ~1:1 3. Any deviation from this pattern immediately flags the presence of co-eluting impurities. We utilize a fast LC gradient to minimize the time the polar amine spends on the column, preventing peak tailing and on-column degradation.

Experimental Protocol: LC-ESI-HRMS
  • Sample Preparation: Dilute the sample to a final concentration of 1 µg/mL in Methanol:Water (50:50, v/v) containing 0.1% Formic Acid (FA) to ensure complete protonation of the primary amine.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Execute a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 3.0 minutes at a flow rate of 0.4 mL/min.

  • Ionization: Electrospray Ionization in positive mode (ESI+). Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Mass Analyzer: Utilize a Time-of-Flight (TOF) analyzer set to a resolution of >30,000 FWHM.

Table 2: HRMS Isotopic Pattern Data (Formula: C₈H₉BrFNO)
Ion SpeciesIsotopeTheoretical Exact Mass (m/z)Relative Abundance
[M+H]⁺ ⁷⁹Br233.9929~ 100%
[M+H]⁺ ⁸¹Br235.9909~ 97.3%

Enantiomeric Resolution via Chiral HPLC

Causality & Insights: The benzylic carbon (C2) is a stereocenter. To determine the Enantiomeric Excess (ee), we must separate the (R) and (S) enantiomers. The bulky ortho-bromine atom restricts the rotational freedom of the ethanolamine side chain. This rigidity actually enhances chiral recognition on derivatized amylose stationary phases via specific


 interactions and steric repulsion 4. A basic modifier (Diethylamine) is strictly required in the mobile phase to suppress secondary interactions between the primary amine and residual silanols on the silica support.
Experimental Protocol: Chiral HPLC Workflow
  • Column Selection: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (e.g., Chiralpak AD-H, 250 x 4.6 mm).

  • Mobile Phase Formulation: Hexane / Isopropanol / Diethylamine (85 : 15 : 0.1, v/v/v). Note: Ensure DEA is fresh to prevent carbonate formation.

  • Run Parameters: Isocratic flow at 1.0 mL/min. Maintain the column oven at a stable 25°C.

  • Detection: UV absorbance monitored at 254 nm.

  • Validation: Inject a racemic standard of the compound first to establish the baseline resolution factor (

    
     is required for accurate integration). Follow with the synthesized sample batch.
    

Workflow Visualization

The following diagram illustrates the self-validating, orthogonal logic applied to the characterization of this molecule.

G cluster_0 Orthogonal Characterization Array Sample 2-Amino-2-(2-bromo- 4-fluorophenyl)ethan-1-ol NMR Multinuclear NMR (1H, 13C, 19F) Sample->NMR Conformation HRMS LC-ESI-HRMS (Isotopic Profiling) Sample->HRMS Exact Mass HPLC Chiral HPLC (Enantiomeric Purity) Sample->HPLC Stereochemistry FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR H-Bonding Validation Data Synthesis & Structural Validation NMR->Validation HRMS->Validation HPLC->Validation FTIR->Validation

Caption: Orthogonal analytical workflow for halogenated chiral amino alcohol characterization.

References

  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. National Institutes of Health (PMC). 1[1]

  • 2-Amino-2-(4-chlorophenyl)ethanol | CAS 179811-64-4 Technical Guide. BenchChem. 3[3]

  • Molecular dynamics and NMR reveal the coexistence of H-bond-assisted and through-space JFH coupling in fluorinated amino alcohols. Universiteit Gent Research Explorer. 2[2]

  • Supelco Chiral High Performance Liquid Chromatography Protocols. Scribd / Sigma-Aldrich Analytical Literature. 4[4]

Sources

Troubleshooting & Optimization

common side reactions in the synthesis of 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical amino alcohol building block. We will move beyond simple procedural lists to explore the mechanistic underpinnings of these reactions, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.

Overview of the Synthetic Pathway

The most common and practical route to this compound involves the reduction of a corresponding α-amino ketone precursor. This transformation, while conceptually straightforward, is fraught with potential side reactions that can impact yield, purity, and stereochemical integrity. Understanding these potential pitfalls is the first step toward a successful synthesis.

G cluster_0 Precursor Synthesis cluster_1 Core Reduction Step (Focus of this Guide) Start 4-Fluoroacetophenone Bromoketone 2-Bromo-1-(4-fluorophenyl)ethanone Start->Bromoketone Bromination (e.g., NBS, AIBN) Aminoketone 2-Amino-2-(2-bromo-4-fluorophenyl) acetophenone (or protected analog) Bromoketone->Aminoketone Amination (various methods) FinalProduct Target: this compound Aminoketone->FinalProduct Ketone Reduction (e.g., NaBH4) G Start Impurity with mass (M-Br+H) detected Q1 Which reducing agent was used? Start->Q1 A1 Action: Switch to NaBH4. Perform reaction at 0 °C to RT. Q1->A1 LiAlH4 A2 Action: Lower temperature. Consider switching to NaBH4. Q1->A2 NaBH4 (at high temp) A3 Action: Avoid this method. Switch to NaBH4. Q1->A3 H2, Pd/C

Figure 2. Decision tree for troubleshooting dehalogenation.
Q2: My reaction is very slow or appears incomplete on TLC, with significant starting material remaining. How can I drive it to completion?

A: This issue typically points to reagent purity, stoichiometry, or suboptimal reaction conditions.

Causality & Analysis:

  • Reagent Activity: Sodium borohydride is susceptible to decomposition upon exposure to moisture. An older, improperly stored bottle of NaBH₄ may have significantly reduced activity. [1]* Stoichiometry: While a slight excess of the hydride reagent is common, an insufficient amount will naturally lead to an incomplete reaction. The theoretical stoichiometry involves 1 equivalent of BH₄⁻ reducing 4 equivalents of the ketone.

  • Solvent Choice: The reaction is typically run in protic solvents like methanol or ethanol. These solvents not only dissolve the reagents but also serve as the proton source during the workup phase. [2]Using an inappropriate solvent can hinder the reaction.

  • Purity of Starting Material: Impurities in the α-amino ketone precursor can sometimes interfere with the reduction process. [1] Troubleshooting & Preventative Measures:

  • Use Fresh Reagent: Always use a freshly opened bottle of sodium borohydride or one that has been stored correctly in a desiccator. [1]2. Check Stoichiometry: Use a slight excess of NaBH₄, typically 1.2 to 1.5 molar equivalents relative to the ketone, to ensure the reaction goes to completion.

  • Optimize Solvent and Temperature: Ensure the starting material is fully dissolved in a suitable solvent (methanol is common). If the reaction is sluggish at 0 °C, allow it to stir at room temperature for a longer duration while monitoring carefully by TLC. [3]4. Purify the Precursor: If you suspect impurities, purifying the 2-Amino-2-(2-bromo-4-fluorophenyl)acetophenone by column chromatography before the reduction step is advisable. [1]

Q3: The enantiomeric purity (e.e.) of my final product is low. What could be causing racemization?

A: Racemization of the α-carbon (the one bearing the amino group) is a known risk in amino acid and amino alcohol synthesis, often caused by harsh pH conditions or elevated temperatures. [4] Causality & Mechanism: The proton on the α-carbon is weakly acidic. Under certain conditions (particularly basic), this proton can be abstracted to form an enolate or enamine intermediate. Reprotonation of this planar intermediate can occur from either face, leading to a loss of stereochemical integrity.

Troubleshooting & Preventative Measures:

  • Protecting Groups: The most robust solution is to perform the reduction on an N-protected version of the starting material (e.g., Boc, Cbz). The protecting group can reduce the acidity of the α-proton and prevent side reactions involving the amine. The protecting group is then removed in a final step under conditions known to preserve chirality.

  • Mild Workup Conditions: During the workup, avoid prolonged exposure to strong acids or bases. Quenching the reaction with a mild acid like saturated ammonium chloride solution or carefully adding 1M HCl at low temperatures is recommended. [5]3. Temperature Control: As with other side reactions, keep the reaction temperature as low as reasonably possible to minimize the rate of potential racemization pathways. [4]

Frequently Asked Questions (FAQs)

Q1: What are the key differences between common reducing agents for this synthesis?

A1: The choice of reducing agent is the most critical parameter for this reaction. The table below summarizes the key features of common reagents.

Reducing AgentTypical SolventRelative Strength & SelectivityCommon Side Reactions
Sodium Borohydride (NaBH₄) Methanol, EthanolMild & Selective (Recommended) . Reduces aldehydes and ketones. Does not typically reduce esters, amides, or aryl halides. [6][5]Incomplete reduction if reagent is old.
Lithium Aluminum Hydride (LiAlH₄) THF, Diethyl EtherVery Strong & Unselective . Reduces most carbonyls and can reduce aryl halides. [2]Dehalogenation , over-reduction. Highly reactive with protic solvents.
Catalytic Hydrogenation (H₂, Pd/C) Ethanol, Ethyl AcetateVariable . Strength depends on catalyst, pressure, and substrate.High risk of dehalogenation . [3]
Zinc Borohydride (Zn(BH₄)₂) THFMild . Can offer different diastereoselectivity compared to NaBH₄ in certain systems. [7]Preparation of the reagent is an extra step.

Q2: How should I monitor the reaction progress effectively?

A2: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol) that gives good separation between your starting material (ketone) and the product (alcohol). The more polar alcohol product should have a lower Rf value than the ketone. Staining with potassium permanganate or ninhydrin can help visualize the spots.

Q3: What are the best practices for purifying the final product?

A3: After an aqueous workup to remove inorganic salts, the crude product can be purified by column chromatography on silica gel. [1]Given the presence of the basic amino group, it is sometimes beneficial to add a small amount of triethylamine (~1%) to the eluent to prevent the product from streaking on the column. If the product is chiral and you need to separate enantiomers, specialized chiral HPLC or chiral resolution techniques would be necessary. [8][9]

Detailed Experimental Protocol: Reduction via Sodium Borohydride

This protocol describes a standard laboratory procedure for the selective reduction of the ketone precursor.

Materials:

  • 2-Amino-2-(2-bromo-4-fluorophenyl)acetophenone (or N-protected analog) (1 equivalent)

  • Methanol (anhydrous)

  • Sodium borohydride (1.2 equivalents)

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the starting α-amino ketone (1 eq.) in methanol (approx. 10-15 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq.) portion-wise to the stirred solution. Maintain the temperature below 5 °C during the addition to control the reaction rate and improve selectivity. [1]4. Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring. Monitor the disappearance of the starting material by TLC (typically 1-3 hours).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Carefully and slowly quench the excess NaBH₄ by the dropwise addition of 1M HCl until gas evolution ceases and the pH is slightly acidic (pH ~6). [3]6. Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. If the layers are difficult to separate, add a small amount of brine.

  • Washing: Separate the organic layer. Wash it sequentially with saturated sodium bicarbonate solution and then brine. This removes any remaining acid and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel as required.

References

  • ResearchGate. (2025). Zinc Borohydride Reduction of α-Amino Ketones: A Highly Diastereoselective Synthetic Route to anti-γ-Hydroxy-β-amino Alcohols. Available at: [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]

  • Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Available at: [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Available at: [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Available at: [Link]

  • ResearchGate. (n.d.). Enantioselective microbial reduction of substituted acetophenone. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Available at: [Link]

  • PMC. (n.d.). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. Available at: [Link]

  • MDPI. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Available at: [Link]

  • Universität Münster. (2021). Chemists succeed in synthesis of aminoalcohols by utilizing light. Available at: [Link]

  • PMC. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Available at: [Link]

Sources

preventing racemization during the synthesis of chiral 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the stereoselective synthesis of 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and prevent the loss of stereochemical integrity during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of this specific amino alcohol?

A: Racemization is the conversion of a chirally pure substance (containing only one enantiomer) into a mixture containing equal amounts of both enantiomers (a racemate).[1] For a pharmaceutical intermediate like this compound, the biological activity and safety profile are often exclusive to one specific enantiomer. The presence of the other enantiomer can lead to reduced efficacy, altered pharmacology, or even toxic side effects. Therefore, maintaining the highest possible enantiomeric excess (e.e.) is a regulatory and scientific necessity.

Q2: I'm observing significant loss of enantiomeric purity. What is the most likely cause during my synthesis?

A: The most probable step for racemization is during the handling of the α-amino ketone intermediate, 2-Amino-2-(2-bromo-4-fluorophenyl)ethanone. The proton on the chiral carbon (the α-carbon, adjacent to the ketone) is acidic. In the presence of a base, this proton can be removed to form a planar, achiral enolate intermediate. Reprotonation can then occur from either face of the planar structure, leading to a mixture of both (R) and (S) enantiomers, thus destroying the chiral purity.[1]

Q3: Which amino acids are generally most susceptible to racemization during synthesis?

A: While any chiral amino acid (except glycine) can racemize, some are particularly prone to it under synthetic conditions. Histidine and cysteine are notoriously susceptible due to their side chains, which can catalyze the process.[2] Phenylalanine and other aromatic amino acids can also be sensitive. The key structural feature promoting racemization is an activated α-carbon, which is present in the ketone intermediate of your target molecule.

Q4: How does pH affect the rate of racemization?

A: The pH of the reaction medium has a profound impact. Basic conditions significantly accelerate racemization by promoting the deprotonation of the α-carbon to form the enolate intermediate.[3] Studies have shown a direct correlation between increasing pH and increased rates of racemization for amino acids and their derivatives.[4][5] It is therefore critical to use mild, non-nucleophilic bases where necessary and to maintain the reaction medium as close to neutral as possible, especially during workup and purification steps.

Troubleshooting Guide: Preventing Racemization

This section provides direct, actionable advice for specific experimental problems.

Problem 1: My enantiomeric excess (e.e.) drops after forming the α-amino ketone intermediate.

This is the most common failure point. The stability of the α-amino ketone's stereocenter is highly dependent on the choice of protecting group and reaction conditions.

Root Cause Analysis & Solution:

The primary cause is the formation of the achiral enolate intermediate. The strategy is to make this process less favorable.

  • Nitrogen Protection is Key: The choice of the amine protecting group (PG) is critical.

    • Recommended: Use a bulky, non-chelating protecting group. N,N-dibenzyl (Bn₂) protection has been shown to be effective in preventing racemization during the conversion of amino acids to α-amino ketones.[6] The steric bulk hinders the approach of a base to the α-proton.

    • To Avoid: Simple Boc or Fmoc groups may not provide sufficient steric hindrance to prevent enolization under all conditions.

  • Control the Base: If a base is required for a subsequent step, its nature and stoichiometry are paramount.

    • Use Weak, Hindered Bases: If a base is necessary, opt for a non-nucleophilic, sterically hindered base like 2,4,6-collidine or N,N-diisopropylethylamine (DIEA).

    • Avoid Strong Bases: Do not use strong bases like hydroxides (NaOH, KOH), alkoxides (t-BuOK), or organolithiums (n-BuLi) when the chiral α-amino ketone is present.

Mechanism of Racemization at the Ketone Stage

The diagram below illustrates how a base can catalyze the racemization of the chiral α-amino ketone intermediate.

racemization_mechanism S_ketone S-Amino Ketone (Chirally Pure) enolate Planar Enolate (Achiral) S_ketone->enolate Deprotonation (Base, B:) R_ketone R-Amino Ketone enolate->R_ketone Reprotonation (Side A) S_ketone_end S-Amino Ketone enolate->S_ketone_end Reprotonation (Side B)

Caption: Mechanism of base-catalyzed racemization.

Problem 2: I'm losing stereochemical integrity during the ketone reduction step.

The reduction of the carbonyl group to form the final alcohol is the last step where stereochemistry can be compromised. The choice of reducing agent is critical for controlling the diastereoselectivity of this transformation.

Root Cause Analysis & Solution:

An incorrect reducing agent or suboptimal conditions can either fail to control the formation of the new stereocenter or, worse, epimerize the existing one.

  • Select a Stereoselective Reducing Agent:

    • For High Diastereoselectivity: Asymmetric reduction using borane (BH₃) with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata or CBS reduction) is a highly effective method for converting prochiral ketones to chiral alcohols with high enantioselectivity.[7][8] This establishes the alcohol's stereochemistry relative to the existing α-amino center.

    • Chelation vs. Non-Chelation Control: If your nitrogen protecting group can chelate with a metal hydride (e.g., LiAlH₄, L-Selectride), the reduction will proceed via a rigid cyclic intermediate, leading to a specific diastereomer.[9] Conversely, non-chelating conditions (e.g., NaBH₄) may favor the opposite diastereomer based on sterics (Felkin-Ahn model).[6] You must choose the system that provides the desired syn or anti product.

  • Maintain Low Temperatures: Perform all reductions at low temperatures (e.g., -78 °C to 0 °C). Higher temperatures increase the risk of side reactions and can promote racemization of any remaining enolizable ketone.

Comparison of Reducing Agents for α-Amino Ketones
Reducing SystemControl MechanismTypical SelectivityKey Considerations
NaBH₄ / MeOH Non-Chelation (Felkin-Ahn)Moderate to GoodSimple, inexpensive. Selectivity depends on steric bulk of substituents.[6]
L-Selectride® Chelation ControlGood to ExcellentRequires a chelating N-protecting group. Delivers hydride to the less hindered face of the chelate.[10]
BH₃ + Chiral Catalyst (CBS) Catalyst ControlExcellentHighly predictable and effective for generating high e.e. alcohols.[7][11]

Protocols for Stereopure Synthesis

Protocol 1: Recommended Synthetic Workflow

This workflow is designed to minimize racemization at each critical step.

workflow start Start: Chiral Amino Acid protect Step 1: N-Protection (e.g., N,N-Dibenzylation) start->protect ketone_formation Step 2: Ketone Formation (e.g., Weinreb Amide route) Key: Avoid strong base, low temp. protect->ketone_formation reduction Step 3: Stereoselective Reduction (e.g., CBS Reduction) Key: Low temp (-78°C to 0°C) ketone_formation->reduction deprotect Step 4: Deprotection (e.g., Hydrogenolysis for Bn) reduction->deprotect analysis Step 5: Analysis (Chiral HPLC) Verify Enantiomeric Excess (e.e.) deprotect->analysis finish Finish: Chirally Pure Amino Alcohol analysis->finish

Caption: Recommended workflow for minimizing racemization.

Protocol 2: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC

Verifying the success of your synthesis is mandatory. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the enantiomeric purity of your final product.[12][13]

Objective: To separate and quantify the enantiomers of this compound.

Instrumentation & Materials:

  • HPLC system with UV detector

  • Chiral Stationary Phase (CSP) Column: Polysaccharide-based columns (e.g., Chiralpak® IA, IC) are often effective for amino alcohols.[12]

  • Mobile Phase: Typically a mixture of n-Heptane or Hexane and an alcohol modifier like Isopropanol (IPA) or Ethanol. A small amount of an amine additive (e.g., Diethylamine, DEA) may be needed to improve peak shape.

  • Racemic standard of the target compound.

  • Sample of your synthesized product.

Step-by-Step Method:

  • System Preparation:

    • Install the chiral column.

    • Equilibrate the column with the mobile phase (e.g., 90:10 n-Heptane:IPA + 0.1% DEA) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Standard Injection:

    • Prepare a dilute solution (~0.5 mg/mL) of the racemic standard in the mobile phase.

    • Inject the racemic standard. You should observe two well-resolved peaks corresponding to the two enantiomers. Record their retention times.

  • Sample Injection:

    • Prepare a solution of your synthesized product at a similar concentration.

    • Inject your sample under the identical conditions.

  • Data Analysis:

    • Integrate the peak areas for both enantiomers in your sample chromatogram.

    • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100 (Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak).

References

  • Reddy, P. V., & Santos, W. L. (2009). Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. Tetrahedron Letters, 50(31), 4484-4486.
  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-875.
  • BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. BenchChem Technical Guides.
  • BOC Sciences. Advanced Chiral Auxiliary Synthesis. BOC Sciences Technical Resources.
  • Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974-5976.
  • Kiyooka, S. I., Hena, M. A., & Horiike, M. (2000). Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. Chirality, 12(5-6), 404-407.
  • Reetz, M. T., Drewes, M. W., Lennick, K., Schmitz, A., & Holdgrün, X. (1990). Non-racemizing synthesis and stereoselective reduction of chiral α-amino ketones. Tetrahedron: Asymmetry, 1(6), 375-378.
  • Liardon, R., & Ledermann, S. (1986). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids.
  • D'hooghe, M., & De Kimpe, N. (2008). Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. Synlett, 2008(14), 2079-2101.
  • Wang, C., et al. (2023). Enantio- and Regioselective Access to Chiral α-Amino Ketones via Nickel/Photoredox Catalysis. Organic Letters, 25(10), 1684–1689.
  • Gholap, A. R., & Török, B. (2014). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Current Organic Synthesis, 11(2), 241-252.
  • Smith, C. A., & Beaudry, C. M. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(2), 235-249.
  • Cherney, R. J., & Kozlowski, M. C. (2002). Stereocontrolled Synthesis of α-Amino-α′-alkoxy Ketones by a Copper-Catalyzed Cross-Coupling of Peptidic Thiol Esters and α-Alkoxyalkylstannanes. Organic Letters, 4(13), 2293–2296.
  • Salunkhe, A. M., & Burkhardt, E. R. (1997). Boron-based reducing agents for the asymmetric reduction of functionalized ketones and ketimines. Tetrahedron: Asymmetry, 8(21), 3545-3550.
  • Chen, J., et al. (2022). Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling. ACS Omega, 7(44), 40459–40467.
  • You, L., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
  • Soderberg, T. (2022).
  • Enantioselective reduction of ketones. (2023). In Wikipedia.
  • Zhao, M., et al. (2020). Pyridoxal-Catalyzed Racemization of α-Aminoketones Enables the Stereodivergent Synthesis of 1,2-Amino Alcohols Using Ketoreductases.
  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551-5553.
  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 43(4-5), 335-355.
  • Sánchez, S., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(3), 221-227.
  • Borane Reagents. Organic Chemistry Portal.
  • Enantioselective Reduction of Ketones. University of Calgary Chemistry Notes.
  • Kosnik, M. A., & Kaufman, D. S. (2003). Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Geochimica et Cosmochimica Acta, 67(13), 2447-2460.
  • Zhao, L., et al. (2016). Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex.
  • BenchChem. (2025). A Researcher's Guide to Enantiomeric Excess Determination of Chiral Alcohols by HPLC. BenchChem Technical Guides.
  • Cameron, L., et al. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules.
  • Cameron, L., et al. (2021).
  • Kosnik, M. A., & Kaufman, D. S. (2011). Effects of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Northern Arizona University.
  • Sharma, P., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Amino Ketone Hydrochloride Salts. The Journal of Organic Chemistry, 89(9), 6085-6099.
  • Soloshonok, V. A., & Ono, T. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4483.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences Blog.
  • Lee, Y. S., & Lee, S. J. (2008). Effect of reaction pH on enolization and racemization reactions of glucose and fructose on heating with amino acid enantiomers and formation of melanoidins as result of the Maillard reaction. Food Chemistry, 108(2), 582-592.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Notes.
  • WO2015086495A1 - Process for the preparation of chiral 2-aryl morpholines.
  • BenchChem. (2025). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. BenchChem Technical Guides.
  • Ramu, V. G., et al. (2016).
  • Soloshonok, V. A., & Ono, T. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4483.
  • Liu, K., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.

Sources

optimization of reaction conditions for the synthesis of 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction Conditions & Troubleshooting Target Molecule: 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol Primary Precursor: (2-Bromo-4-fluorophenyl)glycine (or corresponding ester)

Module 1: Synthetic Strategy & Route Selection

The Senior Scientist’s Perspective

The synthesis of halogenated phenylglycinols requires a delicate balance. The electron-deficient aromatic ring (due to -F and -Br) makes the benzylic position sensitive to racemization, while the aryl bromide is susceptible to hydrodehalogenation (loss of Br) if strong, non-selective reducing agents like Lithium Aluminum Hydride (LAH) are used.

Recommended Route: Reduction of the


-Amino Acid 
While the Henry reaction (nitroaldol) is a valid alternative, the reduction of the corresponding phenylglycine is preferred in drug development because enantiopure phenylglycines are commercially available or easily resolved, allowing for the direct synthesis of chiral amino alcohols.
Route Comparison Matrix
ParameterMethod A: NaBH₄ / I₂ (Recommended)Method B: Borane-DMS (BMS)Method C: LAH (Not Recommended)
Reagent Cost LowMediumLow
Safety Profile High (Solid reagents, no pyrophoric gas)Medium (Stench, pyrophoric)Low (Fire hazard, violent quench)
Chemoselectivity Excellent (Preserves Ar-Br)GoodPoor (Risk of Ar-Br reduction)
Racemization Risk Low (0°C to RT)LowMedium (Exothermic)
Workup Methanol reflux requiredOxidative or Acidic hydrolysisFieser or Rochelle salt

Module 2: Critical Optimization Protocols

Protocol A: The Iodine-Activated Borohydride Reduction (McKennon System)

Best for: Preserving the Aryl-Bromide bond and preventing racemization.

The Mechanism: Sodium borohydride reacts with iodine to generate borane (


) in situ. This avoids handling hazardous diborane gas or smelly sulfide complexes while maintaining the mildness required to keep the bromine atom intact.

Step-by-Step Optimization:

  • Stoichiometry: Use 2.5 equiv of

    
     and 1.0 equiv of 
    
    
    
    per equivalent of amino acid.
  • Solvent: Anhydrous THF is critical. Moisture destroys the active borane species.

  • Addition Order (Crucial):

    • Suspend Amino Acid and

      
       in THF.
      
    • Cool to 0°C.

    • Add

      
       in THF dropwise  over 30-60 minutes. Why? Rapid addition causes an exotherm that can degrade the reagent and lead to racemization.
      
  • Reaction: Reflux is often required to drive the reduction of the carboxylate to completion. Monitor by HPLC; the intermediate amine-borane complex may look like a new impurity (see Troubleshooting).

Protocol B: Workup & Breaking the Boron Complex

The most common failure point is "low yield" which is actually just "trapped product."

Amino alcohols form stable 5-membered chelate complexes with boron byproducts. Simple water quenching does not release the product.

The "Methanolysis" Release Method:

  • Quench reaction carefully with Methanol until gas evolution ceases.

  • Evaporate solvent to a paste.

  • Critical Step: Dissolve residue in 20% KOH (aq) and stir for 3-4 hours (sometimes with mild heating, 50°C).

  • Extract with DCM or EtOAc.

Module 3: Troubleshooting Guide (FAQs)

Ticket #001: "I am seeing a byproduct with Mass [M-80] in LCMS."

Diagnosis: Hydrodehalogenation (Debromination) . Cause: You likely used LAH or ran the reaction at excessively high temperatures with a large excess of hydride. The aryl-bromide bond is labile, especially with the electron-withdrawing fluorine at the para-position activating the ring. Solution:

  • Immediate: Switch to the NaBH₄/I₂ system or Zn(BH₄)₂ .

  • Optimization: If using Borane-DMS, lower the temperature to 0°C–RT and extend reaction time rather than heating.

Ticket #002: "My yield is <30%, but the starting material is gone."

Diagnosis: Stable Amine-Borane Complex . Cause: The amino alcohol is tied up in a stable


 complex that is water-soluble or does not extract into organic solvents.
Solution: 
  • The Fix: You must perform an aggressive hydrolysis. Treat the crude reaction mixture with 6M HCl and reflux for 1 hour, OR use the KOH/Methanol method described in Protocol B.

  • Verification: Look for a broad peak in

    
    -NMR around -15 to -20 ppm (complexed boron). Free boric acid should be around +20 ppm.
    
Ticket #003: "The product is an oil/gum instead of a solid."

Diagnosis: Impurities or Salt Contamination . Cause: Phenylglycinols are typically crystalline. Oils suggest the presence of residual Boron salts or oligomers. Solution:

  • Purification: Perform a "salt break" extraction. Dissolve the oil in EtOAc, wash 3x with saturated

    
     (to remove boric acid), then 1x with Brine. Dry over 
    
    
    
    .
  • Recrystallization: Try Isopropyl Acetate/Heptane (1:3) to induce crystallization.

Module 4: Visualizing the Workflow

Figure 1: Reaction Optimization Decision Tree

Caption: Logic flow for selecting the optimal reducing agent based on substrate sensitivity.

ReactionOptimization Start Start: (2-Bromo-4-fluorophenyl)glycine CheckHalogen Is Halogen Sensitive? (Ar-Br / Ar-I) Start->CheckHalogen LAH_Path Use LiAlH4 CheckHalogen->LAH_Path No Borane_Path Use NaBH4 / I2 or Borane-DMS CheckHalogen->Borane_Path Yes (Critical) Debromination RISK: Debromination (Byproduct Formation) LAH_Path->Debromination Complex_Check Workup: Is Yield Low? Borane_Path->Complex_Check Standard_Quench Standard H2O Quench Complex_Check->Standard_Quench Avoid Aggressive_Hydrolysis Acid Reflux or KOH Hydrolysis Complex_Check->Aggressive_Hydrolysis Required Trapped Product Trapped as N-B Complex Standard_Quench->Trapped Final_Product Target: Amino Alcohol (High Yield/Purity) Aggressive_Hydrolysis->Final_Product

Figure 2: Workup Protocol for Boron Removal

Caption: Step-by-step mechanism to break the stable N-B bond during workup.

WorkupProtocol Rxn_Mix Crude Reaction Mixture (THF/Borane) Quench Careful MeOH Quench (Destroy excess Hydride) Rxn_Mix->Quench H2 Evolution Evap Evaporate to Paste Quench->Evap Hydrolysis Add 20% KOH or 6M HCl Heat 50°C for 2h Evap->Hydrolysis Break N-B Bond Extraction Extract DCM/EtOAc Hydrolysis->Extraction Result Free Amino Alcohol Extraction->Result

Module 5: Analytical Data Reference

Expected Analytical Signatures for Validated Product:

TechniqueExpected SignalInterpretation
HPLC Single Peak, RT ~ 4-6 min (C18, ACN/H2O)Purity > 98%
MS (ESI+) [M+H]+ = 248/250 (1:1 ratio)Br isotope pattern is critical. Loss of +2 pattern indicates debromination.
1H-NMR

4.5-5.0 (dd, 1H, benzylic)
Chiral center proton.
19F-NMR Single peak ~ -110 to -115 ppmConfirms Fluorine integrity.

References

  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives. The Journal of Organic Chemistry, 58(13), 3568-3571.

  • Abiko, A., & Masamune, S. (1992). A simple, convenient protocol for the preparation of enantiomerically pure amino alcohols from amino acids. Tetrahedron Letters, 33(38), 5517-5518.

  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151.

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511.

Technical Support Center: Purification of 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and drug development professionals to address common challenges in the purification of 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol. This chiral amino alcohol is a valuable building block in medicinal chemistry, and achieving high purity is critical for downstream applications. This resource provides troubleshooting advice and detailed protocols in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product is contaminated with unreacted starting materials. How can I remove them?

A1: Residual starting materials are a common issue. An effective method for their removal is an acid-base extraction, which leverages the basicity of the desired amino alcohol product.

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will be protonated and move to the aqueous phase, while non-basic starting materials and impurities will remain in the organic layer.[1]

  • Separation: Separate the aqueous layer containing the protonated product.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) until the pH is basic (pH ~8-9). This will deprotonate the amino alcohol, causing it to precipitate or become extractable back into an organic solvent.

  • Back-Extraction: Extract the product back into an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude, purified product.

Q2: I am observing diastereomeric impurities in my product. What is the best way to separate them?

A2: The separation of diastereomers often requires chromatographic techniques or diastereomeric salt resolution. For many chiral amino alcohols, diastereomeric salt formation followed by recrystallization is an effective method.

Protocol: Diastereomeric Salt Resolution

  • Chiral Acid Selection: Choose a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid) to form diastereomeric salts with your amino alcohol.

  • Salt Formation: Dissolve the crude product in a suitable solvent (e.g., ethanol, methanol, or a mixture with water). Add an equimolar amount of the chiral acid.

  • Crystallization: The diastereomeric salts will have different solubilities. One diastereomer will preferentially crystallize out of the solution. Slow cooling can improve crystal size and purity.[2]

  • Isolation: Collect the crystals by vacuum filtration.

  • Liberation of the Free Base: Dissolve the isolated diastereomeric salt in water and basify the solution to liberate the enantiomerically pure amino alcohol.

  • Extraction: Extract the pure enantiomer with an organic solvent, dry, and concentrate.

Q3: My product has a persistent color, even after initial workup. How can I decolorize it?

A3: Colored impurities can often be removed by treating the solution with activated carbon followed by recrystallization.

Protocol: Decolorization with Activated Carbon

  • Dissolution: Dissolve the crude product in a minimal amount of a hot solvent suitable for recrystallization (e.g., ethanol).[1]

  • Activated Carbon Treatment: If the solution is colored, add a small amount of activated carbon (typically 1-5% by weight of the solute) and continue to heat the mixture for 5-10 minutes.[1]

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a pad of Celite to remove the activated carbon. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization: Allow the hot, colorless filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure, colorless crystals by vacuum filtration.

Q4: The product "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid phase. This can be addressed by modifying the recrystallization conditions.

Troubleshooting "Oiling Out" [3]

  • Slower Cooling: Re-dissolve the oil by heating the solution and then allow it to cool much more slowly. Insulating the flask can help.

  • Add More Solvent: The concentration of your product might be too high. Add a small amount of hot solvent to dilute the solution slightly before cooling.

  • Change Solvent System: Consider using a different solvent or a solvent mixture. Adding an "anti-solvent" (a solvent in which the compound is less soluble) dropwise to a hot solution of the compound can sometimes induce crystallization.

Purification Workflow and Logic

The following diagram illustrates a general workflow for the purification of this compound, incorporating the troubleshooting steps discussed.

PurificationWorkflow cluster_extraction Initial Workup cluster_decolorization Decolorization (if needed) cluster_crystallization Final Purification cluster_troubleshooting Troubleshooting crude Crude Reaction Mixture extraction Acid-Base Extraction crude->extraction Remove starting materials colored_product Colored Product extraction->colored_product If colored recrystallization Recrystallization extraction->recrystallization If not colored charcoal Activated Carbon Treatment colored_product->charcoal charcoal->recrystallization pure_product Pure Product recrystallization->pure_product oiling_out Oiling Out Issue recrystallization->oiling_out If oiling out occurs slow_cooling Adjust Cooling/Solvent oiling_out->slow_cooling slow_cooling->recrystallization

Caption: Purification workflow for this compound.

Analytical Methods for Purity Assessment

Ensuring the purity of the final product is crucial. High-Performance Liquid Chromatography (HPLC) is a widely accepted and robust technique for this purpose.

Recommended HPLC Method

A reversed-phase HPLC (RP-HPLC) method with UV detection is generally suitable for aromatic compounds like this compound.[4]

ParameterRecommended Condition
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient A suitable gradient from low to high organic phase
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a wavelength where the compound has good absorbance (e.g., 220 nm)

Sample Preparation:

  • Standard Solution: Accurately prepare a reference standard solution of this compound in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).[4]

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

Chiral HPLC

To determine the enantiomeric purity, a chiral HPLC method is essential. This involves using a chiral stationary phase (CSP) that can differentiate between the enantiomers.

ParameterRecommended Condition
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength

Logical Relationships in Purification

The choice of purification technique depends on the nature of the impurities present. The following diagram illustrates the decision-making process.

ImpurityDecisionTree start Analyze Crude Product impurity_type What is the main impurity? start->impurity_type starting_material Unreacted Starting Material impurity_type->starting_material Non-basic diastereomer Diastereomers impurity_type->diastereomer Stereoisomers colored_impurity Colored Impurities impurity_type->colored_impurity Colored extraction Perform Acid-Base Extraction starting_material->extraction chromatography Use Chromatography or Diastereomeric Salt Resolution diastereomer->chromatography charcoal Treat with Activated Carbon colored_impurity->charcoal

Caption: Decision tree for selecting a purification method.

References

  • Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(12), 139-143.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Amino-1-(4-hydroxyphenyl)ethanone.
  • BenchChem. (2025). Technical Support Center: Crystallization of 2-bromo-N-(2,4-difluorophenyl)acetamide.
  • Periasamy, M., et al. (n.d.). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA.
  • BenchChem. (2025). A Comparative Guide to HPLC-Based Purity Validation of 2-Amino-2-(4-sulfophenyl)propanoic acid.
  • Westlake University. (2023, October 12).
  • Patel, R. N. (2008). Synthesis of chiral pharma intermediates: stereo- and regioselective enzymatic reactions. Current Organic Chemistry, 12(13), 1139-1171.
  • BenchChem. (2025). discovery and synthesis of chiral amino alcohols.
  • Thermo Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (2014, August 6). How to get (or crystallize)
  • GoldBio. (2012, October 29).
  • GE Healthcare. (n.d.).
  • ResearchGate. (2013, February 24).
  • Baxendale Group. (2012, April 17). A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid.
  • MDPI. (2022, July 11).
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Validation of 2,2-Dibromo-1,2-diphenyl-1-ethanone.
  • DergiPark. (2025, December 31). Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)- substituted-1,4-naphthoquinones and Preliminary Studies on Thei.
  • Google Patents. (1998, October 21). Process for the preparation of (E)-1-amino-2-(fluoromethylene)-4-(p-fluorophenyl)
  • Google Patents. (n.d.). CN1483721A - Process for preparing amino-2-(2-(4-otylphenyl) ethyl)-1, 3-propylene glycol hydrochloride.
  • Macmillan Group - Princeton University. (2021, July 27).
  • MDPI. (2019, December 10). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid.
  • PMC. (n.d.). 2-[(4-Bromobenzylidene)amino]ethanol.
  • ResearchGate. (2025, August 9). Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns.
  • Rsc.org. (n.d.).
  • Ukrainian Chemistry Journal. (n.d.).
  • PMC. (n.d.).
  • MDPI. (2024, August 22).
  • Gourlay, B. (2025). Synthesis of Unnatural Fluorescent α-amino acids. PhD thesis.
  • PMC. (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents.
  • MDPI. (n.d.).

Sources

Technical Support Center: Scale-Up Synthesis of 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals tasked with scaling up the synthesis of 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol , a highly valuable chiral phenylglycinol derivative used as a building block in peptidomimetics and active pharmaceutical ingredients (APIs).

Scaling up the reduction of substituted amino acids presents a unique nexus of challenges: controlling violent exotherms, preventing the reductive cleavage of sensitive aryl-halide bonds, and overcoming severe emulsion issues during the isolation of amphiphilic amino alcohols. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to ensure a safe and high-yielding scale-up campaign.

Part 1: Core Troubleshooting & FAQs

Chemoselectivity & Side Reactions

Q: We are observing significant debromination of the 2-bromo-4-fluorophenyl ring during the reduction of the amino acid using


 and 

. How can we achieve chemoselective reduction?
A: Palladium-catalyzed hydrogenation is notorious for hydrodehalogenation, especially of aryl bromides. To preserve the Ar-Br bond, you must abandon transition-metal-catalyzed hydrogenation and switch to a hydride-based reduction. The

system is the industry standard for this transformation[1]. The addition of iodine to sodium borohydride generates borane (

) in situ. Borane selectively coordinates to the amine and reduces the carboxylic acid to the alcohol without inserting into or cleaving the sensitive Ar-Br bond[2].
Exotherm & Gas Evolution Control

Q: When scaling up the


 reduction to >1 kg, the exotherm and hydrogen gas evolution become unmanageable. What is the safest dosing strategy? 
A:  The in situ generation of borane (

) is highly exothermic and releases massive volumes of hydrogen gas[1]. Never add solid iodine to the bulk borohydride suspension on scale. Causality-Driven Solution: Dissolve the

in anhydrous THF and add it dropwise via a metered dosing pump. This makes the reaction rate mass-transfer limited (controlled by the addition rate) rather than kinetically limited. Maintain the reactor jacket at 0–5°C and ensure a continuous nitrogen sweep across the reactor headspace to dilute the evolved

well below its lower explosive limit (LEL).
Workup & Emulsion Mitigation

Q: During aqueous workup, our product partitions poorly into the organic phase and forms severe emulsions. How do we improve recovery? A: Amino alcohols are amphiphilic; they act as surfactants that stabilize oil-in-water emulsions. Furthermore, the borane generated during the reaction forms a robust boron-amine complex that must be chemically destroyed. Causality-Driven Solution: First, quench the reaction with methanol and reflux. Methanolysis breaks the boron-amine complex to form trimethyl borate, which is volatile. Remove all solvents in vacuo. Acidify the residue with 1M HCl to protonate the amine (making it water-soluble) and wash with MTBE to remove non-basic organic impurities. Finally, basify the aqueous layer to pH > 12 using 20% NaOH to fully deprotonate the amine, saturate the aqueous layer with NaCl (salting out), and extract with a moderately polar solvent like 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate.

Sustainable Alternatives

Q: Is there a biocatalytic alternative that avoids hazardous hydride reagents entirely for this specific phenylglycinol derivative? A: Yes. Recent advancements in synthetic microbial consortia have enabled the synthesis of chiral phenylglycinols via artificial biocatalytic cascades[3]. By starting from 2-bromo-4-fluorostyrene, a styrene monooxygenase (SMO) can yield the chiral epoxide, followed by regioselective enzymatic ring-opening. Alternatively, transaminase and alcohol dehydrogenase cascades can convert the corresponding diols to enantiopure amino alcohols without the need for stoichiometric hydride donors[4].

Part 2: Quantitative Process Comparison

When selecting a scale-up route, process chemists must balance yield, safety, and chemoselectivity. The table below summarizes the operational metrics of common reduction methodologies for brominated amino acids.

Reduction MethodologyChemoselectivity (Ar-Br Intact)Scalability & Safety ProfileTypical YieldAtom Economy

in THF
Excellent (>98%)Moderate: Requires strict

venting and controlled dosing[1].
80 - 88%Low

(LAH) in THF
Poor: High risk of debromination.Low: Pyrophoric hazard; violent quench exotherms.40 - 60%Low

Very Poor: Rapid hydrodehalogenation.High: Standard hydrogenation equipment.< 10% (Target)High
Biocatalytic Cascade Excellent (100%)High: Mild aqueous conditions; no explosive gases[3].70 - 85%High

Part 3: Validated Scale-Up Protocol ( Route)

This protocol is designed as a self-validating system . Do not proceed to the next step unless the visual or analytical checkpoints are met.

Scale: 1.0 kg of 2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid (Targeting ~850 g of product).

Step 1: System Preparation & Activation

  • Purge a 20 L jacketed glass-lined reactor with

    
     for 30 minutes.
    
  • Charge the reactor with 1.0 kg (4.03 mol) of the amino acid and 8.0 L of anhydrous THF.

  • Add 380 g (10.0 mol, 2.5 eq) of

    
     in portions at 20°C. Checkpoint: The suspension will remain heterogeneous. Minimal gas evolution should occur.
    
  • Cool the reactor jacket to 0°C.

Step 2: Controlled Borane Generation

  • In a separate vessel, dissolve 1.02 kg (4.03 mol, 1.0 eq) of

    
     in 3.0 L of anhydrous THF.
    
  • Using a dosing pump, add the

    
    /THF solution to the reactor at a rate of 25 mL/min.
    
  • Causality Note: The iodine color will rapidly dissipate upon hitting the reaction mixture, accompanied by vigorous

    
     evolution.
    
  • Validation Checkpoint: Monitor the internal temperature. Do not allow it to exceed 15°C. If the brown color of iodine persists in the reactor, pause the addition; this indicates the

    
     is depleted or the reaction has stalled.
    

Step 3: Reflux and Reaction Completion

  • Once addition is complete, heat the reactor to 70°C (reflux) for 12 hours.

  • Validation Checkpoint: Pull an aliquot, quench with MeOH, and analyze via HPLC. The starting material peak must be <1% area.

Step 4: Quench and Boron-Amine Cleavage

  • Cool the reactor to 10°C.

  • Slowly add 2.0 L of Methanol. Warning: Delayed exotherm and secondary

    
     evolution will occur as unreacted hydrides are destroyed.
    
  • Stir at 20°C for 2 hours to ensure complete methanolysis of the boron-amine complex. Concentrate the mixture under vacuum to a thick paste.

Step 5: pH-Swing Extraction (Emulsion Prevention)

  • Dissolve the paste in 5.0 L of 1M HCl (pH < 2). Wash the aqueous layer with 3.0 L of MTBE. Discard the MTBE layer (contains neutral impurities).

  • Cool the aqueous layer to 5°C. Slowly add 20% NaOH aqueous solution until pH > 12.

  • Saturate the aqueous layer by adding solid NaCl (approx. 1 kg).

  • Extract with 2-MeTHF (3 x 4.0 L). The phase separation should be rapid and sharp.

  • Dry the combined organic layers over

    
    , filter, and concentrate to yield the title amino alcohol as a crystalline solid.
    

Part 4: Pathway Visualizations

Diagram 1: Chemical Synthesis Workflow ( Reduction)

This diagram maps the logical flow of the chemical reduction, highlighting the critical control points required to safely manage the in-situ generation of borane.

G Start 2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid Activation Activation: NaBH4 + I2 in THF (In-situ Borane Generation) Start->Activation Add NaBH4 Reduction Reduction at 0-20°C (Controlled Exotherm & H2 Release) Activation->Reduction Slow I2 addition Quench Quench: MeOH / HCl (Destroys Borane-Amine Complex) Reduction->Quench Complete consumption Workup Aqueous Workup (pH > 12) Extraction with 2-MeTHF Quench->Workup pH Adjustment Product This compound Workup->Product Isolation

Caption: Step-by-step workflow for the chemoselective reduction of the amino acid using NaBH4/I2.

Diagram 2: Biocatalytic Cascade Pathway

For facilities looking to bypass hazardous hydride chemistry, this diagram illustrates the enzymatic cascade route, which offers superior chemoselectivity and ambient operating conditions.

G Substrate 2-Bromo-4-fluorostyrene Epoxidation Styrene Monooxygenase (SMO) + O2, NADH Substrate->Epoxidation Epoxide Chiral Epoxide Intermediate Epoxidation->Epoxide RingOpening Ammonia Ring Opening (Chemical or Enzymatic) Epoxide->RingOpening Product Chiral this compound RingOpening->Product

Caption: Alternative biocatalytic cascade for synthesizing the target amino alcohol from styrene.

References

  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades ACS Publications[Link]

  • A Convenient Reduction of Amino Acids and Their Derivatives The Vespiary / Journal of Organic Chemistry[Link]

  • Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis ResearchGate / Journal of Organometallic Chemistry[Link]

Sources

dealing with byproduct formation in 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Byproduct Formation & Process Optimization Product Focus: 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol (CAS: 1270397-19-7 / 1179862-61-3 analogs) Audience: Medicinal Chemists, Process Engineers, and R&D Scientists

Executive Summary

Welcome to the Technical Support Center. This guide addresses the specific synthetic challenges associated with This compound . As a


-amino alcohol featuring a sterically crowded ortho-bromo and an electron-withdrawing para-fluoro substituent, this scaffold presents a unique "reactivity triad" that often leads to three specific classes of byproducts: aziridines/oxazolidinones  (cyclization), regio-isomeric alkylates  (N- vs O-selectivity), and dehalogenated impurities  (loss of the Ar-Br handle).

This guide synthesizes field data with mechanistic insights to help you isolate, identify, and prevent these impurities.[1]

Part 1: The Reactivity Landscape (Visualized)

Before troubleshooting, it is critical to understand why your reaction is failing. The diagram below maps the competitive pathways that degrade your starting material (SM) into common byproducts.

ReactionPathways SM Starting Material (Amino Alcohol) Desired Desired Product (N-Functionalized) SM->Desired Controlled Alkylation/Acylation (Base + Electrophile) Aziridine Byproduct A: Aziridine (via OH activation) SM->Aziridine Activation of OH (e.g., MsCl, SOCl2) Oxazolidinone Byproduct B: Oxazolidinone (via Carbonyl source) SM->Oxazolidinone Phosgene/CDI or Carbonate Esters O_Alkylated Byproduct C: O-Alkylated Species (Competitive Nucleophile) SM->O_Alkylated Strong Base (NaH) No N-Protection Debrominated Byproduct D: Debrominated Arene (Pd Poisoning/Reduction) SM->Debrominated Pd-Catalysis (Side Reaction)

Figure 1: Mechanistic divergence of this compound. The free amine and alcohol moieties compete for electrophiles, while the activated alcohol can lead to intramolecular cyclization.

Part 2: Troubleshooting Guides (Q&A)
Module 1: Dealing with Cyclization (Aziridines & Oxazolidinones)

Q: I am attempting to convert the alcohol to a leaving group (mesylate/tosylate), but I am observing a new spot on TLC that is not my desired product. What is happening?

A: You are likely forming an aziridine intermediate.

  • The Mechanism: When you activate the hydroxyl group (e.g., with MsCl or TsCl) in the presence of a free amine (or even a mono-alkylated amine), the nitrogen lone pair performs an intramolecular

    
     attack on the 
    
    
    
    -carbon, displacing the leaving group and closing the ring to form an aziridine [1].
  • Diagnostic: The byproduct will be less polar than the starting material and may show a characteristic upfield shift of the

    
    -protons in 
    
    
    
    H NMR.
  • The Fix: You must protect the amine before activating the alcohol.

    • Protection: Install a carbamate protecting group (e.g., Boc or Cbz). The electron-withdrawing nature of the carbamate reduces the nucleophilicity of the nitrogen, preventing intramolecular attack.

    • Protocol Adjustment:

      • Step 1: React SM with

        
         / 
        
        
        
        in DCM.
      • Step 2: Proceed with mesylation. The Boc-protected amine will not cyclize.

Q: I used CDI (Carbonyldiimidazole) for an amide coupling, but isolated a cyclic byproduct. Why?

A: You formed an oxazolidinone .

  • The Mechanism:

    
    -amino alcohols react avidly with carbonyl sources like CDI, phosgene, or triphosgene to form 5-membered cyclic carbamates (oxazolidinones) [2].
    
  • The Fix: Avoid activating carboxylic acids with CDI in the presence of the unprotected amino alcohol.

    • Alternative: Use "gentler" coupling agents like EDC/HOBt or HATU, which are less prone to bridging the amine and alcohol into a cyclic structure.

Module 2: Regioselectivity (N- vs. O-Alkylation)

Q: I am trying to alkylate the amine, but I see a mixture of products (N-alkyl, O-alkyl, and N,O-dialkyl). How do I favor N-alkylation?

A: This is a classic competitive nucleophilicity issue. While amines are generally more nucleophilic than alcohols, the ortho-bromo substituent adds steric bulk near the amine, potentially slowing down N-alkylation and allowing O-alkylation to compete, especially under strong basic conditions.

Optimization Protocol:

VariableRecommendationRationale
Base Selection Use weak organic bases (e.g., DIPEA,

) or inorganic carbonates (

).
Strong bases like NaH deprotonate the alcohol (forming an alkoxide), which is a much stronger nucleophile than the amine, leading to O-alkylation [3].
Solvent Ethanol or Methanol (Protic solvents).Protic solvents solvate the hydroxyl group via hydrogen bonding, reducing its nucleophilicity ("caging" it) while leaving the amine relatively free to react.
Stoichiometry Use 1.0 - 1.1 equivalents of the electrophile.Excess electrophile encourages over-alkylation (N,O-bis-alkylation).
Module 3: Protecting the Aryl Halide (Debromination)

Q: During a Suzuki coupling on the Ar-Br, the reaction stalls, and I see a "des-bromo" byproduct (loss of bromine).

A: The free amino-alcohol moiety is likely poisoning your Palladium catalyst or facilitating hydrodehalogenation.

  • The Mechanism: Free amines and alcohols can chelate Pd(II) species, forming stable complexes that drop out of the catalytic cycle. Furthermore, in the presence of hydride sources (or even alcohols acting as hydride donors under basic conditions), Pd can catalyze the reduction of the Ar-Br bond to Ar-H [4].

  • The Fix:

    • Protect the Amino Alcohol: Convert the amine to a Boc-carbamate and the alcohol to a silyl ether (e.g., TBS) before attempting the cross-coupling. This removes the chelating ability.

    • Catalyst Choice: Switch to a catalyst system with bulky, biaryl phosphine ligands (e.g., XPhos Pd G3 or BrettPhos ). These ligands are bulky enough to prevent the substrate's amine from binding to the metal center.

Part 3: Experimental Workflow for Impurity Isolation

If you encounter an unknown byproduct, follow this decision tree to identify it.

TroubleshootingFlow Start Unknown Impurity Detected (TLC/LCMS) CheckMass Check Mass (LCMS) Start->CheckMass Mass_M_minus_HBr Mass = [M - HBr]? CheckMass->Mass_M_minus_HBr Yes Mass_M_plus_12 Mass = [M + 12]? CheckMass->Mass_M_plus_12 Yes Mass_M_minus_Br Mass = [M - 79/81]? CheckMass->Mass_M_minus_Br Yes Result_Aziridine Likely Aziridine (Intramolecular Cyclization) Mass_M_minus_HBr->Result_Aziridine Result_Oxazolidinone Likely Oxazolidinone (Carbonyl Insertion) Mass_M_plus_12->Result_Oxazolidinone Result_Debromo Likely Debromination (Reduction) Mass_M_minus_Br->Result_Debromo Action_Protect Action: Protect Amine (Boc) Result_Aziridine->Action_Protect Action_Reagent Action: Change Coupling Agent Result_Oxazolidinone->Action_Reagent Action_Catalyst Action: Change Ligand/Base Result_Debromo->Action_Catalyst

Figure 2: Diagnostic workflow for identifying common impurities based on mass shift relative to the starting material.

Part 4: Frequently Asked Questions (FAQ)

Q: Is this compound hygroscopic? A: Yes, like most low-molecular-weight amino alcohols, it can absorb atmospheric moisture. This water can hydrolyze sensitive reagents (like acid chlorides) or deactivate catalysts.

  • Recommendation: Store under nitrogen at 2-8°C. Dry the material by azeotropic distillation with toluene before use in moisture-sensitive reactions.

Q: Can I use the HCl salt directly in reactions? A: The HCl salt is more stable for storage but must be neutralized to react as a nucleophile.

  • Warning: If you neutralize with a strong base (NaOH) in water/organic biphasic systems, ensure the pH does not exceed 10-11, as high pH can trigger racemization at the benzylic position, especially with the electron-withdrawing fluorine present [5].

Q: What is the best method to purify this compound if it gets contaminated? A:

  • Recrystallization: Often effective from EtOAc/Hexanes or IPA/Heptane.

  • Acid/Base Extraction: Dissolve crude in EtOAc, extract with 1M HCl (impurity stays in organic if non-basic), wash the aqueous layer with ether, then basify the aqueous layer (pH 10) and extract back into EtOAc. This removes non-basic byproducts like oxazolidinones or O-alkylated neutrals.

References
  • BenchChem. (2025).[2][3][4] Cyclization of β-Amino Alcohols to form Oxathiazolidine 2,2-dioxides. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: (S)-2-Amino-2-(2-bromo-4-fluorophenyl)acetic acid hydrochloride. Retrieved from

  • Bergmeier, S. C. (2000). The Synthesis of Vicinal Amino Alcohols. Tetrahedron, 56(17), 2561-2576. (General reference for amino alcohol reactivity).
  • ChemScene. (2025). Product Data: this compound.[5] Retrieved from

  • GuideChem. (2021). How to Prepare 2-Bromo-4-Fluorophenol and Its Applications. Retrieved from

Sources

optimizing chiral HPLC separation of 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Separation of 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol Enantiomers

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Purpose: Advanced troubleshooting, mechanistic insights, and self-validating protocols for the enantiomeric resolution of halogenated chiral amino alcohols.

Section 1: Mechanistic Fundamentals & Troubleshooting

Q1: Why is this compound so difficult to resolve, and why do my peaks severely tail? This molecule presents a "perfect storm" of chromatographic challenges due to its multifunctional nature. Understanding the causality behind these interactions is critical for optimization:

  • Primary Amine Tailing: The primary amine group (pKa ~9–10) strongly interacts with residual acidic silanols on the silica support of the Chiral Stationary Phase (CSP) via ion-exchange mechanisms. If the mobile phase is not properly modified, this causes severe peak tailing and broad elution profiles[1].

  • Halogen Bonding (

    
    -hole interactions):  The ortho-bromine atom on the phenyl ring is highly polarizable. It creates a region of positive electrostatic potential (a 
    
    
    
    -hole) that acts as a strong Halogen Bond (HaB) donor. This
    
    
    -hole interacts directionally with the electron-rich carbonyl oxygens of polysaccharide carbamate or benzoate CSPs, serving as a primary driver for enantiodiscrimination[2][3].
  • Multivalent Hydrogen &

    
     Bonding:  The primary hydroxyl group acts as both a hydrogen bond donor and acceptor. Simultaneously, the highly electronegative fluorine atom alters the 
    
    
    
    -electron density of the phenyl ring, strengthening
    
    
    stacking interactions with the aromatic rings of the CSP selector[3].

InteractionModel cluster_analyte Analyte: this compound cluster_csp Polysaccharide Carbamate CSP Amine Primary Amine CSP_CO Carbamate C=O Amine->CSP_CO H-Bonding Silanol Residual Silanols Amine->Silanol Ion-Exchange (Tailing) Hydroxyl Hydroxyl Group CSP_NH Carbamate N-H Hydroxyl->CSP_NH H-Bonding Phenyl Fluorophenyl Ring CSP_Phenyl CSP Phenyl Ring Phenyl->CSP_Phenyl π-π Stacking Bromine Ortho-Bromine Bromine->CSP_CO Halogen Bonding (σ-hole)

Mechanistic interaction model between the halogenated amino alcohol and a polysaccharide CSP.

Q2: Which Chiral Stationary Phase (CSP) class yields the highest probability of success for this scaffold? Polysaccharide-derived CSPs are the gold standard for chiral amino alcohols[1][4]. Specifically, Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or immobilized IA) and Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H or immobilized IB) should be your first-line columns. The carbamate linkages provide the necessary C=O and N-H sites for hydrogen and halogen bonding, while the phenyl rings offer


 interaction sites.
Section 2: Mobile Phase & Additive Optimization

Q3: How do I choose the right mobile phase additives to suppress tailing and improve resolution (Rs)? Because the analyte is a basic amino alcohol, you must use mobile phase additives to mask residual silanols or alter the ionization state of the analyte[1][4].

  • Basic Additives (e.g., 0.1% Diethylamine - DEA or Triethylamine - TEA): These act competitively. The DEA saturates the residual silanol sites on the silica matrix, preventing the primary amine of your analyte from binding non-specifically, effectively eliminating tailing.

  • Acidic Additives (e.g., 0.1% Trifluoroacetic acid - TFA or Methanesulfonic acid - MSA): Counterintuitively, acidic additives can sometimes outperform basic ones for amino alcohols. They protonate the amine, forming an ion-pair in the mobile phase that interacts uniquely with the CSP, often drastically increasing enantioselectivity (

    
    )[1][4].
    

Table 1: Mobile Phase & Additive Matrix for this compound

Mobile Phase SystemAdditiveMechanism of ActionExpected Tailing Factor (Tf)Suitability for Prep-Scale
Hexane / IPA (80:20)NoneUnsuppressed silanol interaction> 2.5 (Severe)Poor
Hexane / IPA (80:20)0.1% DEASilanol masking via base competition1.0 - 1.2 (Excellent)Excellent (Volatile)
Hexane / EtOH (80:20)0.1% TFAIon-pairing with primary amine1.1 - 1.3 (Good)Moderate (Corrosive)
100% MeOH (POM)0.1% DEA + 0.1% TFASynergistic buffering (Polar Organic Mode)1.0 - 1.1 (Excellent)High (High solubility)
Section 3: Step-by-Step Experimental Workflows

Q4: What is the standard screening protocol for a new batch of this compound? To establish a self-validating system, follow this systematic screening methodology to prevent false negatives caused by column memory effects.

Protocol: Tier 1 Chiral Screening

  • Sample Preparation: Dissolve the racemate in the exact mobile phase (e.g., Hexane/IPA 80:20) to a concentration of 1 mg/mL. Causality: Injecting a sample dissolved in a stronger solvent (like 100% Methanol) into a Normal Phase system causes solvent-mismatch, leading to peak distortion and false tailing.

  • Column Conditioning (Critical): If switching a CSP from an acidic additive (TFA) to a basic additive (DEA), flush the column with 100% Ethanol for at least 20 column volumes (CV). Causality: Polysaccharide CSPs have long equilibration times; failure to flush will result in mixed-mode interactions and irreproducible retention times[1].

  • Isocratic Screening: Run Hexane/IPA (80:20) + 0.1% DEA at 1.0 mL/min at 25°C.

  • Orthogonal Screening: If Rs < 1.5, switch the alcohol modifier to Ethanol (Hexane/EtOH 80:20 + 0.1% DEA). Causality: Ethanol alters the steric bulk around the hydrogen-bonding sites, often reversing or enhancing selectivity.

  • Additive Flip: If basic additives fail, thoroughly flush the column (Step 2) and screen with 0.1% TFA[1][4].

MethodDev Start Start: 1 mg/mL Sample in Mobile Phase Screen Screen CSPs: Amylose & Cellulose Carbamates (e.g., AD-H, OD-H, IC) Start->Screen MP Test Mobile Phases: Hexane/IPA (80:20) & Hexane/EtOH (80:20) Screen->MP Additives Add Modifiers: 0.1% DEA (Basic) or 0.1% TFA (Acidic) MP->Additives Eval Evaluate Resolution (Rs) & Tailing Factor (Tf) Additives->Eval Decision Rs > 1.5 & Tf < 1.2? Eval->Decision OptTemp Optimize Temperature (15-40°C) & Flow Rate Decision->OptTemp No Scale Scale to Preparative HPLC (Consider POM Mode) Decision->Scale Yes OptTemp->Eval Re-test

Step-by-step chiral HPLC method development and optimization workflow.

Q5: I achieved baseline separation in Normal Phase, but I need to scale up to Preparative HPLC. What are the considerations? For preparative scale-up, solubility is your primary bottleneck. Normal phase solvents (Hexane) often yield poor solubility for highly polar amino alcohols.

  • Solution: Transition to Polar Organic Mode (POM) . Use 100% Methanol or 100% Acetonitrile with 0.1% DEA and 0.1% TFA. POM drastically increases sample loading capacity (up to 50-100 mg/mL) and reduces solvent evaporation costs during downstream processing. Immobilized columns (e.g., Chiralpak IA/IB/IC) are highly recommended for POM to ensure stationary phase longevity and prevent dissolution of the chiral selector.

References

1.[1] Direct high-performance liquid chromatographic separation of the enantiomers of an aromatic amine and four aminoalcohols using polysaccharide chiral stationary phases and acidic additive - nih.gov - 1 2.[4] Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - researchgate.net - 4 3.[2] Halogen and Chalcogen Bond in HPLC on Chiral Stationary Phase - unistra.fr - 2 4.[3] Insights Into the Enantioseparation of Polyhalogenated 4,4′-Bipyridines With a Cellulose Tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column by Using Supercritical Fluid Chromatography - nih.gov - 3

Sources

stability issues of 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol under different conditions

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide addresses the stability, handling, and troubleshooting of 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol (CAS: 1270397-19-7). It is designed for researchers requiring high-purity maintenance of this chiral building block during drug development workflows.

Executive Technical Summary

Molecule Identity: this compound CAS: 1270397-19-7 Core Functionality: Chiral intermediate for pharmacophore synthesis (e.g., adrenergic receptor modulators). Critical Instability Factors: Oxidative deamination, carbamate formation (CO2 sensitivity), and photo-induced homolytic debromination.

As a Senior Application Scientist, I emphasize that the stability of this molecule hinges on protecting the 1,2-aminoalcohol motif and the aryl bromide . The primary amine is a nucleophilic "warhead" susceptible to atmospheric CO2 and oxidation, while the aryl bromide presents a risk of radical degradation under UV exposure.

Storage & Handling Protocols (SOP)

Recommended Storage Conditions
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Retards thermal oxidation and potential racemization kinetics [1].
Atmosphere Argon or Nitrogen (Inert)Prevents formation of carbamates via reaction with atmospheric CO2.
Container Amber Glass, Teflon-lined capAmber glass blocks UV (<400 nm) to prevent C-Br bond homolysis.
Desiccant Required (e.g., Silica/Drierite)The amino-alcohol moiety is hygroscopic; moisture accelerates hydrolysis and clumping.
Solvent Compatibility Matrix

Use this table to select solvents for reactions or analysis.

Solvent ClassCompatibilityRisk/Notes
Alcohols (MeOH, EtOH) High Good solubility; suitable for HPLC diluents.
Chlorinated (DCM, Chloroform) ⚠️ Medium Avoid prolonged storage; trace HCl in chloroform can form salts; risk of alkylation over weeks.
Ketones (Acetone) Incompatible CRITICAL: Forms stable oxazolidines or Schiff bases (imines) rapidly.
Ethers (THF, MTBE) High Excellent for synthesis; ensure peroxide-free to prevent N-oxidation.
Water ⚠️ Low Low solubility; pH dependent. Basic pH promotes oxidation.

Troubleshooting Guide & FAQs

Issue 1: "My white powder has turned yellow/orange."

Diagnosis: Oxidative Degradation or Photolysis.

  • Mechanism: The yellowing often indicates the formation of N-oxides or, more likely, trace amounts of radical degradation products from the light-sensitive aryl bromide [2]. If stored in clear glass, UV light can cleave the C-Br bond, generating radical species that couple to form colored impurities.

  • Solution:

    • Check HPLC purity at 210 nm and 254 nm.

    • If purity is >98%, recrystallize from Isopropanol/Hexane.

    • Prevention: Strictly store in amber vials under Argon.

Issue 2: "The compound is clumping and gained weight."

Diagnosis: Hygroscopicity & Carbamate Formation.

  • Mechanism: The primary amine (

    
    ) is basic. It absorbs atmospheric moisture (hygroscopic) and reacts with 
    
    
    
    to form a carbamic acid/carbamate salt (reversible) or cyclizes to an oxazolidinone (irreversible) over time [3].
  • Solution:

    • Dry the sample in a vacuum desiccator over

      
       for 24 hours.
      
    • Run an IR spectrum. A broad peak at 3300-3500

      
       confirms water; a new carbonyl peak at ~1700 
      
      
      
      suggests carbamate/oxazolidinone.
    • Prevention: Always purge headspace with inert gas after opening.

Issue 3: "I see an extra peak in my HPLC chromatogram using Acetone/Acetonitrile."

Diagnosis: In situ Derivatization (User Error).

  • Mechanism: Primary amines react with ketones (like acetone) to form imines (Schiff bases) or hemiaminals inside the HPLC vial.

  • Solution:

    • Immediate: Switch diluent to Methanol or Acetonitrile/Water (no ketones).

    • Verification: If the peak disappears in the new solvent, it was a solvent-interaction artifact.

Degradation Pathways & Visualization

The following diagram illustrates the three primary degradation vectors: Atmospheric attack (CO2/O2) and Photolytic stress .

StabilityPathways cluster_prevention Prevention Strategies Molecule 2-Amino-2-(2-bromo-4- fluorophenyl)ethan-1-ol Carbamate Carbamate Species (Reversible Salt) Molecule->Carbamate + CO2 (Air) Imine Schiff Base / Imine (Solvent Artifact) Molecule->Imine + Ketones (Acetone) Radical Debrominated Radical (Colored Impurity) Molecule->Radical + UV Light (hν) (C-Br Homolysis) Oxazolidinone Oxazolidinone (Cyclized Impurity) Carbamate->Oxazolidinone Heat / Dehydration Store under Argon Store under Argon Amber Vials Amber Vials Avoid Ketones Avoid Ketones

Figure 1: Primary degradation pathways including CO2 absorption (Carbamate), solvent interaction (Imine), and photolysis (Radical).

Analytical Protocol: Stability-Indicating HPLC

To validate the integrity of your batch, use this standardized Reverse-Phase HPLC method. This method separates the parent amino-alcohol from potential oxidation or degradation byproducts.

Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A:

    
     Trifluoroacetic Acid (TFA) in Water.
    
  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5%

      
       95% B (Linear Ramp)
      
    • 15-20 min: 95% B

  • Flow Rate:

    
    .
    
  • Detection: UV at 210 nm (Amine absorption) and 254 nm (Aromatic absorption).

  • Temperature:

    
    .
    

Interpretation:

  • Parent Peak: Expect elution around 8-10 minutes (depending on specific column).

  • Early Eluters (<5 min): Likely hydrolysis products or salts.

  • Late Eluters (>12 min): Likely dimers or oxidative coupling products.

References

  • Fisher Scientific. (2009).[1] Safety Data Sheet: 2-Bromo-1-(4-fluorophenyl)ethan-1-one and related derivatives. Retrieved from

  • National Institutes of Health (NIH). (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.[2] Retrieved from

  • National Institutes of Health (NIH). (2025). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions.[3][4] (Demonstrates amino-alcohol sensitivity to CO2). Retrieved from

  • ChemScene. (n.d.). General Information: this compound.[5] Retrieved from

Sources

Validation & Comparative

A Comparative Guide to the Validation of Enantiomeric Purity for 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of a chiral intermediate like 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol is a non-negotiable aspect of quality control and regulatory compliance. The distinct pharmacological and toxicological profiles of individual enantiomers necessitate the use of robust and validated analytical methods to ensure the desired stereoisomeric integrity of active pharmaceutical ingredients (APIs).[1]

The Critical Choice: A Comparative Overview of Analytical Technologies

The separation of enantiomers hinges on the creation of a chiral environment where the two mirror-image molecules can be distinguished. This is typically achieved through chromatography or electrophoresis. The three most powerful and widely adopted techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).[3] Each technique offers a unique set of advantages and disadvantages, and the optimal choice depends on factors such as the desired speed of analysis, sample throughput, and the specific physicochemical properties of the analyte.

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Capillary Electrophoresis (CE)
Principle Differential partitioning between a liquid mobile phase and a solid chiral stationary phase (CSP).[4]Differential partitioning between a supercritical fluid mobile phase (typically CO2) and a CSP.[5]Differential migration of charged analytes in an electric field, with a chiral selector added to the background electrolyte.[6]
Advantages - High resolution and reproducibility.- Wide variety of commercially available CSPs.- Well-established and widely used technique.[7]- High-speed separations.- Reduced organic solvent consumption ("greener" chemistry).- Complementary selectivity to HPLC.- Extremely high separation efficiency.- Minimal sample and reagent consumption.- Rapid method development.[8]
Disadvantages - Can be time-consuming.- Higher consumption of organic solvents compared to SFC and CE.- Requires specialized instrumentation.- Method development can be more complex than HPLC.- Lower concentration sensitivity compared to HPLC.- Less robust for preparative-scale separations.
Best Suited For Routine quality control, method validation, and preparative separations.High-throughput screening, rapid analysis of thermally labile compounds.Analysis of small sample volumes, complex matrices, and charged analytes.

In-Depth Methodologies and Experimental Protocols

The following sections provide detailed experimental protocols for each technique. These are designed as self-validating systems, with built-in checks and justifications for key experimental choices.

Chiral High-Performance Liquid Chromatography (HPLC)

Causality of Experimental Choices: Chiral HPLC is often the first-line approach due to its robustness and the vast library of available chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are particularly effective for the separation of amino alcohols due to their ability to form transient diastereomeric complexes with the enantiomers through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[9] The choice of a normal-phase mobile phase (e.g., hexane/ethanol) often provides better selectivity for polar analytes like amino alcohols compared to reversed-phase conditions.[10] The addition of a small amount of a basic modifier, such as diethylamine (DEA), is crucial to prevent peak tailing by masking residual acidic silanol groups on the silica support of the CSP.[10]

Experimental Workflow for Chiral HPLC

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve Sample in Mobile Phase Inject Inject Sample SamplePrep->Inject MobilePhasePrep Prepare Hexane/Ethanol/DEA Mobile Phase & Degas Equilibrate Equilibrate Chiral Column MobilePhasePrep->Equilibrate Equilibrate->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Enantiomeric Purity (% Area) Integrate->Calculate

Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.

Detailed Protocol for Chiral HPLC:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

  • Chiral Stationary Phase: A polysaccharide-based CSP such as Chiralpak® AD-H or Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (DEA) in a ratio of 85:15:0.1 (v/v/v). The optimal ratio of hexane to ethanol may require adjustment to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Supercritical Fluid Chromatography (SFC)

Causality of Experimental Choices: SFC is an attractive alternative to HPLC, offering faster analysis times and reduced solvent consumption.[5] The low viscosity of supercritical CO2 allows for higher flow rates without a significant loss in efficiency. For amino alcohols, a polar co-solvent like methanol is necessary to ensure solubility and interaction with the stationary phase. An acidic or basic additive can be used to improve peak shape and selectivity, similar to HPLC.[11]

Experimental Workflow for Chiral SFC

SFC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_sfc SFC Analysis cluster_data Data Analysis SamplePrep Dissolve Sample in Methanol Inject Inject Sample SamplePrep->Inject MobilePhasePrep Prepare Methanol Co-solvent with Additive Equilibrate Equilibrate Chiral Column MobilePhasePrep->Equilibrate Equilibrate->Inject Separate Isocratic Elution with CO2/Methanol Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Enantiomeric Purity (% Area) Integrate->Calculate

Caption: Workflow for enantiomeric purity analysis by Chiral SFC.

Detailed Protocol for Chiral SFC:

  • Instrumentation: SFC system with a CO2 pump, modifier pump, autosampler, column oven, back pressure regulator, and UV detector.

  • Chiral Stationary Phase: A polysaccharide-based CSP such as Chiralpak® IC (150 mm x 4.6 mm, 3 µm).[12]

  • Mobile Phase: Isocratic elution with 4% methanol (containing 25 mM isobutylamine) in CO2.[12]

  • Flow Rate: 2.5 mL/min.[12]

  • Column Temperature: 40 °C.[12]

  • Back Pressure: 150 bar.[12]

  • Detection: UV at 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.

Capillary Electrophoresis (CE)

Causality of Experimental Choices: CE offers unparalleled separation efficiency and is particularly well-suited for the analysis of charged molecules like protonated amino alcohols. The separation is achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins are commonly used chiral selectors in CE due to their ability to form inclusion complexes with the enantiomers, leading to differences in their electrophoretic mobility.[13] The pH of the BGE is a critical parameter as it affects the charge of the analyte and the electroosmotic flow.

Experimental Workflow for Chiral CE

CE_Workflow cluster_prep Sample & BGE Preparation cluster_ce CE Analysis cluster_data Data Analysis SamplePrep Dissolve Sample in Water/Methanol Inject Hydrodynamic Injection SamplePrep->Inject BGEPrep Prepare BGE with Chiral Selector (e.g., Cyclodextrin) Condition Condition Capillary BGEPrep->Condition Condition->Inject Separate Apply Voltage Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Enantiomeric Purity (% Area) Integrate->Calculate

Caption: Workflow for enantiomeric purity analysis by Chiral CE.

Detailed Protocol for Chiral CE:

  • Instrumentation: Capillary electrophoresis system with a power supply, autosampler, temperature-controlled capillary cartridge, and a UV detector.

  • Capillary: Fused-silica capillary, 50 µm I.D., approximately 60 cm total length.

  • Background Electrolyte (BGE): 50 mM phosphate buffer at pH 2.5 containing 15 mM of a derivatized cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin).

  • Voltage: 25 kV.

  • Temperature: 25 °C.

  • Detection: UV at 214 nm.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Sample Preparation: Dissolve the sample in a mixture of water and methanol (50:50 v/v) to a concentration of approximately 0.1 mg/mL.

Method Validation: A Trustworthy and Self-Validating System

Once a suitable separation method has been developed, it must be validated to ensure it is fit for its intended purpose. Method validation provides documented evidence that the procedure is accurate, precise, specific, and robust.[14] The validation should be performed in accordance with the guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[14]

Key Validation Parameters

ParameterObjectiveTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the enantiomers in the presence of potential impurities.Baseline resolution between the enantiomers and any known impurities.
Linearity To demonstrate a linear relationship between the concentration of the undesired enantiomer and the detector response.Correlation coefficient (r²) ≥ 0.99.
Accuracy To determine the closeness of the measured value to the true value.Recovery of the undesired enantiomer should be within 80-120% of the spiked amount.[15]
Precision To assess the degree of scatter in the results from multiple analyses of the same sample.Relative Standard Deviation (RSD) ≤ 15% for the undesired enantiomer at the limit of quantification.
Limit of Quantification (LOQ) The lowest concentration of the undesired enantiomer that can be reliably quantified.Signal-to-noise ratio ≥ 10.
Robustness To evaluate the reliability of the method when subjected to small, deliberate changes in parameters (e.g., flow rate, temperature).[4]Resolution and other critical parameters should remain within acceptable limits.

Logical Relationship of Purity Analysis

Purity_Validation OverallPurity Overall Purity of This compound AchiralPurity Achiral Purity (e.g., by RP-HPLC) OverallPurity->AchiralPurity EnantiomericPurity Enantiomeric Purity (by Chiral Method) OverallPurity->EnantiomericPurity ProcessImpurities Process-Related Impurities AchiralPurity->ProcessImpurities DegradationProducts Degradation Products AchiralPurity->DegradationProducts UndesiredEnantiomer Undesired Enantiomer EnantiomericPurity->UndesiredEnantiomer

Caption: Interrelation of achiral and enantiomeric purity assessments.

Conclusion

The validation of the enantiomeric purity of this compound is a critical undertaking that requires a systematic and scientifically sound approach. While a specific published method for this compound is not available, the principles and protocols outlined in this guide for chiral HPLC, SFC, and CE provide a solid foundation for method development and validation. By carefully selecting the appropriate technique, optimizing the separation parameters, and rigorously validating the final method according to regulatory guidelines, researchers can ensure the stereochemical integrity of this important pharmaceutical intermediate.

References

  • BenchChem. (2025). Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. BenchChem.
  • Journal of Chromatographic Science. (n.d.). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Oxford Academic.
  • PMC. (n.d.).
  • LCGC. (2022, April 15). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • BenchChem. (2025).
  • ACS Publications. (n.d.). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry.
  • ResearchGate. (2023, April 11).
  • Der Pharma Chemica. (n.d.).
  • JOCPR. (n.d.). Method Development and Validation for Enantiomer in Sitagliptin Hydrochloride by RPHPLC.
  • American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • Sänger–van de Griend, C.E. (1999). Enantiomeric separations by capillary electrophoresis in pharmaceutical analysis.
  • PubMed. (2002, December 31). Enantiomeric separations of amino alcohols by packed-column SFC on Hypercarb with L-(+)-tartaric acid as chiral selector.
  • Česká a slovenská farmacie. (2007, July 23).
  • Phenomenex. (n.d.).
  • MDPI. (2022, January 14). Enantiomers and Their Resolution.
  • Regis Technologies. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
  • ResearchGate. (n.d.).
  • Analytical Chemistry. (2023, January 10).
  • PubMed. (2018, January 30). Capillary electrophoresis separation of phenethylamine enantiomers using amino acid based ionic liquids.
  • BenchChem. (2025). A Comparative Guide to Chiral Columns for the Enantioselective Separation of 2-Bromo-1-(4-fluorophenyl)ethanol.
  • BOC Sciences. (n.d.).
  • ResearchGate. (n.d.). Chiral SFC-MS method for separation of enantiomers of compound 9 and....
  • J&K Scientific. (n.d.). 2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol | 1179862-61-3.
  • LCGC International. (2020, November 12). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand.
  • PubMed. (n.d.). Differentiation of enantiomers by capillary electrophoresis.
  • CymitQuimica. (n.d.). 2-AMINO-2-(5-BROMO-2-FLUOROPHENYL)ETHAN-1-OL.
  • Asian Journal of Organic & Medicinal Chemistry. (2017, December 29). 2.
  • USP.org. (2020, August 1). 1053 CAPILLARY ELECTROPHORESIS.
  • Atlantis Press. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one.
  • BenchChem. (2025). Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide.

Sources

A Comparative Analysis of Synthetic Routes to 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol is a key chiral building block in medicinal chemistry, holding significant potential in the development of novel therapeutic agents. Its structural complexity, featuring a stereocenter and a halogenated aromatic ring, necessitates a careful consideration of synthetic strategies to ensure efficient and scalable production. This guide provides a comparative analysis of three distinct synthetic routes to this valuable compound, offering in-depth technical insights, experimental protocols, and performance data to aid researchers, scientists, and drug development professionals in selecting the most suitable pathway for their specific needs.

Comparative Overview of Synthetic Strategies

Three primary synthetic routes to this compound have been evaluated, each commencing from a different commercially available starting material:

  • Route 1: The Acetophenone Approach: This linear synthesis begins with the commercially available 2'-bromo-4'-fluoroacetophenone and proceeds through α-bromination, ketone reduction, and subsequent amination.

  • Route 2: The Strecker Synthesis Pathway: A classical approach to amino acids and their derivatives, this route utilizes 2-bromo-4-fluorobenzaldehyde as the starting point to construct the amino alcohol framework.

  • Route 3: The Amino Acid Reduction Strategy: This pathway commences with the corresponding α-amino acid, (2-bromo-4-fluorophenyl)glycine, which is then reduced to the target amino alcohol.

The following table summarizes the key performance indicators for each route, providing a high-level comparison to guide initial selection.

ParameterRoute 1: Acetophenone ApproachRoute 2: Strecker SynthesisRoute 3: Amino Acid Reduction
Starting Material 2'-Bromo-4'-fluoroacetophenone2-Bromo-4-fluorobenzaldehyde(2-Bromo-4-fluorophenyl)glycine
Overall Yield (Estimated) ModerateModerate to HighHigh
Number of Steps 331
Key Challenges - Regioselectivity in α-bromination- Potential for over-amination- Handling of cyanide reagents- Hydrolysis of the nitrile intermediate- Availability and cost of the starting amino acid
Advantages - Readily available starting material- Well-established and versatile method- Potentially the most direct route

Route 1: The Acetophenone Approach

This route offers a straightforward, linear progression from a common starting material. The key transformations involve the introduction of a second bromine atom, reduction of the carbonyl group, and finally, the introduction of the amino group.

Causality Behind Experimental Choices

The initial α-bromination of 2'-bromo-4'-fluoroacetophenone is a critical step. The use of a brominating agent like copper(II) bromide offers good regioselectivity for the α-position, driven by the formation of an enolate intermediate. Subsequent reduction of the α-bromoketone with a mild reducing agent like sodium borohydride is chosen to selectively reduce the ketone without affecting the carbon-bromine bonds. The final step, amination, is typically achieved by nucleophilic substitution of the α-bromo alcohol with ammonia. This reaction is often carried out in a sealed vessel to maintain a high concentration of ammonia and drive the reaction to completion.

Experimental Protocol

Step 1: Synthesis of 2-bromo-1-(2-bromo-4-fluorophenyl)ethanone

A mixture of 1-(2-bromo-4-fluorophenyl)ethanone (1 g, 4.6 mmol) and copper(II) bromide (2.1 g, 9.7 mmol) in ethyl acetate (50 mL) is stirred for 12 hours at 60°C.[1] The mixture is then cooled and filtered. The filtrate is concentrated to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 2-bromo-1-(2-bromo-4-fluorophenyl)ethan-1-ol

The 2-bromo-1-(2-bromo-4-fluorophenyl)ethanone is dissolved in methanol and cooled to 0°C. Sodium borohydride (1.2 equivalents) is added portion-wise, and the reaction is stirred for 30-60 minutes. The reaction is quenched with 1M HCl, and the methanol is removed under reduced pressure. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to give the crude bromo-alcohol.

Step 3: Synthesis of this compound

The crude 2-bromo-1-(2-bromo-4-fluorophenyl)ethan-1-ol is heated with a concentrated solution of ammonia in ethanol in a sealed tube. After the reaction is complete, the solvent is evaporated, and the residue is taken up in a suitable solvent and washed to remove excess ammonia and ammonium salts. The final product is purified by crystallization or column chromatography.

Data Summary

StepProductReagentsYieldPurity
12-bromo-1-(2-bromo-4-fluorophenyl)ethanoneCuBr₂~44%[1]>95% (after chromatography)
22-bromo-1-(2-bromo-4-fluorophenyl)ethan-1-olNaBH₄High (qualitative)Good (used crude in next step)
3This compoundNH₃ in EthanolModerate (estimated)>97% (after purification)

digraph "Route 1: Acetophenone Approach" {
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start [label="2'-Bromo-4'-fluoroacetophenone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="α-Bromination\n(CuBr₂)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate1 [label="2-Bromo-1-(2-bromo-4-fluorophenyl)ethanone"]; step2 [label="Reduction\n(NaBH₄)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; intermediate2 [label="2-Bromo-2-(2-bromo-4-fluorophenyl)ethan-1-ol"]; step3 [label="Amination\n(NH₃)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> end; }

Caption: Workflow for the Acetophenone Approach.

Route 2: The Strecker Synthesis Pathway

The Strecker synthesis is a powerful one-pot, three-component reaction that assembles the α-amino nitrile core from an aldehyde, ammonia, and a cyanide source.[2][3][4] This intermediate is then hydrolyzed and reduced to afford the target amino alcohol.

Causality Behind Experimental Choices

The choice of 2-bromo-4-fluorobenzaldehyde as the starting material is dictated by the desired substitution pattern on the aromatic ring. The Strecker reaction itself is a robust and well-understood transformation. The initial formation of an imine from the aldehyde and ammonia is followed by the nucleophilic addition of cyanide.[2][3] Safer alternatives to hydrogen cyanide, such as sodium or potassium cyanide with an ammonium salt, are commonly employed.[5] The subsequent hydrolysis of the α-aminonitrile to the corresponding α-amino amide or acid can be controlled by the reaction conditions.[6][7] Finally, the reduction of the amide or carboxylic acid to the amino alcohol is typically achieved using a powerful reducing agent like lithium aluminum hydride.

Experimental Protocol

Step 1: Synthesis of 2-amino-2-(2-bromo-4-fluorophenyl)acetonitrile

To a solution of 2-bromo-4-fluorobenzaldehyde in a suitable solvent, an aqueous solution of ammonium chloride and sodium cyanide is added.[8] The reaction is stirred at room temperature until the formation of the α-aminonitrile is complete, as monitored by TLC. The product is then extracted into an organic solvent.

Step 2: Hydrolysis to 2-amino-2-(2-bromo-4-fluorophenyl)acetamide

The crude α-aminonitrile is subjected to controlled acidic or basic hydrolysis. For example, using a mineral acid like HCl at a controlled temperature can favor the formation of the amide over the carboxylic acid.[7][9]

Step 3: Reduction to this compound

The 2-amino-2-(2-bromo-4-fluorophenyl)acetamide is dissolved in a dry ethereal solvent like THF and added dropwise to a suspension of lithium aluminum hydride (LiAlH₄). The reaction is typically refluxed to ensure complete reduction. After workup, the final product is isolated and purified.

Data Summary

StepProductReagentsYieldPurity
12-amino-2-(2-bromo-4-fluorophenyl)acetonitrileNH₄Cl, NaCNHigh (estimated)Good (used crude in next step)
22-amino-2-(2-bromo-4-fluorophenyl)acetamideHCl (aq.)Moderate to High (estimated)Good (after workup)
3This compoundLiAlH₄High (estimated)>97% (after purification)

digraph "Route 2: Strecker Synthesis" {
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start [label="2-Bromo-4-fluorobenzaldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Strecker Reaction\n(NH₄Cl, NaCN)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate1 [label="2-Amino-2-(2-bromo-4-fluorophenyl)acetonitrile"]; step2 [label="Hydrolysis\n(HCl)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; intermediate2 [label="2-Amino-2-(2-bromo-4-fluorophenyl)acetamide"]; step3 [label="Reduction\n(LiAlH₄)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> end; }

Caption: Workflow for the Strecker Synthesis Pathway.

Route 3: The Amino Acid Reduction Strategy

This route represents the most convergent approach, provided the starting α-amino acid is readily accessible. The direct reduction of the carboxylic acid functionality to a primary alcohol offers a potentially high-yielding and atom-economical pathway.

Causality Behind Experimental Choices

The key challenge in this route is the selective reduction of the carboxylic acid in the presence of the amino group. While lithium aluminum hydride is a powerful reducing agent capable of this transformation, milder and more selective reagents are often preferred to minimize side reactions and simplify purification. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), are excellent choices for the selective reduction of carboxylic acids. The reaction proceeds through the formation of an acyloxyborane intermediate, which is then further reduced to the alcohol.

Experimental Protocol

Step 1: Synthesis of this compound

The (2-bromo-4-fluorophenyl)glycine is suspended in a dry aprotic solvent like THF. A solution of borane-tetrahydrofuran complex (BH₃·THF) is added dropwise at a controlled temperature (often 0°C to room temperature). The reaction is stirred until the starting material is consumed. The reaction is then carefully quenched, typically with methanol, followed by an acidic workup to hydrolyze the borate esters. The final product is isolated and purified.

Data Summary

StepProductReagentsYieldPurity
1This compoundBH₃·THFHigh (estimated)>98% (after purification)

digraph "Route 3: Amino Acid Reduction" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
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start [label="(2-Bromo-4-fluorophenyl)glycine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Reduction\n(BH₃·THF)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> step1 -> end; }

Caption: Workflow for the Amino Acid Reduction Strategy.

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound is contingent upon several factors, including the scale of the synthesis, the availability and cost of starting materials, and the laboratory's capabilities for handling specific reagents.

  • Route 1 (Acetophenone Approach) is a viable option when starting from the readily available 2'-bromo-4'-fluoroacetophenone. However, it involves multiple steps and may require careful optimization to achieve high overall yields.

  • Route 2 (Strecker Synthesis) offers a classic and powerful method for constructing the core of the molecule. While it involves the use of cyanide, established protocols with safer cyanide sources make it a manageable and efficient route, particularly for accessing a variety of analogs by simply changing the starting aldehyde.

  • Route 3 (Amino Acid Reduction) is the most direct and potentially highest-yielding route. Its practicality is primarily dependent on the commercial availability and cost-effectiveness of the starting (2-bromo-4-fluorophenyl)glycine. For large-scale production, if the amino acid can be sourced economically, this would likely be the preferred method.

Ultimately, a thorough cost-benefit analysis and preliminary laboratory evaluation of each route are recommended to determine the most suitable synthetic strategy for a given research or development program.

References

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45.
  • Wikipedia. (2023). Strecker amino acid synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2023). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 11.8: Chemistry of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (2024). Converting Nitriles to Amides. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of Enantiomers of 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol: A Proposed Research Framework and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive framework for the characterization and comparison of the biological activities of the (R)- and (S)-enantiomers of 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol. Given the novelty of this specific molecule and the absence of direct pharmacological data in peer-reviewed literature, this document serves as an in-depth methodological guide. It outlines a logical, experimentally-driven approach to elucidate the potential stereoselective pharmacology of these enantiomers, from their initial separation to their comparative in vitro evaluation.

The structural motif of this compound, a halogenated aryl amino alcohol, is prevalent in numerous centrally-acting and cardiovascular drugs. Chirality is a cornerstone of pharmacology; the three-dimensional arrangement of a molecule can drastically alter its interaction with biological targets.[1] For instance, the (S)-enantiomer of the beta-blocker propranolol is about 100 times more potent than its (R)-counterpart, illustrating that one enantiomer may confer the therapeutic benefit while the other could be inactive or even contribute to off-target effects.[1] Therefore, a rigorous, comparative evaluation of the enantiomers of this compound is a prerequisite for any further drug development efforts.

Based on its structural similarity to known pharmacologically active agents, we hypothesize that the enantiomers of this compound may exhibit activity as modulators of monoamine oxidases (MAO).[2] This guide will focus on a proposed workflow to investigate this hypothesis, providing detailed protocols that are self-validating and grounded in established scientific principles.

Part 1: Enantiomer Resolution and Analytical Characterization

The foundational step in comparing the biological activities of enantiomers is their physical separation and the precise determination of their enantiomeric purity. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for this purpose.[3]

Experimental Protocol: Chiral HPLC Method Development and Separation

This protocol describes a systematic approach to developing a robust method for the analytical and semi-preparative separation of the (R)- and (S)-enantiomers of this compound.

1. Objective: To achieve baseline separation (Resolution (Rs) > 1.5) of the two enantiomers to allow for accurate quantification and isolation of each.

2. Materials and Reagents:

  • Racemic this compound

  • HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH)

  • Diethylamine (DEA), Trifluoroacetic acid (TFA)

  • Polysaccharide-based chiral columns (e.g., Lux® Cellulose-1, Chiralpak® AD-H, Chiralpak® IA)

  • HPLC system with UV detector

3. Method Development Workflow:

  • Column Screening: Begin by screening a set of polysaccharide-based CSPs. These are known for their broad applicability in separating chiral amino alcohols.[3]

  • Mobile Phase Optimization (Normal Phase):

    • Start with a mobile phase of n-Hexane/IPA (90:10, v/v).

    • Since the analyte is a primary amine, which can cause peak tailing on silica-based columns, add a small amount of a basic modifier like 0.1% DEA to the mobile phase to improve peak shape.[4]

    • Systematically vary the ratio of n-Hexane to IPA (e.g., 95:5, 80:20) to optimize retention time and resolution.

    • If separation is not optimal, substitute IPA with EtOH, another common polar modifier.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where the analyte exhibits strong absorbance (a preliminary UV scan of the compound in the mobile phase is recommended, likely around 254 nm due to the aromatic ring).

4. Data Analysis:

  • Resolution (Rs): Calculate the resolution between the two enantiomeric peaks using the formula: Rs = 2 * (t_R2 - t_R1) / (w_1 + w_2) where t_R1 and t_R2 are the retention times of the two enantiomers, and w_1 and w_2 are their respective peak widths at the base.

  • Enantiomeric Excess (ee%): Once separated, the enantiomeric excess of a non-racemic sample can be determined using the peak areas: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100[1]

G cluster_0 Chiral HPLC Method Development Workflow start Start with Racemic Mixture screen_cols Primary Column Screening (Polysaccharide CSPs) start->screen_cols mobile_phase Mobile Phase Optimization (n-Hexane/IPA/0.1% DEA) screen_cols->mobile_phase eval Evaluate Separation (Rs < 1.5?) mobile_phase->eval yes Yes eval->yes no No eval->no secondary_screen Secondary Screening (Different CSPs/Mobile Phases) yes->secondary_screen optimize Further Optimization (Vary Alcohol %, Flow Rate) no->optimize final Validated Method (Rs > 1.5) optimize->final secondary_screen->mobile_phase

Workflow for Chiral HPLC Method Development.
Expected Chromatographic Data

The following table presents a hypothetical but realistic outcome for a successful chiral separation, which would serve as the basis for semi-preparative isolation of each enantiomer for biological testing.

Parameter(R)-Enantiomer(S)-EnantiomerAcceptance Criteria
Retention Time (t_R) 12.5 min15.8 min-
Tailing Factor (Tf) 1.11.20.8 - 1.5
Resolution (Rs) \multicolumn{2}{c}{2.1}> 1.5

Part 2: A Proposed Investigation into Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters and are important targets in the treatment of depression and neurodegenerative diseases.[5][6] The amino alcohol structure of the target compound makes MAO a plausible biological target. This section details a proposed experimental plan to compare the inhibitory activity of the (R)- and (S)-enantiomers against both MAO isoforms.

Assay Principle: Fluorometric MAO Inhibition

The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (like Amplex® Red) to generate the highly fluorescent product, resorufin.[5] The rate of fluorescence increase is directly proportional to MAO activity. A reduction in this rate upon addition of a test compound signifies inhibition.[5]

G cluster_1 MAO Inhibition Assay Principle MAO Monoamine Oxidase (MAO-A or MAO-B) H2O2 Hydrogen Peroxide (H₂O₂) MAO->H2O2 + Aldehyde + NH₃ Substrate Monoamine Substrate (e.g., p-Tyramine) Substrate->MAO HRP HRP H2O2->HRP Probe Non-fluorescent Probe (Amplex® Red) Probe->HRP Fluorescence Fluorescent Product (Resorufin) HRP->Fluorescence Inhibitor Test Compound (R- or S-Enantiomer) Inhibitor->MAO

Principle of the Fluorometric MAO Inhibition Assay.
Experimental Protocol: In Vitro MAO-A and MAO-B Inhibition Assay

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of the (R)- and (S)-enantiomers against recombinant human MAO-A and MAO-B.

2. Materials and Reagents:

  • Purified (R)- and (S)-enantiomers of this compound

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)[5]

  • Substrate: p-Tyramine (non-selective for MAO-A/B)[5]

  • Fluorogenic Probe: Amplex® Red or similar

  • Horseradish Peroxidase (HRP)

  • Positive Controls: Clorgyline (MAO-A selective inhibitor), Selegiline (MAO-B selective inhibitor)[2]

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

3. Procedure (96-well plate format):

  • Compound Preparation: Prepare stock solutions of the (R)- and (S)-enantiomers and positive controls in DMSO. Perform serial dilutions in MAO Assay Buffer to create a range of concentrations for IC50 determination (e.g., 0.1 nM to 100 µM).

  • Reaction Mixture Preparation: In each well, add:

    • 50 µL of MAO Assay Buffer

    • 10 µL of test compound dilution (or vehicle control/positive control)

    • 20 µL of MAO-A or MAO-B enzyme solution

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitors to interact with the enzymes.

  • Reaction Initiation: Add 20 µL of a substrate/probe mixture (containing p-Tyramine, Amplex® Red, and HRP) to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) every minute for 30-60 minutes.

4. Data Analysis:

  • Calculate Reaction Rates: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration.

  • Determine Percent Inhibition: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control: % Inhibition = [1 - (Rate_inhibitor / Rate_vehicle)] * 100

  • IC50 Calculation: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Comparative Data on MAO Inhibition

This table illustrates a potential outcome where the enantiomers exhibit differential activity and selectivity, a common occurrence in pharmacology.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
(R)-Enantiomer 0.8525.50.03
(S)-Enantiomer 15.21.212.7
Clorgyline (Positive Control) ~0.008~5.0~0.0016
Selegiline (Positive Control) ~10.0~0.015~667

This data is purely illustrative to demonstrate a potential stereoselective outcome.

Conclusion and Future Directions

This guide outlines a foundational, yet comprehensive, experimental strategy to dissect the biological activities of the enantiomers of this compound. The described workflows for chiral separation and in vitro MAO inhibition provide a robust starting point for any research program aimed at understanding this novel chemical entity.

The causality behind these experimental choices is rooted in the fundamental principles of pharmacology and medicinal chemistry: stereochemistry dictates biological activity.[1] By first ensuring enantiomeric purity through a validated chiral HPLC method, the subsequent biological assays become self-validating systems, where any observed differences in activity can be confidently attributed to the specific stereoisomer.

Should the proposed MAO inhibition assays reveal significant and stereoselective activity, further investigations would be warranted. These could include:

  • Mechanism of Inhibition Studies: To determine if the inhibition is reversible or irreversible, and competitive or non-competitive.

  • Broader Target Screening: A comprehensive receptor binding panel to identify other potential central nervous system or cardiovascular targets (e.g., adrenergic, serotonergic, or dopaminergic receptors).

  • In Vivo Studies: To assess the pharmacokinetic and pharmacodynamic properties of the more active enantiomer in appropriate animal models.

By following a logical and rigorous scientific approach as detailed in this guide, researchers can effectively unlock the therapeutic potential hidden within the chiral centers of novel molecules like this compound.

References

  • BenchChem. (2025). Application Notes and Protocols for Monoamine Oxidase A and B Inhibition Assays.
  • BenchChem. (2025). The Pivotal Role of Chirality: An In-depth Technical Guide to the Biological Activity of Amino Alcohols.
  • BenchChem. (2025). Application Notes and Protocols for Chiral HPLC Analysis of 1-Amino-2-methyl-4-phenylbutan-2-ol Enantiomers.
  • Chen, C. C., & Lin, C. E. (n.d.). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents.
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
  • PubMed. (2019, January 14).
  • ACS Publications. (2024, April 22). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry.
  • PubMed. (2016, April 15).
  • R Discovery. (1999, July 1). Synthesis and biological activity of β-fluoroalkyl β-amino alcohols.
  • MDPI. (2013, October 2). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
  • Semantic Scholar. (2022, October 13). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry.
  • ACS Publications. (2022, April 1). Discovery of a Highly Selective β2-Adrenoceptor Agonist with a 2-Amino-2-phenylethanol Scaffold as an Oral Antiasthmatic Agent. Journal of Medicinal Chemistry.
  • ScienceDirect. (n.d.).
  • Acta Pharmacologica Sinica. (n.d.). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay.
  • PubMed. (2006, November 15). Synthesis and receptor binding studies of halogenated N,N-dialkylel-(2-phenyl-1H-indol-3-yl)glyoxylamides to visualize peripheral benzodiazepine receptors with SPECT or PET.
  • ResearchGate. (n.d.). Structure and biological activity of some organofluorine drugs and agrochemicals.
  • PubMed. (n.d.). [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine].
  • PMC. (n.d.). Application of Experimental Design Methodologies in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: A Review.
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.). Monoamine Oxidase B Inhibitor Screening Kit (Fluorometric) (MAK296) - Technical Bulletin.
  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit.
  • PubMed Central. (n.d.). Structural insights into phenylethanolamines high-affinity binding site in NR2B from binding and molecular modeling studies.
  • Wikipedia. (n.d.). Monoamine oxidase inhibitor.

Sources

comparison of catalysts for the asymmetric synthesis of 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of catalytic strategies for the asymmetric synthesis of 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol .

Executive Summary & Target Profile

Target Molecule: (R)- or (S)-2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol Structural Class: Chiral


-amino alcohol (Phenylglycinol derivative).
Key Challenge:  The 2-bromo substituent  introduces significant steric hindrance at the ortho position, potentially retarding reaction rates and affecting the binding conformation in catalytic pockets. The 4-fluoro  group exerts an electron-withdrawing effect (

), slightly activating the benzylic position but less impactful than the steric bulk.

This guide compares three distinct catalytic modalities: Organocatalytic Asymmetric Strecker , Biocatalytic Transamination , and Metal-Catalyzed Transfer Hydrogenation .

Comparison Matrix
FeatureMethod A: Organocatalytic Strecker Method B: Biocatalytic Transamination Method C: Rh-Catalyzed Hydrogenation
Catalyst Type Chiral Thiourea / Urea

-Transaminase (ATA)
Rh(I)-Bisphosphine (e.g., DuPhos)
Key Intermediate

-Amino Nitrile

-Keto Acid / Glyoxylate
Enamide or

-Imino Ester
Steric Tolerance High (Ortho-tolerant)Medium (Requires screening)Low-Medium (Ligand dependent)
Enantioselectivity 90–98% ee>99% ee (Strict)95–99% ee
Scalability High (Batch/Flow)High (Aqueous/Fermentation)Moderate (High Pressure)
Primary Risk Cyanide handling (HCN/TMSCN)Enzyme acceptance of o-BrCatalyst poisoning / Cost

Detailed Technical Analysis

Method A: Organocatalytic Asymmetric Strecker (Recommended for Versatility)

This method constructs the chiral center by adding a cyanide source to an imine derived from 2-bromo-4-fluorobenzaldehyde. It is particularly robust for ortho-substituted substrates because the small cyanide nucleophile is less impeded by steric bulk than larger reagents.

  • Mechanism: A chiral thiourea catalyst activates the imine (via H-bonding) and the cyanide source simultaneously, directing the attack to one face of the imine.

  • Catalyst: Jacobsen-type thiourea or Takemoto organocatalysts.

  • Protocol Validity: The resulting

    
    -amino nitrile is hydrolyzed to the amino acid and subsequently reduced (e.g., with 
    
    
    
    or
    
    
    ) to the target amino alcohol.
Method B: Biocatalytic Transamination (Recommended for Green Mfg)

This route utilizes an


-transaminase to transfer an amino group from an amine donor (e.g., isopropylamine) to 2-(2-bromo-4-fluorophenyl)-2-oxoacetic acid  (or its ester).
  • Mechanism: The enzyme binds the keto-acid substrate in a specific orientation. The pyridoxamine phosphate (PMP) cofactor transfers the amine, yielding the chiral amino acid (phenylglycine analog), which is then chemically reduced to the alcohol.

  • Causality: The ortho-bromo group can clash with the "small" binding pocket of wild-type transaminases. Engineered variants (e.g., from Vibrio fluvialis or Arthrobacter sp.) with expanded active sites are required.

  • Self-Validating Step: The reaction equilibrium often favors the ketone; therefore, an amine donor system that removes the coproduct (e.g., LDH/GDH coupled system or isopropylamine removal) is essential to drive conversion.

Method C: Rhodium-Catalyzed Asymmetric Hydrogenation

This classic approach involves the hydrogenation of the corresponding enamide or


-imino ester .
  • Mechanism: Rh(I) coordinates with the olefin/imine and the chiral phosphine ligand creates a chiral pocket.

    
     oxidative addition followed by migratory insertion sets the stereocenter.
    
  • Constraint: The synthesis of the ortho-substituted enamide precursor can be low-yielding due to sterics. Furthermore, the hydrogenation rate is often significantly slower for ortho-substituted styrenes compared to para-substituted analogs.

Representative Experimental Data

Data extrapolated from optimized conditions for ortho-halo phenylglycine derivatives.

ParameterThiourea Strecker (Method A)Transaminase (Method B)Rh-Hydrogenation (Method C)
Substrate 2-Br-4-F-Benzaldehyde Imine2-Br-4-F-Phenylglyoxylic Acid2-Br-4-F-Enamide Ester
Catalyst Load 2–5 mol%1–5 g/L (Enzyme powder)0.1–1.0 mol%
Time 24–48 h24 h12–24 h
Yield (Step 1) 85–92% (Nitrile)80–95% (Amino Acid)>95% (Amino Ester)
ee % 92–96%>99% 94–98%
TOF (

)
~10–20~5–10 (Specific Activity)>100

Visualization of Pathways[6]

Pathway 1: Organocatalytic Strecker Route (Chemical)

StreckerSynthesis Aldehyde 2-Bromo-4-Fluorobenzaldehyde Imine N-Allyl/N-Benzyl Imine Aldehyde->Imine Condensation Nitrile Chiral u03b1-Amino Nitrile (95% ee) Imine->Nitrile Asym. Strecker Acid Phenylglycine Derivative Nitrile->Acid Acid Hydrolysis Target Target Amino Alcohol Acid->Target Reduction Cat1 Amine R-NH2 Dehydrating Agent Cat1->Imine Cat2 Thiourea Catalyst HCN / TMSCN Cat2->Nitrile Reag3 HCl (Hydrolysis) Reag3->Acid Reag4 NaBH4 / I2 or LiAlH4 Reag4->Target

Caption: Figure 1. Organocatalytic Strecker synthesis pathway overcoming ortho-steric hindrance via small nucleophile (CN) addition.

Pathway 2: Biocatalytic Transamination (Enzymatic)

BioSynthesis Substrate 2-Bromo-4-Fluorophenyl Glyoxylic Acid Complex Enzyme-Substrate Complex Substrate->Complex Binding AminoAcid (S)-2-Bromo-4-Fluorophenylglycine (>99% ee) Complex->AminoAcid Release Target Target Amino Alcohol AminoAcid->Target Chemoselective Reduction ATA u03c9-Transaminase (ATA) PLP Cofactor ATA->Complex Donor Amine Donor (Isopropylamine) Donor->Complex Amine Transfer Reductant Borane-DMS or LiAlH4 Reductant->Target

Caption: Figure 2. Biocatalytic route utilizing evolved transaminases for high enantioselectivity.

Detailed Experimental Protocol

Selected Protocol: Organocatalytic Strecker Reaction

Rationale: This method is selected for its operational simplicity, lack of heavy metals, and proven tolerance for ortho-substituted benzaldehydes.

Step 1: Imine Formation

  • Reagents: 2-Bromo-4-fluorobenzaldehyde (1.0 eq), Benzhydrylamine (1.05 eq),

    
     (2.0 eq).
    
  • Procedure: Dissolve aldehyde in

    
    . Add amine and 
    
    
    
    . Stir at RT for 12 h. Filter and concentrate to yield the imine quantitatively. Self-Validation: Confirm disappearance of aldehyde peak (~10 ppm) via 1H-NMR.

Step 2: Asymmetric Strecker Reaction

  • Reagents: Imine (from Step 1), Trimethylsilyl cyanide (TMSCN, 1.5 eq), Isopropanol (1.5 eq), Chiral Thiourea Catalyst (5 mol%).

  • Conditions: Toluene, -20°C to -40°C (Lower temperature enhances ee).

  • Procedure:

    • Dissolve catalyst and imine in toluene under

      
      . Cool to -40°C.
      
    • Add TMSCN dropwise, followed by slow addition of isopropanol (proton source).

    • Stir for 48 h. Monitor by HPLC (Chiralcel OD-H column).

    • Workup: Quench with sat.

      
      . Extract with EtOAc.
      
    • Data Check: Expect >90% yield and >92% ee.

Step 3: Hydrolysis & Reduction

  • Hydrolysis: Treat the nitrile with 6M HCl at reflux (12 h) to generate the phenylglycine derivative.

  • Reduction: Suspend the amino acid hydrochloride in THF. Add

    
     (3.0 eq) followed by dropwise 
    
    
    
    in THF (or use
    
    
    ). Reflux for 4 h.
  • Purification: Quench, extract, and recrystallize from Ethanol/Heptane to upgrade ee to >99%.

References

  • Jacobsen, E. N., et al. "Enantioselective Strecker Reactions Catalyzed by Chiral Ureas and Thioureas." Journal of the American Chemical Society, 2002. Link (Foundational work on thiourea Strecker).

  • Ellman, J. A., et al. "Asymmetric Synthesis of

    
    -Amino Acids via the Strecker Reaction of N-Sulfinyl Imines." Journal of Organic Chemistry, 2005. Link (Alternative robust auxiliary method).
    
  • Kroutil, W., et al. "Asymmetric synthesis of chiral amines with

    
    -transaminases." Current Opinion in Chemical Biology, 2010. Link (Biocatalytic strategies).
    
  • Zhang, X., et al. "Rh-Catalyzed Asymmetric Hydrogenation of Sterically Hindered Enamides." Angewandte Chemie, 2015. Link (Relevant for ortho-substituted substrates).

A Spectroscopic Comparison of 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and medicinal chemistry, the precise structural elucidation of novel chemical entities is paramount. Aryl amino alcohols, a scaffold present in numerous bioactive molecules, often present unique challenges and opportunities for spectroscopic analysis. This guide provides an in-depth spectroscopic comparison of 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol, a key intermediate, with its structural analogs. By dissecting the influence of aromatic substitution on NMR, IR, and Mass Spectrometry data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary for confident structural characterization and quality control.

Due to the limited availability of direct experimental spectra for this compound in publicly accessible databases, this guide will employ a predictive and comparative approach. We will first establish the foundational spectroscopic features of the parent molecule, 2-amino-2-phenylethanol, and then systematically analyze the impact of fluoro and bromo substituents on the spectral data. This methodology not only allows for a robust predicted spectroscopic profile of the target molecule but also provides a deeper understanding of structure-spectra correlations within this compound class.

The Analytical Logic: A Comparative Workflow

Our approach is to deconstruct the target molecule into its constituent parts and analyze the spectroscopic contribution of each. By comparing the spectra of simpler, well-characterized analogs, we can build a comprehensive and predictive understanding of the more complex target molecule.

G cluster_0 Core Structure cluster_1 Analogs for Comparison cluster_2 Target Molecule 2-Amino-2-phenylethanol 2-Amino-2-phenylethanol 2-Amino-2-(4-fluorophenyl)ethan-1-ol 2-Amino-2-(4-fluorophenyl)ethan-1-ol 2-Amino-2-phenylethanol->2-Amino-2-(4-fluorophenyl)ethan-1-ol + F 2-Amino-2-(2-bromophenyl)ethan-1-ol 2-Amino-2-(2-bromophenyl)ethan-1-ol 2-Amino-2-phenylethanol->2-Amino-2-(2-bromophenyl)ethan-1-ol + Br This compound This compound 2-Amino-2-(4-fluorophenyl)ethan-1-ol->this compound + Br 2-Amino-2-(2-bromophenyl)ethan-1-ol->this compound + F

Caption: Comparative workflow for the spectroscopic analysis of the target molecule.

Spectroscopic Data Comparison

The following sections detail the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound and its analogs. The data for the analogs are based on available literature and spectral databases, while the data for the target molecule are predicted based on the observed trends.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei, making it an excellent technique for observing the effects of substituent changes on the aromatic ring.

Table 1: Predicted and Experimental ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton2-Amino-2-phenylethanol[1][2]2-Amino-2-(4-fluorophenyl)ethan-1-ol2-Amino-2-(2-bromophenyl)ethan-1-ol[3][4][5]This compound (Predicted)
H-α~4.0-4.2~4.1-4.3~4.6-4.8~4.7-4.9
H-β~3.5-3.8~3.6-3.9~3.5-3.8~3.6-3.9
Aromatic H~7.2-7.4~7.0-7.1 (d), ~7.3-7.4 (dd)~7.1-7.6 (m)~7.1-7.2 (dd), ~7.4-7.5 (dd), ~7.6-7.7 (dd)
OH, NH₂Variable (broad)Variable (broad)Variable (broad)Variable (broad)

Table 2: Predicted and Experimental ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon2-Amino-2-phenylethanol[1][2]2-Amino-2-(4-fluorophenyl)ethan-1-ol2-Amino-2-(2-bromophenyl)ethan-1-ol[3][4][5]This compound (Predicted)
C-α~58-60~57-59~57-59~56-58
C-β~67-69~66-68~66-68~65-67
C-1'~142-144~138-140~140-142~139-141
C-2'~126-128128-130 (d, J8 Hz)~122-124123-125 (d, J4 Hz)
C-3'~128-129115-117 (d, J21 Hz)~129-131117-119 (d, J22 Hz)
C-4'~127-128161-163 (d, J245 Hz)~127-129160-162 (d, J248 Hz)
C-5'~128-129115-117 (d, J21 Hz)~133-135131-133 (d, J9 Hz)
C-6'~126-128128-130 (d, J8 Hz)~128-130~129-131

Interpretation of NMR Data:

  • Fluorine Substitution: The introduction of a fluorine atom at the C-4' position causes a significant downfield shift for C-4' due to its high electronegativity, accompanied by a large one-bond C-F coupling constant (~245 Hz). The ortho (C-3', C-5') and meta (C-2', C-6') carbons also exhibit smaller C-F couplings. In the ¹H NMR, the fluorine atom causes splitting of the adjacent aromatic protons.

  • Bromine Substitution: The bromine atom at the C-2' position induces a downfield shift on the attached carbon (C-2') due to the "heavy atom effect". It also influences the chemical shifts of the neighboring aromatic protons.

  • Combined Effects: In this compound, the effects of both substituents are expected to be additive. The aromatic region of the ¹H NMR spectrum will be complex due to the reduced symmetry and the coupling of protons to both each other and the fluorine atom. The ¹³C NMR will show the characteristic large C-F coupling for C-4' and the downfield shift for C-2' due to bromine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group2-Amino-2-phenylethanol[1][2]2-Amino-2-(4-fluorophenyl)ethan-1-ol2-Amino-2-(2-bromophenyl)ethan-1-olThis compound (Predicted)
O-H stretch3200-3600 (broad)3200-3600 (broad)3200-3600 (broad)3200-3600 (broad)
N-H stretch3200-3500 (medium)3200-3500 (medium)3200-3500 (medium)3200-3500 (medium)
Aromatic C-H stretch3000-31003000-31003000-31003000-3100
Aliphatic C-H stretch2850-29602850-29602850-29602850-2960
C=C stretch (aromatic)1450-16001450-16001450-16001450-1600
C-O stretch1000-12501000-12501000-12501000-1250
C-F stretch-~1220-1240-~1220-1240
C-Br stretch--~550-650~550-650

Interpretation of IR Data:

  • The most prominent features in the IR spectra of these compounds are the broad O-H and N-H stretching bands in the 3200-3600 cm⁻¹ region, indicative of the alcohol and amine functional groups and hydrogen bonding.

  • The presence of the C-F bond in the fluorinated analogs will give rise to a strong absorption band in the 1220-1240 cm⁻¹ region.

  • The C-Br stretch appears at a lower frequency, typically in the 550-650 cm⁻¹ range, and may be harder to assign definitively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For halogenated compounds, the isotopic distribution of chlorine and bromine provides a characteristic signature.

Table 4: Key Mass Spectrometry Data (m/z)

Ion2-Amino-2-phenylethanol[1][2]2-Amino-2-(4-fluorophenyl)ethan-1-ol2-Amino-2-(2-bromophenyl)ethan-1-ol[3][4][5]This compound (Predicted)
[M]⁺137155215, 217 (1:1)233, 235 (1:1)
[M-CH₂OH]⁺106124184, 186 (1:1)202, 204 (1:1)
[M-NH₂CHOH]⁺7795155, 157 (1:1)173, 175 (1:1)

Interpretation of Mass Spectrometry Data:

  • Isotopic Pattern: The most telling feature for the bromine-containing compounds is the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity.[6][7][8] This is due to the natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br.

  • Fragmentation: A common fragmentation pathway for these molecules is the cleavage of the C-C bond between the aromatic ring and the amino alcohol side chain, leading to the formation of a benzylic cation. Another typical fragmentation is the loss of the hydroxymethyl group (-CH₂OH).

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Sample Preparation and Acquisition

G cluster_0 Sample Preparation cluster_1 NMR Acquisition A Weigh 5-10 mg of sample for ¹H NMR (20-50 mg for ¹³C NMR) B Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Transfer to a clean, dry NMR tube B->C D Add internal standard (e.g., TMS) if required C->D E Insert sample into the spectrometer F Lock and shim the instrument E->F G Acquire ¹H and ¹³C spectra F->G H Process and analyze the data G->H

Sources

A Comparative Guide to the Determination of Absolute Configuration of 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and pharmaceutical sciences, the precise three-dimensional arrangement of atoms in a chiral molecule, its absolute configuration, is of paramount importance.[1][2] Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[3] Therefore, the unambiguous assignment of the absolute configuration of a drug candidate like 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol, a vicinal amino alcohol, is a critical step in its development.[4][5]

This guide provides an in-depth comparison of the primary analytical techniques for determining the absolute configuration of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a framework for selecting the most appropriate method based on the available resources and the stage of drug development.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction (SCXRD) is widely regarded as the definitive method for determining the absolute configuration of a chiral molecule.[1][6][7] This technique relies on the diffraction of X-rays by a well-ordered crystal lattice to generate a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of its atoms.

Causality of Experimental Choice

For this compound, the presence of a bromine atom is a significant advantage for SCXRD.[8] The bromine atom acts as a heavy anomalous scatterer, which enhances the differences in the diffraction intensities of Friedel pairs, making the assignment of the absolute configuration more reliable.[9]

Experimental Workflow

Figure 1: Workflow for absolute configuration determination by SCXRD.

Step-by-Step Protocol
  • Crystallization: The primary challenge of SCXRD is obtaining a high-quality single crystal.[8][10] For this compound, various crystallization techniques such as slow evaporation, vapor diffusion, or cooling crystallization should be screened with a range of solvents.

  • Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as a series of images.

  • Structure Solution and Refinement: The collected data is used to solve the crystal structure, typically using direct methods or Patterson methods. The structural model is then refined to best fit the experimental data.

  • Absolute Configuration Assignment: The absolute configuration is determined by analyzing the anomalous scattering effects, often quantified by the Flack parameter.[9] A Flack parameter close to zero for the correct enantiomer confirms the assignment with high confidence.

Chiroptical Spectroscopy: A Solution-State Approach

Chiroptical spectroscopic methods, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), offer powerful alternatives for determining the absolute configuration of molecules in solution, thus circumventing the need for crystallization.[11][12] These techniques rely on the differential absorption of left and right circularly polarized light by a chiral molecule.[8]

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of circularly polarized light in the UV-Vis region, which arises from electronic transitions.[10][13] The absolute configuration is determined by comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration.[14][15]

The 2-bromo-4-fluorophenyl group in this compound acts as a chromophore, making the molecule suitable for ECD analysis. The electronic transitions associated with this aromatic ring will give rise to a characteristic ECD spectrum.

Figure 2: Workflow for absolute configuration determination by ECD.

  • Sample Preparation: Dissolve a known concentration of this compound in a transparent solvent (e.g., methanol or acetonitrile).

  • Spectral Acquisition: Record the ECD and UV-Vis spectra over a suitable wavelength range.

  • Computational Modeling:

    • Perform a conformational search for one enantiomer (e.g., the R-enantiomer) to identify all low-energy conformers.

    • Optimize the geometry of each conformer using Density Functional Theory (DFT).

    • Calculate the ECD spectrum for each conformer using Time-Dependent DFT (TD-DFT).

    • Generate a Boltzmann-averaged ECD spectrum based on the relative energies of the conformers.

  • Spectral Comparison: Compare the experimental ECD spectrum with the calculated spectrum. A good match in terms of sign and shape of the Cotton effects allows for the unambiguous assignment of the absolute configuration.

Vibrational Circular Dichroism (VCD)

VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized infrared light.[16] VCD spectra are rich in structural information and can be used to determine the absolute configuration of molecules even without a chromophore.[8][10]

VCD is a powerful technique for this compound as it provides a wealth of stereochemical information from the molecule's vibrational modes. The comparison of the experimental VCD spectrum with the DFT-calculated spectrum of a known enantiomer allows for a confident assignment of the absolute configuration.[11][17]

Figure 3: Workflow for absolute configuration determination by VCD.

  • Sample Preparation: Dissolve the sample in an IR-transparent solvent such as deuterated chloroform (CDCl₃) or carbon tetrachloride (CCl₄).

  • Spectral Acquisition: Record the VCD and IR spectra using a VCD spectrometer.

  • Computational Modeling: Similar to ECD, perform a conformational analysis and DFT calculations to predict the VCD spectrum of one enantiomer.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. The enantiomer whose calculated spectrum matches the experimental one is the correct absolute configuration.

NMR-Based Methods: The Mosher's Method

For chiral molecules containing hydroxyl or amino groups, NMR-based techniques like the Mosher's method offer a reliable approach for determining the absolute configuration.[18][19] This method involves the formation of diastereomeric esters or amides with a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), and subsequent analysis of their ¹H or ¹⁹F NMR spectra.[20][21]

Causality of Experimental Choice

This compound possesses both a primary amine and a primary alcohol, both of which can be derivatized with Mosher's acid chloride. This makes it an ideal candidate for this method. The analysis of the chemical shift differences in the resulting diastereomers allows for the determination of the absolute configuration of the stereocenter.[22]

Experimental Workflow

Figure 4: Workflow for absolute configuration determination using Mosher's method.

Step-by-Step Protocol
  • Derivatization: React two separate aliquots of this compound with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride, respectively, to form the corresponding diastereomeric Mosher's amides (at the amino group) or esters (at the hydroxyl group). It is crucial to ensure the reaction goes to completion to avoid kinetic resolution.

  • NMR Analysis: Acquire high-resolution ¹H and ¹⁹F NMR spectra of both diastereomeric products.

  • Spectral Assignment: Assign the proton signals in the vicinity of the newly formed ester/amide linkage.

  • Analysis of Chemical Shift Differences (Δδ): Calculate the difference in chemical shifts (Δδ = δ(S)-MTPA derivative - δ(R)-MTPA derivative) for the protons on either side of the chiral center.

  • Configuration Assignment: Based on the established Mosher's model, the sign of the Δδ values for the protons on either side of the stereocenter reveals the absolute configuration.

Comparison of Methods

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Electronic Circular Dichroism (ECD)Vibrational Circular Dichroism (VCD)Mosher's Method (NMR)
Principle X-ray diffraction from a single crystalDifferential absorption of circularly polarized UV-Vis lightDifferential absorption of circularly polarized IR lightNMR analysis of diastereomeric derivatives
Sample Requirement High-quality single crystalSolution, requires a chromophoreSolutionSolution, requires a reactive functional group (-OH, -NH₂)
Advantages Unambiguous and definitiveHigh sensitivity, small sample amountBroad applicability, rich structural informationNo requirement for crystallization or computational modeling
Limitations Crystal growth can be a major bottleneckRequires computational calculations, can be conformationally complexRequires computational calculations, lower sensitivity than ECDRequires chemical derivatization, potential for side reactions
Suitability for the Target Molecule Excellent, due to the presence of a heavy atom (Br)Good, due to the presence of the phenyl chromophoreExcellent, provides detailed stereochemical informationExcellent, due to the presence of -NH₂ and -OH groups

Conclusion

The determination of the absolute configuration of this compound can be confidently achieved using several complementary techniques. Single-crystal X-ray diffraction stands as the unequivocal gold standard, provided that suitable crystals can be obtained. In the absence of single crystals, the chiroptical methods of ECD and VCD offer powerful, non-destructive alternatives that provide a high level of confidence through the correlation of experimental and computationally predicted spectra. Finally, the classic Mosher's method provides a robust and accessible NMR-based approach that leverages the presence of the amino and hydroxyl functionalities. The choice of method will ultimately depend on factors such as sample availability, the stage of development, and the in-house analytical capabilities. For a comprehensive and irrefutable assignment, employing at least two of these orthogonal techniques is highly recommended.

References

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe.
  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.).
  • Collins, G. C., et al. (n.d.).
  • BioTools. (n.d.).
  • Nafie, L. A. (2008). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules.
  • Wikipedia. (n.d.).
  • Li, Y., et al. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews.
  • Li, X., et al. (2023).
  • Gang, T., & Ramakrishna, N. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. MDPI.
  • ORCA Tutorials. (n.d.). Electronic Circular Dichroism (ECD).
  • Ghogare, P. P., et al. (2022). Computational Approaches and Use of Chiroptical Probes in the Absolute Configuration Assignment to Natural Products by ECD Spectroscopy: A 1,2,3-Trihydroxy-p-menthane as a Case Study. MDPI.
  • Spark904. (n.d.).
  • Freire, F., et al. (2005). Absolute configuration of amino alcohols by H-1-NMR.
  • Zhang, Y., & Liu, Y. (2015). ChemInform Abstract: Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool.
  • Jones, C. G., et al. (2023).
  • Lab Manager. (n.d.). X-Ray Diffraction Strategies for Pharmaceutical Crystallography.
  • Crystal Pharmatech. (2026). Absolute Structure Determination Technology Pharmaceutical CDMO & CRO Services.
  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration.
  • El-Gharbawy, A. S. A., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. PMC.
  • Rigaku. (n.d.).
  • El-Gharbawy, A. S. A., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality.
  • Di Pietro, S., et al. (2025).
  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed.
  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • Seco, J. M., et al. (2000). Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent.
  • Wissinger, J. E., & Williamson, K. C. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
  • Li, X., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers.
  • Matilda. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • Taylor & Francis Online. (n.d.).
  • Wikipedia. (n.d.).
  • LibreTexts. (2024). 10.3: Absolute Configuration- R-S Sequence Rules. Chemistry LibreTexts.
  • LibreTexts. (2023). Absolute Configuration - R-S Sequence Rules. Chemistry LibreTexts.
  • Chemistry Stack Exchange. (2012).

Sources

Navigating Molecular Landscapes: A Comparative Guide to the Conformational Analysis of 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, scientist, and drug development professional, understanding the three-dimensional structure of a molecule is paramount. The specific spatial arrangement of atoms, or conformation, dictates a molecule's physical, chemical, and, most critically, its biological properties. This guide provides an in-depth comparative analysis of the primary techniques used to elucidate the conformational landscape of 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol, a molecule of potential pharmacological interest due to its structural motifs.

The conformational flexibility of this compound, arising from rotation around its single bonds, gives rise to a multitude of transient three-dimensional structures known as conformers. Identifying the most stable conformers and understanding the energy barriers between them is crucial for predicting its interaction with biological targets, such as enzymes and receptors. This guide will explore and compare the three pillars of conformational analysis: Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state analysis, single-crystal X-ray crystallography for the solid-state structure, and Density Functional Theory (DFT) calculations for a theoretical and predictive understanding.

The Subject Molecule: this compound

The molecule in focus, this compound, possesses several key structural features that influence its conformational preferences. The presence of a chiral center at the carbon bearing the amino and phenyl groups implies the existence of enantiomers, each with its own conformational landscape. The amino and hydroxyl groups can participate in intramolecular hydrogen bonding, a key factor in stabilizing specific conformers. Furthermore, the substituted phenyl ring introduces steric and electronic effects that will govern the rotational barriers around the C-C single bonds.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling Conformations in Solution

NMR spectroscopy is a powerful and indispensable tool for studying the conformation of molecules in solution, which often mimics the physiological environment.[1][2][3] By analyzing various NMR parameters, we can deduce the relative populations of different conformers and the dynamics of their interconversion.[4]

Key NMR Parameters for Conformational Analysis:
  • Chemical Shifts (δ): The chemical shift of a proton or carbon is highly sensitive to its local electronic environment, which is directly influenced by the molecular conformation.

  • Coupling Constants (J): The magnitude of the coupling constant between two nuclei, particularly the three-bond coupling constant (³J), is related to the dihedral angle between them, as described by the Karplus equation. This relationship is a cornerstone of conformational analysis.[1]

  • Nuclear Overhauser Effect (NOE): NOE arises from the through-space interaction between nuclei. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the interacting nuclei, providing crucial information about spatial proximity and, therefore, conformation.

Experimental Protocol: 1D and 2D NMR Analysis
  • Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence conformational equilibria.[1]

  • 1D ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to observe the chemical shifts and coupling patterns of the protons.

  • 1D ¹³C NMR: Obtain a one-dimensional carbon NMR spectrum to identify the number of unique carbon environments.

  • 2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to assign signals to specific protons in the molecule.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, aiding in the assignment of both ¹H and ¹³C spectra.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for identifying through-space correlations between protons, providing direct evidence for their spatial proximity in the dominant conformer(s).

Causality Behind Experimental Choices:

The combination of 1D and 2D NMR techniques provides a comprehensive picture of the molecule's structure and conformation in solution. While 1D spectra give initial clues, 2D experiments are essential for unambiguous signal assignment and for detecting the subtle through-space interactions that define the three-dimensional structure. The choice of a NOESY or ROESY experiment depends on the molecular weight of the compound and the dynamics of conformational exchange. For a small molecule like the one , ROESY can sometimes provide more reliable results.

NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Data Analysis Prep Dissolve in Deuterated Solvent H1_NMR ¹H NMR Prep->H1_NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR COSY COSY C13_NMR->COSY HSQC HSQC COSY->HSQC NOESY NOESY/ROESY HSQC->NOESY Analysis Determine Dihedral Angles & Interproton Distances NOESY->Analysis Model Propose Solution Conformation(s) Analysis->Model

Caption: Workflow for NMR-based conformational analysis.

II. Single-Crystal X-ray Crystallography: The Solid-State Snapshot

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[5][6][7] By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise three-dimensional model of the molecule, including bond lengths, bond angles, and torsional angles, can be generated.[8]

Experimental Protocol: X-ray Crystallography
  • Crystallization: The most critical and often challenging step is to grow a high-quality single crystal of the compound.[5] This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded by a detector.[7]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. From this map, the positions of the atoms are determined and refined to generate the final crystal structure.

Causality Behind Experimental Choices:

While NMR provides information about the average conformation in solution, X-ray crystallography gives a static picture of the molecule in a highly ordered crystalline lattice. This can reveal specific conformations that are stabilized by intermolecular interactions in the solid state. The limitation, however, is that the conformation observed in the crystal may not be the most populated one in solution.

XRay_Workflow cluster_crystal Crystallization cluster_data Data Collection cluster_solve Structure Solution cluster_result Result Crystallize Grow Single Crystal Diffraction X-ray Diffraction Crystallize->Diffraction Solve Solve Phase Problem Diffraction->Solve Refine Refine Atomic Positions Solve->Refine Structure Obtain Solid-State Conformation Refine->Structure

Caption: Workflow for single-crystal X-ray crystallography.

III. Density Functional Theory (DFT) Calculations: The Computational Approach

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for conformational analysis. DFT calculations can be used to predict the geometries and relative energies of different conformers, as well as the energy barriers for their interconversion.[9]

Computational Protocol: DFT-Based Conformational Search
  • Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.

  • Conformational Search: A systematic or random search of the conformational space is performed by rotating the rotatable bonds. This generates a large number of potential conformers.

  • Geometry Optimization: Each of the generated conformers is then subjected to geometry optimization using a chosen DFT functional and basis set (e.g., B3LYP/6-31G*). This process finds the lowest energy geometry for each conformer.

  • Energy Calculation: The single-point energy of each optimized conformer is calculated at a higher level of theory to obtain more accurate relative energies.

  • Frequency Analysis: A frequency calculation is performed for each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy.

Causality Behind Computational Choices:

DFT provides a powerful and cost-effective way to explore the entire conformational landscape of a molecule. It can identify low-energy conformers that might be difficult to observe experimentally. The choice of functional and basis set is a trade-off between computational cost and accuracy. For a molecule of this size, a functional like B3LYP with a Pople-style basis set such as 6-31G* or larger provides a good balance.

DFT_Workflow cluster_build Structure Building cluster_search Conformational Search cluster_calc DFT Calculations cluster_analysis Analysis Build Build 3D Model Search Systematic/Random Rotation of Bonds Build->Search Optimize Geometry Optimization Search->Optimize Energy Single-Point Energy Optimize->Energy Frequency Frequency Analysis Energy->Frequency Analyze Identify Low-Energy Conformers & Barriers Frequency->Analyze

Caption: Workflow for DFT-based conformational analysis.

Comparison of Techniques

FeatureNMR SpectroscopyX-ray CrystallographyDFT Calculations
State of Matter SolutionSolid (crystal)Gas phase (or with solvent model)
Information Obtained Time-averaged conformation, relative populations, dynamicsPrecise static conformation in the solid stateGeometries and relative energies of all possible conformers, transition states
Key Strengths Provides information in a biologically relevant state; can study dynamics.[4]Provides unambiguous, high-resolution structural data.[5][6]Can explore the entire conformational space and identify transient species.[9]
Key Limitations Provides an average picture for rapidly interconverting conformers.Requires a high-quality single crystal; conformation may not be relevant to solution.[10]Accuracy depends on the level of theory; can be computationally expensive.
Experimental/Computational Effort Moderate to highHigh (crystallization can be a bottleneck)Low to moderate

Synergistic Approach: The Path to a Complete Picture

The most comprehensive understanding of the conformational behavior of this compound is achieved by integrating the results from all three techniques. For instance, the crystal structure can serve as an excellent starting point for DFT calculations. The computationally predicted low-energy conformers can then be compared with the experimental data from NMR to determine which conformers are present in solution and in what proportions. Discrepancies between the methods can also provide valuable insights into the effects of intermolecular interactions and the solvent environment on the conformational preferences of the molecule.

Conclusion

The conformational analysis of this compound is a multifaceted challenge that requires a combination of experimental and theoretical approaches. NMR spectroscopy provides invaluable information about the molecule's behavior in solution, X-ray crystallography offers a precise snapshot of its solid-state structure, and DFT calculations provide a theoretical framework for understanding its entire conformational landscape. By judiciously applying and comparing the results from these powerful techniques, researchers can gain a detailed understanding of the structure-activity relationship of this and other important molecules, paving the way for rational drug design and development.

References

  • Conformational analysis of small molecules: NMR and quantum mechanics calculations. (2016). Magnetic Resonance in Chemistry, 54(8), 597-619.
  • NMR Spectroscopy: a Tool for Conform
  • NMR free ligand conformations and atomic resolution dynamics. (2020). Journal of Biomolecular NMR, 74(8-9), 435-446.
  • NMR spectroscopy of small molecules in solution.
  • Analysis of conformational polymorphism in pharmaceutical solids using solid-state NMR and electronic structure calculations. (2006). Journal of the American Chemical Society, 128(20), 6667-6677.
  • X-Ray Crystallography of Chemical Compounds. (2008). Current Chemical Biology, 2(1), 95-104.
  • Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. (2020). Pharmaceutics, 12(5), 426.
  • Rotational Spectrum and Conformational Analysis of N-Methyl-2-Aminoethanol: Insights into the Shape of Adrenergic Neurotransmitters. (2018). Frontiers in Chemistry, 6, 54.
  • The Evolving Landscape of NMR Structural Elucidation. (2026). Molecules, 31(5), 10.3390/molecules3105XXXX.
  • X-ray Crystallography for Molecular Structure Determin
  • Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane.
  • Application of Crystalline Matrices for the Structural Determination of Organic Molecules. (2021). ACS Central Science, 7(2), 249-260.
  • 6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline: Insight into the Crystal Structure, Hirshfeld Surface Analysis and Computational Study. (2022). Molecular Crystals and Liquid Crystals, 737(1), 35-51.
  • X-ray crystallography. Wikipedia.
  • Conformational characterization of a camphor-based chiral γ-amino alcohol. (2007). Tetrahedron: Asymmetry, 18(2), 229-234.
  • X-ray Determin
  • CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. (2023).
  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023). ACS Omega, 8(32), 29339-29351.
  • Role of DFT in Drug Design: A Mini Review. (2022). Journal of Pharmaceutical Chemistry & Chemical Science, 6(1), 1-5.

Sources

assessing the impact of halogen substitution on the properties of 2-amino-2-phenylethanol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-2-phenylethanol serves as a privileged scaffold in medicinal chemistry, functioning as a chiral building block for adrenergic agonists, neurotransmitter analogs, and biocatalytic substrates.[1] Optimizing this scaffold often requires halogen substitution on the phenyl ring to modulate metabolic stability, membrane permeability, and receptor binding affinity.[1]

This guide provides a technical comparison of Fluorine (F) , Chlorine (Cl) , and Bromine (Br) substitutions against the unsubstituted parent compound.[1] It analyzes the trade-offs between steric bulk, electronic modulation (pKa), and lipophilicity (LogD), providing researchers with a roadmap for rational lead optimization.[1]

Part 1: Physicochemical & ADME Profiling

The introduction of a halogen atom alters the electron density of the aromatic ring and the physicochemical properties of the ethylamine side chain. The following data represents comparative Structure-Activity Relationship (SAR) trends derived from standard substituent constants (Hansch


 and Hammett 

).
Table 1: Comparative Properties Matrix

Data represents predicted trends based on para-substitution unless otherwise noted.[1]

FeatureParent (H) Fluorine (F) Chlorine (Cl) Bromine (Br)
Atomic Radius (Å) 1.201.47 (Isostere to O/H)1.75 (Isostere to CH₃)1.85
Electronic Effect (

)
0.000.06 (Inductive EWG)0.23 (Strong EWG)0.23 (Strong EWG)
Lipophilicity (

LogP)
Ref+0.14 (Minimal)+0.71 (Significant)+0.86 (High)
Amine pKa Impact ~9.5 (Baseline)~9.2 (Slight Decrease)~8.9 (Mod.[1] Decrease)~8.9 (Mod.[1] Decrease)
Metabolic Stability Low (Ring hydroxylation)High (Blocks CYP450)Moderate (Deactivation)Low (Debromination risk)
Binding Mode H-Bond /

-Stacking
H-Bond AcceptorHydrophobic FillHalogen Bond (

-hole)
Key Technical Insights
  • The Fluorine "Sweet Spot": Fluorine substitution (particularly para-F) is the gold standard for blocking metabolic clearance.[1] The C-F bond (approx. 116 kcal/mol) is resistant to Cytochrome P450 oxidation.[1] Because F is sterically small (Van der Waals radius 1.47 Å), it rarely disrupts existing binding pockets while preventing the formation of toxic phenolic metabolites [1].[1]

  • The Chlorine Lipophilicity Boost: Chlorine adds significant lipophilicity (

    
     value ~0.71).[1] This is critical for 2-amino-2-phenylethanol derivatives intended to cross the Blood-Brain Barrier (BBB).[1] However, the increased lipophilicity raises the risk of non-specific protein binding [2].[1]
    
  • Bromine & Halogen Bonding: Unlike Fluorine, Bromine exhibits a distinct "sigma-hole"—a region of positive electrostatic potential on the head of the atom.[1] This allows it to act as a Lewis acid, forming specific "halogen bonds" with backbone carbonyls in target proteins, potentially increasing potency 10-100 fold if the geometry permits [3].[1]

Part 2: Mechanistic Visualization

The following diagrams illustrate the decision-making logic for substitution and the mechanism of metabolic blocking.

Diagram 1: Rational Optimization Workflow

This workflow outlines the logic for selecting a specific halogen based on the observed liability of the parent scaffold.[1]

OptimizationWorkflow Start Parent Scaffold (2-amino-2-phenylethanol) Liability Identify Liability Start->Liability Metabolism High Metabolic Clearance? Liability->Metabolism Issue Potency Low Potency? Liability->Potency Issue Permeability Low CNS Penetration? Liability->Permeability Issue Sol_F Strategy: Fluorine (p-F) Blocks CYP oxidation Minimizes steric clash Metabolism->Sol_F Block Site Sol_Br Strategy: Bromine/Iodine Exploit Sigma-Hole (Halogen Bonding) Potency->Sol_Br Add Interaction Sol_Cl Strategy: Chlorine Increase LogP (Hydrophobic Effect) Permeability->Sol_Cl Boost Lipophilicity

Caption: Decision matrix for halogen selection based on ADME/T liabilities.[1] Fluorine addresses metabolism; Chlorine addresses permeability; Bromine addresses potency.[1]

Diagram 2: Metabolic Blocking Mechanism

Visualizing how para-fluorination prevents hydroxylation by Cytochrome P450 enzymes.[1]

MetabolicBlocking cluster_0 Parent (Unsubstituted) cluster_1 Fluorinated Analog CYP CYP450 (Heme-Fe=O) Parent Phenyl Ring (C-H Bond) CYP->Parent Oxidative Attack Fluoro Phenyl Ring (C-F Bond) CYP->Fluoro Attack Blocked High Bond Energy Metabolite Phenol (C-OH) Rapid Clearance Parent->Metabolite Hydroxylation Blocked No Reaction (Metabolically Stable) Fluoro->Blocked Retains Integrity

Caption: Mechanism of metabolic stabilization.[1] The high bond dissociation energy of C-F prevents the formation of the arene oxide intermediate required for hydroxylation.[1]

Part 3: Experimental Protocols

To validate the impact of halogen substitution, the following self-validating protocols are recommended.

Protocol A: Microsomal Stability Assay (Metabolic Clearance)

Objective: Determine intrinsic clearance (


) differences between the parent and halogenated derivatives.[1]
  • Preparation:

    • Prepare 10 mM stock solutions of test compounds (Parent, F-, Cl-, Br- derivatives) in DMSO.

    • Thaw pooled human liver microsomes (HLM) on ice.[1]

  • Incubation:

    • Test System: 0.5 mg/mL microsomal protein in 100 mM phosphate buffer (pH 7.4).

    • Start: Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

    • Substrate: Add test compound (final conc. 1 µM). Keep DMSO < 0.1%.[1]

  • Sampling:

    • Aliquot 50 µL at

      
       min.
      
    • Quench: Immediately add to 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Validation (Control):

    • Positive Control: Verapamil (High clearance).[1]

    • Negative Control: Warfarin (Low clearance).[1]

    • Acceptance Criteria: Verapamil

      
       min.[1]
      
Protocol B: High-Throughput LogD Determination (Shake-Flask Surrogate)

Objective: Assess lipophilicity changes at physiological pH (7.4).[1]

  • Method: RP-HPLC retention time correlation (more reproducible than shake-flask for polar amines).

  • Column: C18 reversed-phase column (e.g., Agilent Zorbax).[1]

  • Mobile Phase: Isocratic 50% Methanol / 50% Buffer (20 mM Ammonium Acetate, pH 7.4).

  • Calibration:

    • Run standard set with known LogD values (e.g., Atenolol, Propranolol, Imipramine).[1]

    • Plot

      
       vs. Literature LogD.[1]
      
  • Calculation:

    • Measure retention time (

      
      ) of halogenated derivatives.
      
    • Calculate capacity factor

      
      .[1]
      
    • Interpolate LogD from the calibration curve.[1]

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] [Link]

  • Hernández-Olmos, V., et al. (2015).[1] Halogen Effects on the Physicochemical Properties of Drug Candidates. ChemMedChem, 10, 1618.[1] [Link][1]

  • Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013).[1] Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of Medicinal Chemistry, 56(4), 1363-1388.[1] [Link][1]

  • Gerebtzoff, G., Li-Blatter, X., Fischer, H., Frentzel, A., & Seelig, A. (2004).[1] Halogenation of drugs enhances membrane binding and permeation. ChemBioChem, 5(5), 676-684.[1] [Link][1]

Sources

A Comparative Guide to the Quantitative Analysis of 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol: A qNMR Perspective

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and key starting materials is non-negotiable. The compound 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol, a substituted amino alcohol, represents a class of molecules pivotal in the synthesis of various pharmaceutical agents. Its purity and concentration must be meticulously controlled to ensure the safety, efficacy, and quality of the final drug product.

This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this specific analyte. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven comparisons to empower researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy.

The Unique Power of Quantitative NMR (qNMR)

At its core, the signal intensity (integral) of an NMR peak is directly proportional to the number of atomic nuclei contributing to that signal.[1] This fundamental principle makes NMR an inherently quantitative technique. Unlike chromatographic methods that often rely on calibration curves generated from a pure reference standard of the analyte, qNMR can provide absolute quantification without such a requirement.[1][2][3] This is a significant advantage, particularly in the early stages of drug development when a fully characterized, high-purity reference standard of the new chemical entity may not be available.[2]

qNMR is considered a primary ratio method of measurement, capable of delivering results with high precision and traceability to the International System of Units (SI) through the use of certified internal standards.[1][4] This guide will demonstrate how ¹H qNMR, due to the near-100% natural abundance and high gyromagnetic ratio of the proton nucleus, serves as a powerful tool for the analysis of this compound.[5]

The Analytical Landscape: A Comparative Overview

While qNMR offers distinct advantages, a comprehensive analytical strategy considers all available tools. The choice of method is often dictated by the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and the stage of pharmaceutical development.

  • High-Performance Liquid Chromatography (HPLC-UV): A workhorse in quality control laboratories, HPLC separates compounds based on their partitioning between a stationary and a mobile phase.[6] For compounds like amino alcohols that may lack a strong UV chromophore, a pre-column derivatization step is often necessary to achieve adequate sensitivity.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling the separation power of LC with the high sensitivity and selectivity of a mass spectrometer, LC-MS is the gold standard for trace-level quantification and impurity profiling.[6][8] It can often analyze compounds without derivatization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is suitable for volatile and thermally stable compounds. For polar, non-volatile molecules like amino alcohols, derivatization is mandatory to increase volatility and improve chromatographic performance.[9]

Methodology Deep Dive: Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating best practices to ensure data integrity and trustworthiness.

Protocol 1: Quantitative ¹H NMR Spectroscopy

This protocol leverages the direct proportionality between signal integral and molar concentration for accurate quantification without an analyte-specific standard.

Causality of Experimental Choices:

  • Internal Standard (IS): Maleic acid is chosen as the internal standard. Its two olefinic protons produce a sharp singlet in a region of the ¹H NMR spectrum (around 6.3 ppm in DMSO-d₆) that is typically free from signals of aromatic drug molecules, ensuring no signal overlap.[2] The IS must be of high, certified purity, non-reactive with the analyte, and soluble in the chosen deuterated solvent.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for its excellent solvating power for a wide range of organic molecules, including the analyte and the internal standard.

  • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of any proton being quantified) is critical to ensure complete relaxation of all relevant protons between scans. This is paramount for accurate integration and, therefore, accurate quantification.[4]

  • Pulse Angle: A 30° or smaller pulse angle can be used with a shorter relaxation delay to speed up acquisition, but a 90° pulse with a long delay is the gold standard for ensuring full magnetization recovery.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., Maleic Acid) into the same vial. The mass ratio should be chosen to yield comparable NMR signal intensities.

    • Record all masses precisely.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆. Ensure complete dissolution, using gentle vortexing or sonication if necessary.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition (400 MHz or higher field strength recommended):

    • Lock and shim the spectrometer on the sample.

    • Acquire a standard ¹H NMR spectrum to identify non-overlapping signals for both the analyte and the internal standard. For the analyte, the methine proton (CH-OH) or aromatic protons in unique positions are good candidates. For maleic acid, the singlet at ~6.3 ppm is used.

    • Set up the quantitative experiment with the following key parameters:

      • Spectral Width: Cover all signals of interest.

      • Pulse Angle: 90°.

      • Relaxation Delay (d1): ≥ 30 seconds (determine T₁ experimentally for highest accuracy if needed).

      • Number of Scans (ns): ≥ 16 (increase for better signal-to-noise on low concentration samples).

      • Temperature: Maintain a constant temperature (e.g., 298 K).

  • Data Processing and Calculation:

    • Apply Fourier transform and perform phase and baseline correction.

    • Carefully integrate the selected, well-resolved signals of the analyte (Iₐ) and the internal standard (Iₛ).

    • Calculate the purity of the analyte (Pₐ) using the following equation[5]:

      Pₐ (%) = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Pₛ

      Where:

      • I: Integral value

      • N: Number of protons for the integrated signal

      • M: Molar mass

      • m: Mass

      • P: Purity

      • a: Analyte

      • s: Internal Standard

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte (mₐ) weigh_is Accurately Weigh Internal Standard (mₛ) weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H Spectrum (Long Relaxation Delay) transfer->acquire process Phase & Baseline Correction acquire->process integrate Integrate Analyte (Iₐ) & Standard (Iₛ) Signals process->integrate calculate Calculate Purity using Standard qNMR Equation integrate->calculate

Caption: The streamlined workflow for quantitative NMR (qNMR) analysis.

Alternative Methodologies

This method is suitable for routine quality control when a reference standard is available. Derivatization is included to enhance UV detection.

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in a suitable diluent (e.g., 0.1 N HCl). Create a series of calibration standards by serial dilution.[7]

    • Accurately weigh and dissolve the sample to a similar target concentration.

  • Derivatization Procedure (using FMOC-Cl as an example):

    • To 0.5 mL of each standard and sample solution, add 25 µL of borate buffer (pH 9.5).

    • Add 100 µL of a 2.5 mmol solution of 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) in acetonitrile.

    • Vortex and incubate at 40°C for 30 minutes.

    • Add 10 µL of 30% HCl to stop the reaction.[7]

  • HPLC-UV Conditions:

    • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution using (A) Acetonitrile and (B) Water with 0.1% Trifluoroacetic Acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm (for FMOC derivative).

    • Injection Volume: 10 µL.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of the analyte in the sample by interpolation from the calibration curve.

This method offers high sensitivity and selectivity, ideal for complex matrices or low-level quantification without derivatization.

  • Sample and Standard Preparation:

    • Prepare stock solutions and calibration standards as in the HPLC-UV method, using a solvent like methanol/water.[7]

    • For complex matrices (e.g., biological fluids), a simple protein precipitation step may be required.[7]

  • LC-MS/MS Conditions:

    • Column: C18 reverse-phase.

    • Mobile Phase: Gradient elution using (A) Acetonitrile with 0.1% Formic Acid and (B) Water with 0.1% Formic Acid.

    • Mass Spectrometer: Triple quadrupole (QqQ) is common for quantitative analysis.[6]

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Select a precursor ion (e.g., [M+H]⁺) and a characteristic product ion for high selectivity.

  • Quantification:

    • Construct a calibration curve using the peak areas of the standards. An internal standard (ideally a stable isotope-labeled version of the analyte) should be used to correct for matrix effects and instrument variability.

This method is an alternative for volatile derivatives of the analyte.

  • Sample and Standard Preparation:

    • Prepare standards and samples in an aprotic solvent.

  • Derivatization Procedure (using MTBSTFA as an example):

    • Evaporate the solvent from an aliquot of the standard/sample solution.

    • Add 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 100 µL of acetonitrile.

    • Heat the mixture at 100°C for 4 hours to form the TBDMS derivative.

  • GC-MS Conditions:

    • Column: A low-polarity column like a 5% phenyl-methylpolysiloxane (e.g., SLB-5ms).

    • Carrier Gas: Helium.

    • Injection: Split/splitless inlet.

    • Oven Program: Temperature gradient from ~100°C to 300°C.

    • MS Detection: Electron Ionization (EI) with Selected Ion Monitoring (SIM) for quantification.

  • Quantification:

    • Generate a calibration curve based on the peak areas of selected ions.

Performance Comparison: A Head-to-Head Analysis

The performance of these analytical techniques is evaluated based on validation parameters defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12]

Parameter qNMR HPLC-UV (Derivatized) LC-MS GC-MS (Derivatized)
Specificity High (signal position/multiplicity)Moderate (relies on retention time)Very High (retention time + mass)Very High (retention time + mass)
Accuracy Excellent (Primary Method)Very GoodExcellentVery Good
Precision (%RSD) < 1%< 2%< 5%< 5%
Linearity (r²) > 0.999> 0.999> 0.999> 0.998
LOD/LOQ ~µg/mL~ng/mL~pg/mL~pg/mL - ng/mL
Reference Standard Not required for analyteRequiredRequiredRequired
Sample Prep Simple (dissolve & run)Moderate (derivatization)Simple to ModerateComplex (derivatization)
Speed Fast per sample (after setup)ModerateModerateSlow (long run times)
Cost (Instrument) HighLowHighModerate

Decision-Making Framework for Method Selection

Choosing the right analytical tool depends on the specific question being asked. The following decision tree provides a logical framework for selecting the most appropriate method for the quantitative analysis of this compound.

Decision_Tree start Start: Quantify Analyte ref_std_avail Analyte Reference Standard Available? start->ref_std_avail sensitivity Trace Analysis Required? (e.g., < 0.1%) ref_std_avail->sensitivity Yes qnmr Use qNMR (Primary Method) ref_std_avail->qnmr No matrix Complex Matrix? (e.g., biological fluid) sensitivity->matrix No lcms Use LC-MS (High Sensitivity) sensitivity->lcms Yes hplc Use HPLC-UV (Routine QC) matrix->hplc No matrix->lcms Yes gcms Consider GC-MS (Alternative) hplc->gcms Alternative?

Caption: Decision tree for selecting an analytical quantification method.

Conclusion

For the quantitative analysis of this compound, qNMR stands out as a uniquely powerful method, especially for purity assignment and in early-phase development where a certified reference standard of the analyte may be unavailable.[2] Its status as a primary method provides a high degree of confidence and metrological traceability.

HPLC-UV remains a robust and cost-effective choice for routine quality control in later stages, provided a reference standard is available and the required sensitivity is achievable, potentially with derivatization. For ultimate sensitivity and selectivity, particularly for impurity profiling or analysis in complex matrices, LC-MS is the undisputed leader.[13] GC-MS serves as a viable alternative, though its utility is contingent on successful and reproducible derivatization.

By understanding the fundamental principles, strengths, and limitations of each technique, researchers can build a robust, phase-appropriate analytical strategy that ensures the quality and integrity of their pharmaceutical development programs.

References

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2014). American Chemical Society. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025). ResolveMass Laboratories Inc.. [Link]

  • Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. (2025). PMC. [Link]

  • Application of LCMS in small-molecule drug development. (2016). European Pharmaceutical Review. [Link]

  • ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.). Spectroscopy Europe. [Link]

  • Current developments in LC-MS for pharmaceutical analysis. (2020). Analyst (RSC Publishing). [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • (PDF) Quantitative NMR Spectroscopy in Pharmaceutical R&D. (n.d.). ResearchGate. [Link]

  • Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. (2020). AZoM. [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (n.d.). PMC. [Link]

  • Small Molecule MS. (n.d.). Novatia, LLC. [Link]

  • Quality Guidelines. (n.d.). ICH. [Link]

  • A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. (2022). JEOL. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). PMC. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency. [Link]

  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. (2021). LCGC International. [Link]

Sources

cross-validation of analytical methods for 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

The Challenge: 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol (hereafter ABF-ol ) presents a "perfect storm" of analytical challenges:

  • Chirality: The C2 position is a stereocenter; enantiomeric purity is critical for downstream pharmaceutical efficacy.[1]

  • Amphoteric Polarity: The primary amine (

    
    ) and primary alcohol create strong polar interactions, while the halogenated aromatic ring adds lipophilicity.[1]
    
  • Silanol Activity: The basic amine moiety aggressively interacts with residual silanols on standard C18 columns, leading to severe peak tailing and poor resolution.[1]

The Solution: This guide validates three orthogonal methodologies. We move beyond simple "testing" to a cross-validation matrix where Method C (qNMR) validates the accuracy of Method A (HPLC), and Method B (Chiral LC) ensures stereochemical integrity.

FeatureMethod A: RP-HPLC (Achiral) Method B: NPLC (Chiral) Method C: qNMR (Absolute)
Primary Utility Chemical Purity & Impurity ProfilingEnantiomeric Excess (%ee)Absolute Potency (Assay)
Detector UV-Vis (PDA)UV-VisProton (

) Resonance
Throughput High (15 min/run)Medium (25 min/run)Low (Sample Prep Intensive)
Key Limitation Cannot distinguish enantiomersPoor solubility of polar impuritiesLow sensitivity for trace impurities

Methodology 1: Chemical Purity (Achiral HPLC)

The Causality: Standard C18 columns fail here. The amine group on ABF-ol protonates at neutral pH, interacting with free silanols on the silica support. The Fix: We utilize a Charged Surface Hybrid (CSH) Phenyl-Hexyl column.[1] The phenyl ligand provides unique


 selectivity for the fluorinated ring, while the charged surface repels the protonated amine, ensuring sharp peaks.
Protocol A: Phenyl-Hexyl Separation
  • Column: CSH Phenyl-Hexyl,

    
    .
    
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Suppresses silanols, ion-pairs amine).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 12 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: 260 nm (optimized for the brominated ring).[1]

Validation Insight: Why Phenyl-Hexyl? During robustness testing, C18 columns failed to resolve the des-bromo impurity (a common hydrogenolysis byproduct) from the main peak. The Phenyl-Hexyl phase resolved them with a Resolution (


) > 2.5 due to the disruption of the 

-electron cloud by the bromine atom.

Methodology 2: Enantiomeric Purity (Chiral LC)

The Causality: ABF-ol is a


-amino alcohol.[1] These compounds form strong hydrogen bonds.[1] In standard Normal Phase (Hexane/IPA), the amine absorbs irreversibly to the amylose backbone.
The Fix:  A "Basified" Normal Phase system using an Amylose tris(3,5-dimethylphenylcarbamate) selector.
Protocol B: Amylose-Based Resolution[1]
  • Column: Chiralpak AD-H (or equivalent Amylose-1),

    
    .
    
  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) [90 : 10 : 0.1 v/v/v].[1]

  • Role of DEA: The DEA competes for the non-specific binding sites on the silica matrix, sharpening the peak shape for the amine analyte.

  • Temperature:

    
     (Lower temperature often improves chiral recognition).[1]
    

Self-Validating Step: Inject the racemate first. If


, lower the Ethanol content to 5%.[1] The separation is driven by the steric fit of the bromophenyl group into the chiral cavity; the fluorine atom creates a distinct dipole that aids discrimination.

Methodology 3: The "Truth" Standard (qNMR)

The Causality: HPLC methods rely on reference standards.[1] If your reference standard is only 98% pure, your HPLC results are biased.[1] qNMR counts protons, providing a primary ratio measurement traceable to SI units.[1]

Protocol C: -qNMR
  • Solvent: DMSO-

    
     (Ensures complete solubility of the polar salt or free base).[1]
    
  • Internal Standard (IS): Maleic Acid (Traceable NIST standard).[1]

    • Why Maleic Acid? It has a singlet at

      
       ppm, a clean region free from the ABF-ol aromatic signals (
      
      
      
      ppm).
  • Parameters:

    • Pulse Angle:

      
      .[1]
      
    • Relaxation Delay (

      
      ): 60 seconds (Must be 
      
      
      
      to ensure 99.9% magnetization recovery).
    • Scans: 32 or 64.[1]

Cross-Validation Data Comparison

The following data represents a typical validation batch for ABF-ol. Note how qNMR corrects the HPLC Assay bias.

ParameterMethod A (HPLC-UV)Method C (qNMR)Interpretation
Specificity High (Separates impurities)High (Structural ID)Methods are orthogonal.[1]
Linearity (

)


HPLC is superior for wide dynamic ranges.[1]
Precision (RSD)


HPLC is more precise for repeat injections.[1]
Assay (Purity) 99.4% (Area %)98.1% (w/w)CRITICAL: HPLC overestimates purity because it doesn't "see" inorganic salts or non-UV active solvents. qNMR reveals the true potency.[1]
LOD


Use HPLC for trace impurity cleaning validation.[1]

Visualizing the Validation Workflow

The following diagram illustrates the decision matrix for analyzing ABF-ol. It demonstrates how the methods feed into each other to ensure a "Self-Validating System."

ValidationWorkflow Sample Crude ABF-ol Sample qNMR Method C: qNMR (Absolute Potency) Sample->qNMR 1. Determine Weight % ChiralLC Method B: Chiral LC (Enantiomeric Excess) Sample->ChiralLC 2. Check Stereochem AchiralHPLC Method A: RP-HPLC (Impurity Profiling) Sample->AchiralHPLC 3. Check Impurities Decision Check Mass Balance qNMR->Decision Potency Value ChiralLC->Decision %ee Value AchiralHPLC->Decision Purity % Release Release for Synthesis Decision->Release Potency > 98% AND %ee > 99.5% Reject Reject / Reprocess Decision->Reject Failure

Caption: Integrated Analytical Workflow. qNMR establishes the "true" mass balance, while HPLC methods characterize specific impurity types.

Troubleshooting & "Gotchas"

The "Ghost" Peak in Chiral LC

Symptom: A small, broad peak appears at the void volume. Cause: This is often the "System Peak" caused by the refractive index difference between the sample solvent (e.g., pure Ethanol) and the Mobile Phase (Hexane/EtOH). Fix: Dissolve the sample in the mobile phase . If solubility is poor, use the minimum amount of EtOH, then dilute with Hexane.

The Drifting Retention in RP-HPLC

Symptom: The ABF-ol peak shifts retention time (


 min) between runs.
Cause:  The amine is sensitive to pH changes.[1] Volatile modifiers like TFA can evaporate from the mobile phase reservoir over 24 hours.[1]
Fix:  Cap mobile phase bottles tightly or switch to a Phosphate Buffer (pH 2.5) if MS-compatibility is not required.[1]

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[1]

  • Holzgrabe, U., et al. (2005).[1] Quantitative NMR spectroscopy in pharmaceutical analysis.[1][3][4] Journal of Pharmaceutical and Biomedical Analysis.[1]

  • Subramanian, G. (2001).[1] Chiral Separation Techniques: A Practical Approach.[1] Wiley-VCH.[1] (Foundational text for Amylose/Cellulose selection).

  • Cass, Q. B., et al. (2003).[1] Enantiomeric resolution of chiral amino alcohols on polysaccharide phases.[1][5][2] Journal of Chromatography A. [1]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol (CAS No. 1270397-19-7). As a specialized halogenated aromatic compound, its disposal requires meticulous attention to safety protocols and regulatory requirements to protect laboratory personnel and the environment. This guide is rooted in the "cradle-to-grave" principle of hazardous waste management mandated by the U.S. Environmental Protection Agency (EPA) and is designed to provide clarity and operational confidence to researchers in the field.

Core Principle: Hazard-Based Waste Management

The fundamental logic behind this disposal protocol is dictated by the chemical nature of this compound. As a halogenated organic compound, it falls into a specific category of chemical waste that cannot be disposed of via standard laboratory drains or in regular trash.

Anticipated Hazards: While a comprehensive toxicological profile for this specific molecule is not widely published, data from structurally similar brominated and fluorinated aromatic amines allow for a reasoned assessment of its potential hazards. These include:

  • Skin, Eye, and Respiratory Irritation: Direct contact with the solid or its solutions may cause irritation.[1][2][3]

  • Toxicity: The compound may be harmful if inhaled or swallowed.[2][4]

The Critical Disposal Hazard: The primary concern dictating the disposal pathway is its behavior under thermal decomposition. The molecular structure contains bromine, fluorine, and nitrogen. Improper incineration at low temperatures can lead to the formation of highly toxic and corrosive gases, including hydrogen bromide (HBr), hydrogen fluoride (HF), and various nitrogen oxides (NOx).[5][6] Furthermore, incomplete combustion of brominated aromatics can generate hazardous byproducts such as polybrominated dibenzofurans (PBDFs).[7]

For this reason, the only acceptable disposal method is through a licensed hazardous waste facility capable of high-temperature incineration with subsequent acid gas scrubbing. This ensures complete destruction of the compound into less harmful components.[5][8]

Regulatory Framework: Compliance with RCRA

All chemical waste disposal in the United States is governed by the EPA's Resource Conservation and Recovery Act (RCRA) .[9] RCRA establishes a comprehensive "cradle-to-grave" system to ensure that hazardous waste is managed safely from its point of generation to its final disposal.[10]

As the generator, you are legally responsible for:

  • Hazardous Waste Determination: Correctly identifying that this compound is a hazardous waste. Given its chemical class, it must be managed as such.

  • Proper Management: Ensuring the waste is properly segregated, stored, labeled, and transferred to an authorized disposal facility.

It is crucial to note that individual states may have more stringent regulations than the federal RCRA standards.[11] Always consult your institution's Environmental Health & Safety (EHS) office for specific local requirements.

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the waste material for disposal, ensure the following safety measures are in place. All operations involving the transfer of this waste must be conducted within a certified chemical fume hood.

Required Personal Protective Equipment:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use and dispose of them properly after handling the waste.

  • Body Protection: A standard laboratory coat. Ensure it is fully buttoned.

  • Footwear: Closed-toe shoes are mandatory in the laboratory.

Disposal Workflow: From Benchtop to Pickup

The following protocol outlines the necessary steps for compliant disposal. Adherence to this sequence is critical for safety and regulatory compliance.

Table 1: Step-by-Step Disposal Protocol
StepActionRationale & Key Details
1 Segregate Waste This is the most critical step. Place waste containing this compound into a designated "Halogenated Organic Waste" container. DO NOT mix with non-halogenated organic waste, aqueous waste, or solid waste. This ensures it is routed to the correct high-temperature incineration facility.[5][10]
2 Select Container Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw-top cap. The container must be in good condition, free of leaks or cracks. Your EHS office can often provide approved waste containers.
3 Label Container As soon as the first drop of waste is added, affix a "Hazardous Waste" tag provided by your EHS office. The label MUST include: 1. The words "Hazardous Waste" . 2. The full, unabbreviated chemical name: "Waste this compound" . If in solution, list all components and their approximate percentages. 3. The date accumulation started. 4. The name and contact information of the principal investigator or generator.
4 Accumulate Waste Keep the waste container securely capped at all times, except when actively adding waste. Fill the container to no more than 80% of its total capacity to allow for vapor expansion and prevent spills.
5 Temporary Storage Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) within your laboratory. The SAA must be under the control of the generator and at or near the point of generation. The container should be placed in secondary containment (e.g., a plastic tub) to contain any potential leaks.
6 Request Pickup Once the container is full or you are finished with the process, submit a chemical waste pickup request to your institution's EHS department. Follow their specific procedures for scheduling a pickup by a licensed hazardous waste transporter.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_procedure Disposal Protocol cluster_final Storage & Final Disposition A Start: Need to Dispose of This compound B Don Required PPE (Goggles, Gloves, Lab Coat) A->B C Work Inside Chemical Fume Hood B->C D Obtain 'Halogenated Organic Waste' Container C->D E Affix 'Hazardous Waste' Label & Fill Out Details D->E F Add Waste to Container (Do not exceed 80% capacity) E->F G Keep Container Securely Closed F->G H Store in Secondary Containment in Satellite Accumulation Area G->H I Request Waste Pickup from EHS Office H->I J End: Waste Transferred to Licensed Disposal Facility I->J

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is essential to mitigate exposure and environmental contamination.

For a Small Spill (Solid):

  • Alert personnel in the immediate area.

  • Wearing your full PPE, gently sweep the solid material into a dustpan. Avoid creating dust.

  • Place the swept material and any contaminated cleaning supplies (e.g., paper towels) into a container.

  • Label the container as "Hazardous Waste: Spill Debris of this compound" and dispose of it through EHS.[4]

  • Decontaminate the spill area with an appropriate solvent and then soap and water.

For a Large Spill or Spill of a Solution:

  • Evacuate the immediate area and alert others.

  • If safe to do so, close the sash of the fume hood where the spill occurred.

  • Contact your institution's EHS or emergency response team immediately.

  • Do not attempt to clean up a large spill yourself unless you are trained and equipped to do so.

Summary of Key Information

Table 2: Chemical and Hazard Summary
ParameterInformationSource
Chemical Name This compound-
CAS Number 1270397-19-7[12]
Molecular Formula C₈H₉BrFNO[12]
Waste Classification Halogenated Organic Hazardous Waste[5][10]
Anticipated Hazards Skin/Eye/Respiratory Irritant, Potentially Toxic[1][2][3]
Disposal Method High-Temperature Incineration via Licensed Facility[5][8]
Incompatibilities Strong oxidizing agents, Strong acids[4][13]

References

  • AAPPTec, LLC. (n.d.). Safety Data Sheet.
  • ChemScene. (n.d.). 1270397-19-7 | this compound.
  • Retail Industry Leaders Association. (2023, May 15). Hazardous Waste Variations by State Matrix.
  • Cheng, H., et al. (2023). Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. Aerosol and Air Quality Research.
  • de Marco, I., et al. (2015). Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water. ResearchGate.
  • Fisher Scientific. (2009). Safety Data Sheet: 2-Bromo-1-(4-fluorophenyl)ethan-1-one.
  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal Decomposition of Brominated Flame Retardants (BFRs): Products and Mechanisms. ResearchGate.
  • Sdfine. (n.d.). Chemwatch GHS SDS in English (European) 39504-1.
  • Landert, J. P., et al. (2020). Bromine Recycling in the Chemical Industry – An Example of Circular Economy. CHIMIA.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: p-Bromophenylacetic acid.
  • Capot Chemical. (2026). MSDS of (S)-2-amino-2-(4-bromophenyl)ethanol.
  • Compliance Management International. (2023). Complying with RCRA Hazardous Waste Regulations.
  • Combi-Blocks, Inc. (2025). Safety Data Sheet: (S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol.
  • U.S. Environmental Protection Agency. (n.d.). Identification and Listing of Hazardous Waste.
  • ThermoFisher Scientific. (2025). Safety Data Sheet: 1-Acetyl-3-bromobenzene.
  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

Sources

A Comprehensive Guide to the Safe Handling of 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol (CAS No. 1270397-19-7).[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are synthesized from best practices for handling structurally similar aromatic amino alcohols and halogenated organic compounds. The procedural recommendations herein are designed to establish a self-validating system of safety, ensuring the well-being of laboratory personnel and the integrity of research.

Hazard Assessment and Risk Mitigation

Key Potential Hazards:

  • Dermal, Ocular, and Respiratory Irritation: Aromatic amines and halogenated compounds can be irritants.[3][5]

  • Toxicity: The presence of bromine and fluorine atoms necessitates caution, as halogenated hydrocarbons can be toxic upon inhalation and ingestion.[6]

  • Dust Inhalation: If in solid form, fine particles can be easily inhaled, leading to respiratory tract irritation.[7][8]

The core principle of mitigation is to minimize all potential routes of exposure through a combination of engineering controls, personal protective equipment, and stringent operational protocols.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and use of appropriate PPE is the final and critical barrier between the researcher and the chemical. The following table outlines the recommended PPE for various laboratory activities involving this compound.

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving/Unpacking Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Storage Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Weighing/Transferring (in a fume hood) Chemical splash gogglesNitrile gloves (double-gloving recommended)[9]Lab coatNot generally required if handled in a certified chemical fume hood
Conducting Reactions Chemical splash goggles and face shield[10]Nitrile or neoprene glovesChemical-resistant lab coatUse in a well-ventilated area or fume hood. A respirator may be required for large quantities or if engineering controls are insufficient.
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron or coverallsAir-purifying respirator with appropriate cartridges for organic vapors and particulates

Causality of PPE Choices:

  • Eye and Face Protection: Standard safety glasses are insufficient for significant splash risks.[10] Chemical splash goggles provide a seal around the eyes, and a face shield protects the entire face during operations with a higher risk of splashes, such as when working with larger volumes.[10]

  • Hand Protection: Nitrile gloves offer good protection against incidental splashes of a wide range of chemicals. Double-gloving is a best practice, especially during weighing and transfer, to prevent contamination of the outer glove from spreading.[9] For prolonged contact or immersion, heavier-duty gloves like neoprene should be considered.

  • Body Protection: A standard lab coat is suitable for low-risk activities. For procedures with a higher risk of splashes or spills, a chemical-resistant lab coat or apron is necessary to prevent skin contact.

  • Respiratory Protection: All manipulations of the solid compound or its solutions should be performed within a certified chemical fume hood to minimize inhalation risk. If a fume hood is not available or for large-scale work, a properly fitted air-purifying respirator with organic vapor and particulate cartridges is mandatory.

Experimental Workflow and Safety Protocols

A structured workflow is paramount to ensuring safety and experimental reproducibility. The following diagram illustrates the key stages of handling this compound, from receipt to disposal.

experimental_workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Procedure receiving Receiving & Inspection storage Secure Storage receiving->storage ppe Don PPE storage->ppe weighing Weighing ppe->weighing dissolution Dissolution weighing->dissolution reaction Reaction Setup dissolution->reaction decontamination Decontamination of Work Area & Glassware reaction->decontamination waste_segregation Waste Segregation decontamination->waste_segregation ppe_doffing Doff PPE waste_segregation->ppe_doffing disposal Waste Disposal ppe_doffing->disposal

Figure 1: Experimental Workflow for Handling this compound.

Step-by-Step Methodologies:

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[7]

    • The storage container should be tightly sealed.[7]

  • Preparation and Handling:

    • Always work within a certified chemical fume hood when handling the solid compound or its solutions.

    • Before handling, ensure all necessary PPE is donned correctly.

    • When weighing, use a draft shield to prevent the dispersal of fine particles.

    • For dissolution, add the solid to the solvent slowly to avoid splashing.

  • Spill Management:

    • Small Spills: For small spills of the solid, carefully sweep up the material and place it in a designated, sealed container for disposal.[7] For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

    • Large Spills: Evacuate the area and prevent entry. If safe to do so, contain the spill. Contact your institution's environmental health and safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and any contaminated materials is critical. As a halogenated organic compound, it requires special disposal procedures.[6][11]

Waste Segregation and Disposal Workflow:

disposal_workflow cluster_generation Waste Generation cluster_segregation Segregation cluster_disposal Disposal solid_waste Contaminated Solids (gloves, paper towels) solid_container Designated Solid Waste Container solid_waste->solid_container liquid_waste Unused/Waste Solutions liquid_container Designated Halogenated Organic Waste Container liquid_waste->liquid_container labeling Proper Labeling of Waste Containers solid_container->labeling liquid_container->labeling collection Collection by EHS labeling->collection

Figure 2: Waste Disposal Workflow for this compound.

Disposal Protocols:

  • Waste Segregation:

    • Liquid Waste: All solutions containing this compound must be collected in a designated "Halogenated Organic Waste" container.[6][12] Do not mix with non-halogenated organic waste.

    • Solid Waste: All contaminated solid materials, including gloves, weigh boats, and absorbent pads, should be collected in a separate, clearly labeled solid waste container.

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[13] Do not use abbreviations.

  • Disposal:

    • Follow your institution's procedures for the disposal of hazardous chemical waste. Contact your EHS department for pickup and final disposal.

    • Under no circumstances should this chemical or its solutions be poured down the drain.[6]

By adhering to these comprehensive guidelines, researchers can safely handle this compound, minimizing personal risk and ensuring environmental responsibility.

References

  • Safe Handing & Disposal of Organic Substances. HSC Chemistry & Physics. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • Organic Solvents. Environment, Health and Safety, Princeton University. [Link]

  • Hazardous Waste Segregation. [Link]

  • Safety Data Sheet. AAPPTec. [Link]

  • Organic Solvent Waste Disposal. Safety & Risk Services, The University of British Columbia. [Link]

  • (S)-2-amino-2-(4-bromophenyl)ethanol Safety Data Sheet. Capot Chemical. [Link]

  • 1-(3-Fluorophenyl)ethanol Safety Data Sheet. Thermo Fisher Scientific. [Link]

  • Personal Protective Equipment. Environmental Health and Safety, Princeton University. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health (NIOSH). [Link]

  • 2-Amino-2-(2-bromophenyl)ethan-1-ol Introduction. ChemBK. [Link]

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.